3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2O/c15-9-3-1-8(2-4-9)13-18-14(20-19-13)11-6-5-10(16)7-12(11)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHAOUUZWMEJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362369 | |
| Record name | 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381178-19-4 | |
| Record name | 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, known for its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and modulate target selectivity.[1] This guide details a robust and efficient synthetic pathway, outlines the critical process parameters, and describes the analytical methodologies for the comprehensive characterization of the title compound. The information presented herein is intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutic agents.
Introduction and Scientific Rationale
The 1,2,4-oxadiazole ring system has garnered significant attention in drug discovery due to its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The title compound, this compound, incorporates key structural features that are of interest in medicinal chemistry. The presence of a bromophenyl group provides a handle for further structural modifications via cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] The 2,4-dichlorophenyl moiety introduces lipophilicity and can influence the compound's binding affinity to biological targets.
This guide will focus on the most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles: the coupling of an amidoxime with an acyl chloride, followed by cyclodehydration. This approach is favored for its reliability and the ready availability of the starting materials.
Synthetic Pathway and Rationale
The synthesis of this compound is achieved through a two-step process, beginning with the preparation of the key intermediates, followed by their coupling and cyclization to form the target oxadiazole.
Synthesis of 4-Bromobenzamidoxime
The initial step involves the conversion of a nitrile to an amidoxime. This is a well-established transformation in organic synthesis.
-
Causality of Experimental Choices:
-
Reactants: 4-Bromobenzonitrile is the logical starting material for the 3-(4-bromophenyl) portion of the final molecule. Hydroxylamine hydrochloride is a common and commercially available source of hydroxylamine. A base, such as sodium carbonate or triethylamine, is required to liberate the free hydroxylamine from its salt.
-
Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction at reflux temperatures.
-
Reaction Conditions: Refluxing the reaction mixture ensures a sufficient reaction rate to drive the conversion to completion in a reasonable timeframe.
-
Synthesis of 2,4-Dichlorobenzoyl Chloride
The second key intermediate is an acyl chloride, which will provide the 5-(2,4-dichlorophenyl) moiety.
-
Causality of Experimental Choices:
-
Reactants: 2,4-Dichlorobenzoic acid is the precursor to the acyl chloride. Thionyl chloride is a widely used and effective reagent for this conversion.[4]
-
Reaction Conditions: The reaction is typically performed neat or in an inert solvent under reflux. The excess thionyl chloride can be removed by distillation, driving the reaction to completion.[4]
-
Synthesis of this compound
The final step is the coupling of the two intermediates and subsequent cyclization.
-
Causality of Experimental Choices:
-
Reactants: 4-Bromobenzamidoxime and 2,4-dichlorobenzoyl chloride are the two halves of the final molecule.
-
Solvent and Base: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction. It also acts as a catalyst for the cyclization step.
-
Reaction Conditions: Heating the reaction mixture, often to reflux, provides the necessary energy for the initial acylation and the subsequent dehydrative cyclization to form the stable 1,2,4-oxadiazole ring.
-
Experimental Protocols
Protocol for the Synthesis of 4-Bromobenzamidoxime
-
To a solution of 4-bromobenzonitrile (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-bromobenzamidoxime.
Protocol for the Synthesis of 2,4-Dichlorobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichlorobenzoic acid (1.0 eq.) and thionyl chloride (2.0 eq.).[4]
-
Heat the mixture at reflux for 2-3 hours.[4]
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 2,4-dichlorobenzoyl chloride can be used in the next step without further purification.
Protocol for the Synthesis of this compound
-
Dissolve 4-bromobenzamidoxime (1.0 eq.) in pyridine.
-
To this solution, add 2,4-dichlorobenzoyl chloride (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 3-5 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.
Characterization of this compound
A comprehensive analytical approach is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended:
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 381178-19-4 | [5] |
| Molecular Formula | C₁₄H₇BrCl₂N₂O | [5] |
| Molecular Weight | 370.0 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid |
Spectroscopic Data
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The proton NMR spectrum is expected to show signals only in the aromatic region (typically δ 7.0-8.5 ppm).
-
The 4-bromophenyl group will likely exhibit a characteristic AA'BB' system, appearing as two doublets.
-
The 2,4-dichlorophenyl group will show a more complex splitting pattern: a doublet for the proton at position 6, a doublet of doublets for the proton at position 5, and a doublet for the proton at position 3.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The carbon NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule.
-
The two carbons of the 1,2,4-oxadiazole ring are expected to resonate at approximately δ 165-175 ppm.[6]
-
The remaining signals will appear in the aromatic region (δ 120-140 ppm), with the carbons attached to the halogens showing characteristic shifts.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Characteristic absorption bands for the 1,2,4-oxadiazole ring are expected.
-
A strong band around 1600-1620 cm⁻¹ corresponding to the C=N stretching vibration.
-
A band in the region of 1550-1580 cm⁻¹ is also characteristic of the oxadiazole ring.
-
C-O stretching within the ring is typically observed around 1020-1070 cm⁻¹.
-
Aromatic C-H stretching will be observed above 3000 cm⁻¹.
-
C-Br and C-Cl stretching vibrations will appear in the fingerprint region below 1000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (370.0 g/mol ).
-
Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic isotopic cluster.
-
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reaction and assessing the purity of the final product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound with high accuracy. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common choice for this type of analysis.
Conclusion
This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of this compound. The described protocols for the synthesis of the key intermediates and the final coupling reaction are based on established chemical principles, ensuring a high probability of success. The comprehensive characterization workflow provides a robust framework for verifying the identity and purity of the target compound. This guide serves as a valuable resource for medicinal chemists and drug development professionals, facilitating the synthesis and further investigation of this promising heterocyclic scaffold.
References
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- 1. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Elucidation of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocycle, frequently incorporated into molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise arrangement of substituents on this core dictates its physicochemical properties and biological interactions. This guide provides an in-depth technical analysis of the spectroscopic techniques used to characterize a specific derivative: 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. Its molecular formula is C₁₄H₇BrCl₂N₂O with a molecular weight of 370.0 g/mol .[3]
This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and comprehensive understanding.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound is presented below.
Sources
Crystal structure and molecular geometry of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole.
An In-Depth Technical Guide to the Structural Elucidation of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Introduction: The Significance of 1,2,4-Oxadiazoles in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from medicinal chemists.[1][2] Its rigid, planar structure and ability to act as a bioisosteric replacement for amide and ester groups make it a privileged scaffold in drug design.[2] This bioisosteric equivalence allows it to engage in crucial hydrogen bonding interactions with biological macromolecules, often enhancing pharmacological activity and improving metabolic stability.[2][3] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making them a focal point in the development of novel therapeutics.[3][4][5]
The specific compound, this compound (Molecular Formula: C₁₄H₇BrCl₂N₂O, CAS: 381178-19-4), combines the oxadiazole core with three halogen substituents.[6] The presence of bromo- and dichlorophenyl rings suggests a potential for significant intermolecular interactions, such as halogen bonding and π-π stacking, which can profoundly influence its crystal packing and, by extension, its physicochemical properties like solubility and bioavailability. A definitive understanding of its three-dimensional crystal structure and molecular geometry is therefore paramount for rational drug design and structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive framework for the structural elucidation of this compound. It outlines the necessary experimental protocols, from synthesis to single-crystal X-ray diffraction, and presents an analysis of the anticipated molecular geometry and supramolecular interactions based on data from closely related, structurally characterized analogs.
Synthesis and Spectroscopic Confirmation
The foundational step in any structural analysis is the synthesis and purification of the target compound. The most common and effective route to 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative.
Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol describes a general, robust method for synthesizing the title compound.
-
Amidoxime Formation: React 4-bromobenzonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in an alcoholic solvent. Reflux the mixture for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting nitrile. The product, N'-hydroxy-4-bromobenzamidine, can be isolated upon cooling and filtration.
-
Acylation: Activate 2,4-dichlorobenzoic acid by converting it to its more reactive acid chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Cyclocondensation: React the N'-hydroxy-4-bromobenzamidine from Step 1 with the 2,4-dichlorobenzoyl chloride from Step 2 in a suitable solvent like pyridine.[7] The reaction mixture is heated to promote the condensation and subsequent dehydrative cyclization to form the 1,2,4-oxadiazole ring.
-
Purification: After completion, the reaction mixture is worked up, typically by pouring it into water to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol, dichloromethane) to yield the final product, this compound.[7]
Following synthesis, confirmation of the molecular structure is achieved through standard spectroscopic methods.
-
¹H-NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the bromophenyl and dichlorophenyl rings.
-
¹³C-NMR: The carbon NMR will show characteristic signals for the two carbons of the oxadiazole ring at approximately 167 ppm and 178 ppm, in addition to the signals for the aromatic carbons.[8]
-
FT-IR: The infrared spectrum should display characteristic absorption bands for C=N stretching within the oxadiazole ring (around 1580-1620 cm⁻¹) and C-O-C stretching.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. While specific experimental data for this molecule is not extensively available in public literature, this document, grounded in the established chemistry of 1,2,4-oxadiazole derivatives and standard principles of pharmaceutical profiling, offers a predictive and methodological framework for its characterization.[1][2][3] We will explore its molecular structure, likely synthetic routes, and key physicochemical parameters crucial for drug discovery and development, such as solubility, lipophilicity, and stability. Detailed, field-proven experimental protocols for determining these properties are provided to guide researchers in their own investigations. This guide is intended for an audience of researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this and similar molecular scaffolds.
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4] This scaffold has garnered significant attention in medicinal chemistry for several reasons. It is recognized as a versatile bioisostere for amide and ester functionalities, capable of enhancing metabolic stability and improving pharmacokinetic profiles.[5][6] The inherent chemical and thermal stability of the oxadiazole ring makes it a robust component in drug design.[5][7] Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects, highlighting its status as a "privileged structure" in drug discovery.[4][5][7][8][9]
The subject of this guide, this compound, combines this valuable heterocycle with halogenated phenyl rings. The presence of bromine and chlorine atoms is expected to significantly influence its electronic properties, lipophilicity, and potential for metabolic transformation, making a thorough physicochemical characterization essential for any drug development campaign.
Molecular Identity and Structural Attributes
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 381178-19-4 | [10][11] |
| Molecular Formula | C₁₄H₇BrCl₂N₂O | [10][11] |
| Molecular Weight | 370.04 g/mol | [10][11] |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br | - |
| InChI Key | Not readily available in searched sources | - |
The structure features a central 1,2,4-oxadiazole ring. A 4-bromophenyl group is attached at the C3 position, and a 2,4-dichlorophenyl group is at the C5 position. The halogen substituents are electron-withdrawing and will increase the molecule's lipophilicity.
Proposed Synthesis Pathway
While a specific synthesis for this exact molecule is not detailed in the searched literature, a highly reliable and commonly employed method for creating 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester).[4][12]
A plausible synthetic route would be the condensation reaction between 4-bromobenzamidoxime and 2,4-dichlorobenzoyl chloride. This reaction is typically performed in a suitable solvent like pyridine or in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Caption: Proposed synthesis of the target compound.
Core Physicochemical Profiling
Physicochemical profiling is critical in early drug discovery to assess a compound's "drug-like" properties and predict its pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][2][13] For this compound, the following properties are paramount.
Lipophilicity (LogP / LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability, protein binding, and solubility.[14] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.[14]
-
Expert Insight: Given the three halogen atoms and two phenyl rings, this compound is predicted to be highly lipophilic. A high LogP value (likely > 4) can lead to poor aqueous solubility and high protein binding but may enhance membrane permeability. The 1,2,4-oxadiazole ring is weakly basic, but significant ionization is not expected at physiological pH.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and water phases (e.g., 1:1 v/v).
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).
Aqueous Solubility
Solubility is a critical factor influencing oral absorption and bioavailability.[2] Poor aqueous solubility is a major hurdle in drug development.
-
Expert Insight: The predicted high lipophilicity and crystalline nature of this compound suggest it will have very low aqueous solubility. This would be a key challenge to address in formulation development.
Experimental Protocol: Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached between the solid and dissolved states.
-
Separation: Filter the suspension through a 0.45 µm filter to remove undissolved solid. A centrifuge step prior to filtration is recommended.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Chemical Stability
Assessing a compound's stability in various conditions (e.g., pH, in the presence of plasma) is vital to ensure it can reach its target in vivo without significant degradation.
-
Expert Insight: The 1,2,4-oxadiazole ring is generally stable. However, stability should be confirmed, especially at pH extremes that might be encountered in formulation or during passage through the gastrointestinal tract.
Experimental Protocol: pH Stability Assessment
-
Solution Preparation: Prepare stock solutions of the compound. Prepare a series of aqueous buffers at different pH values (e.g., pH 2, pH 7.4, pH 9).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of ~10 µM. Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each solution.
-
Analysis: Immediately quench any reaction by adding an equal volume of cold acetonitrile. Analyze the samples by HPLC-UV or LC-MS/MS to determine the percentage of the parent compound remaining.
-
Data Analysis: Plot the percentage of compound remaining versus time to determine the degradation rate and half-life (t½) at each pH.
Sources
- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT | Semantic Scholar [semanticscholar.org]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. 3-(4-溴苯基)-5-(2,4-二氯苯基)-1,2,4-噁二唑 CAS号:381178-19-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
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- 14. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Solubility and Stability Assessment of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Foreword: Charting the Course for a New Chemical Entity
In the landscape of drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of solubility and stability.[1][2][3] These are not merely data points on a checklist; they are foundational pillars that dictate the developability of a molecule, influencing everything from bioavailability and dosing to formulation design and shelf-life.[4][5]
This guide provides a comprehensive framework for the systematic evaluation of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole , a representative NCE. The structure of this molecule, featuring multiple halogenated aromatic rings, suggests a high degree of lipophilicity and, consequently, a potential for low aqueous solubility—a common challenge for modern drug candidates.[4]
Herein, we move beyond rote protocols. We delve into the causality behind the experimental design, grounding our methodologies in the rigorous expectations of regulatory bodies and the practical wisdom of seasoned development scientists. The objective is to build a robust data package that not only characterizes the molecule but also proactively identifies and mitigates risks, thereby accelerating its path forward.
Chapter 1: Foundational Physicochemical Characterization
Before embarking on extensive solubility and stability campaigns, a baseline understanding of the molecule's intrinsic properties is paramount. These initial data points inform the design of subsequent, more complex studies.
Ionization Constant (pKa) and Lipophilicity (LogP/D)
The ionization state of a molecule at physiological pH is a master variable controlling its behavior.[6] The pKa dictates the extent of ionization, which in turn profoundly impacts solubility, permeability, and target engagement.[6][7][8] Similarly, the partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) quantify the molecule's lipophilicity, a key predictor of its ability to cross biological membranes.[9][10]
-
Expert Insight: For a molecule like this compound, which lacks obvious acidic or basic functional groups, it is often predicted to be neutral. However, this assumption must be experimentally verified. The 1,2,4-oxadiazole ring is weakly basic, and precise pKa determination is crucial.[7][9] A measured pKa, coupled with LogD values across a physiological pH range (e.g., pH 2.0 to 10.0), provides a clear map of how the molecule's properties will change as it transits through the gastrointestinal tract.[9]
Solid-State Characterization
The solid form of an active pharmaceutical ingredient (API) governs its physical stability and dissolution properties.[11] Early-stage characterization is essential to identify the most stable crystalline form (polymorph) and to understand its physical attributes.
-
Key Techniques:
-
X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint of the crystalline structure.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and detects polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Assesses thermal stability and the presence of solvates.
-
Polarized Light Microscopy (PLM): Visualizes crystal habit and birefringence.
-
Chapter 2: A Phased Approach to Solubility Assessment
Solubility is not a single value but a spectrum of measurements, each providing a different piece of the puzzle. Our strategy progresses from high-throughput screening to in-depth equilibrium measurements that more closely mimic physiological conditions.[11]
Phase I: Kinetic Solubility for Early Discovery
In the early stages, speed and material conservation are critical. Kinetic solubility assays provide a rapid assessment of a compound's propensity to stay in solution after being introduced from a concentrated organic stock (typically DMSO).[12][13][14]
-
Causality: This measurement mimics the conditions of many high-throughput biological screens, where compounds are added from DMSO stocks.[15] A low kinetic solubility can lead to compound precipitation in an assay, resulting in false negatives and unreliable structure-activity relationship (SAR) data. It serves as an essential flag for potential downstream issues.[12]
Protocol: High-Throughput Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours.[16]
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.[16] The solubility is reported as the concentration at which the turbidity signal rises significantly above the baseline.
Phase II: Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium saturation point of a compound and is the gold standard for preformulation.[12][13][15] This value is critical for predicting oral absorption and for guiding formulation development.
Workflow: Thermodynamic Solubility Profiling
Caption: Thermodynamic Solubility Workflow.
-
Expert Insight & Self-Validation: The protocol must be a self-validating system. After the equilibration period, it is crucial to analyze the remaining solid material by XRPD. This confirms that the compound has not converted to a different, potentially more stable (and less soluble), polymorphic form during the experiment. This step ensures the measured solubility corresponds to the initial solid form.
Biorelevant Media Solubility
To better predict in vivo performance, solubility should be assessed in media that simulate the fluids of the gastrointestinal tract.[17][18]
-
Simulated Gastric Fluid (SGF): Mimics the acidic environment of the stomach.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the small intestine before a meal, containing bile salts and lecithin at pH 6.5.[17][19][20]
-
Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the small intestine after a meal, with higher concentrations of bile salts and a lower pH of ~5.0.[17][19]
-
Causality: For lipophilic compounds like the one , the presence of bile salt micelles in FaSSIF and FeSSIF can significantly enhance solubility.[21] Comparing solubility in these media helps predict potential food effects on drug absorption.[17] A large increase in solubility from FaSSIF to FeSSIF may indicate that the drug will be better absorbed when taken with food.
Table 1: Hypothetical Solubility Data for this compound
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| pH 1.2 Buffer (SGF) | 1.2 | 37 | < 0.1 |
| pH 4.5 Buffer | 4.5 | 37 | < 0.1 |
| pH 6.8 Buffer | 6.8 | 37 | 0.2 |
| FaSSIF | 6.5 | 37 | 5.8 |
| FeSSIF | 5.0 | 37 | 25.4 |
Chapter 3: Stability Profiling: A Proactive Approach
Stability testing is not merely about determining a shelf-life; it is about proactively understanding a molecule's inherent liabilities.[5] This is achieved through forced degradation studies, which are mandated by regulatory guidelines like ICH Q1A(R2) to develop and validate a stability-indicating analytical method.[22][23][24][25]
The Cornerstone: The Stability-Indicating HPLC Method
A stability-indicating method (SIM) is an analytical procedure, typically HPLC, that can accurately quantify the decrease in the amount of the API over time by separating it from all its degradation products, process impurities, and excipients.[26][27][28][29] The development of this method is the primary goal of the forced degradation study.[23]
Forced Degradation (Stress Testing)
The objective of stress testing is to intentionally degrade the NCE to generate its likely degradation products.[23][30][31][32] This is not a test of the molecule's stability under normal conditions, but rather a tool to challenge the analytical method.[31]
Workflow: Forced Degradation and SIM Development
Caption: Forced Degradation Workflow.
-
Causality & Self-Validation: The key to a trustworthy protocol is the feedback loop between stressing the sample and developing the method. The goal is to achieve 5-20% degradation of the parent compound.[32] If there is no degradation, the stress condition was too mild. If there is 100% degradation, you cannot determine the degradation pathway. The critical self-validating step is Peak Purity analysis via a Diode Array Detector (DAD) or Mass Spectrometer (MS). This confirms that the main API peak in the chromatogram of a stressed sample is spectrally pure and not co-eluting with a hidden degradant.[33]
Protocol: Representative Forced Degradation Condition (Acid Hydrolysis)
-
Sample Preparation: Prepare a solution of the API in a 1:1 mixture of acetonitrile and 0.1 M HCl at a concentration of 1 mg/mL.
-
Stress Condition: Heat the solution in a sealed vial at 60°C for 24 hours.
-
Neutralization: Cool the sample to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Analysis: Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase and analyze using the developing HPLC-DAD method.
-
Control: A control sample, stored at room temperature or refrigerated, is prepared and analyzed alongside the stressed sample.
Formal ICH Stability Studies
Once the SIM is validated, formal stability studies according to ICH guidelines (e.g., Q1A(R2)) can be initiated.[24][34][35][36][37] These studies evaluate the stability of the drug substance under defined long-term and accelerated storage conditions to establish a re-test period.[24][25][36]
Table 2: Standard ICH Storage Conditions for a New Drug Substance
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data from these studies are used to evaluate changes in appearance, assay, degradation products, and other critical quality attributes over time.
Conclusion: From Data to Developability
The comprehensive solubility and stability assessment of This compound outlined in this guide provides a robust pathway for making critical decisions in drug development. The data generated will reveal whether the compound's low aqueous solubility can be overcome with biorelevant solubilization (a positive indicator) or if it will require advanced formulation strategies like amorphous solid dispersions or lipid-based formulations.[21] The stability profile will identify any inherent liabilities, guiding formulation, packaging, and storage recommendations to ensure a safe and effective final product.[32] By integrating scientific rationale with rigorous, self-validating protocols, we transform raw data into actionable knowledge, paving the way for the successful development of this new chemical entity.
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Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
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Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI. [Link]
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH). [Link]
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The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS PharmSciTech. [Link]
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CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]
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Quantum Chemical Blueprint: A Technical Guide to 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical framework for the quantum chemical analysis of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. As a molecule of interest in medicinal chemistry and materials science, a deep understanding of its electronic structure and physicochemical properties is paramount for predicting its behavior and potential applications. This document serves as a roadmap for researchers, offering not just procedural steps but also the scientific rationale behind the selection of computational methods, ensuring a robust and insightful investigation. The molecular formula for this compound is C14H7BrCl2N2O and its molecular weight is 370.0 g/mol [1].
Section 1: Theoretical Foundation and Computational Strategy
The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[2]. The specific substituents on the phenyl rings of this compound—a bromophenyl group at the 3-position and a dichlorophenyl group at the 5-position—are expected to significantly modulate its electronic and steric properties, thereby influencing its biological activity and material characteristics.
Quantum chemical calculations offer a powerful lens to dissect these molecular attributes. Density Functional Theory (DFT) has emerged as a highly effective method for studying oxadiazole derivatives, providing a balance between computational cost and accuracy.[3][4] This guide will primarily focus on DFT-based approaches.
The Choice of Density Functional and Basis Set
The selection of an appropriate functional and basis set is critical for obtaining meaningful results. For organic molecules containing halogens, the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has consistently provided reliable results for geometry and electronic properties.[3][5]
For the basis set, a split-valence triple-zeta basis set augmented with diffuse and polarization functions, such as 6-311++G(d,p) , is recommended.[3][6] The "++" indicates the presence of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing non-covalent interactions and the behavior of electrons far from the nucleus. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in describing the shape of atomic orbitals and are essential for accurately modeling bonding in cyclic and substituted aromatic systems.
Software Selection
A variety of quantum chemistry software packages can perform the calculations outlined in this guide. Gaussian , ORCA , and GAMESS are among the most widely used and well-documented options. The choice of software will often depend on user familiarity and available computational resources. The methodologies described herein are generally applicable across these platforms, with minor variations in input syntax.
Section 2: Step-by-Step Computational Workflow
This section details the core computational procedures for a thorough quantum chemical characterization of this compound.
Molecular Geometry Optimization
The first and most fundamental step is to determine the molecule's most stable three-dimensional conformation.
Protocol:
-
Input Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Optimization Keyword: Perform a geometry optimization using the Opt keyword in the chosen software.
-
Theoretical Level: Specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Convergence Criteria: Employ tight convergence criteria to ensure a true energy minimum is located.
-
Solvation Model (Optional but Recommended): To simulate a more biologically relevant environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed, using a solvent like water or DMSO.
Causality: An accurate optimized geometry is the bedrock for all subsequent calculations. Properties like electronic energies, dipole moments, and vibrational frequencies are highly sensitive to molecular structure.
Vibrational Frequency Analysis
Following optimization, a frequency calculation is essential to confirm that the obtained structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.
Protocol:
-
Frequency Keyword: Use the Freq keyword on the optimized geometry.
-
Theoretical Level: The same level of theory (B3LYP/6-311++G(d,p)) used for optimization must be employed.
-
Verification of Minimum: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point, and the structure needs to be re-optimized.
Causality: Vibrational analysis provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and allows for the theoretical prediction of spectroscopic signatures that can be compared with experimental data for validation.
Section 3: Analysis of Electronic Properties and Chemical Reactivity
Once a validated minimum energy structure is obtained, a deeper analysis of the molecule's electronic characteristics can be performed.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.
Protocol:
-
Orbital Energy Extraction: The energies of the HOMO and LUMO are obtained from the output of the frequency calculation or a single-point energy calculation on the optimized geometry.
-
Visualization: The 3D shapes of the HOMO and LUMO should be visualized to understand the regions of the molecule involved in electron donation and acceptance.
Data Interpretation:
| Parameter | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the electrophilic character of a molecule. |
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which is crucial for understanding intermolecular interactions, particularly in a biological context.
Protocol:
-
MEP Calculation: Generate the MEP surface using the calculated wavefunction.
-
Color Mapping: The surface is typically color-coded, with red indicating regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicating regions of low electron density (electropositive, susceptible to nucleophilic attack).
Causality: The MEP map provides a visual guide to the molecule's reactive sites and is instrumental in predicting how it might interact with a biological target, such as a receptor binding pocket.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule in terms of localized orbitals.
Protocol:
-
NBO Keyword: Request an NBO analysis during a single-point energy calculation.
-
Data Extraction: Analyze the output for information on natural atomic charges, hybridization, and donor-acceptor interactions (stabilization energies, E(2)).
Causality: NBO analysis quantifies the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation, which contribute to the overall stability of the molecule.
Section 4: Visualization and Workflow Diagrams
Clear visualization of computational workflows and results is essential for communication and interpretation.
Computational Workflow Diagram
Caption: A flowchart of the quantum chemical calculation workflow.
Conceptual Relationship of Calculated Properties
Caption: Interrelation of key computed molecular properties.
Section 5: Conclusion and Future Directions
This guide has outlined a robust computational strategy for the in-depth quantum chemical characterization of this compound. By following these methodologies, researchers can gain significant insights into the molecule's structural, electronic, and reactive properties. These theoretical findings can then be used to rationalize experimental observations, predict biological activity, and guide the design of new derivatives with enhanced properties. Future work could involve molecular docking studies to investigate the binding of this molecule to specific biological targets, as well as molecular dynamics simulations to explore its conformational flexibility and interactions in a dynamic environment.
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Journal of Molecular Modelling (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3'-(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. J Mol Model, 31(9), 253. Available at: [Link]
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ResearchGate (2025). Experimental and computational spectroscopic studies of 3,5-disubstituted 4,5-dihydro-1,2,4-oxadiazoles. Available at: [Link]
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ACS Publications (2026). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Available at: [Link]
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MDPI (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Molecules, 27(21), 7486. Available at: [Link]
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-
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A Technical Guide to Novel Synthetic Routes for Substituted 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and its role as a bioisosteric replacement for amide and ester functionalities.[1][2] This guide provides an in-depth exploration of modern and innovative synthetic strategies for the construction of substituted 1,2,4-oxadiazole derivatives, moving beyond classical methods to focus on efficiency, diversity, and scalability.
The Enduring Workhorse: The Amidoxime Acylation-Cyclization Pathway
The most prevalent and versatile approach to 3,5-disubstituted 1,2,4-oxadiazoles commences with the acylation of an amidoxime, followed by a cyclodehydration step.[3] The choice of coupling agents and cyclization conditions is critical and is dictated by the substrate scope and desired reaction efficiency.
Mechanism and Rationale
The fundamental transformation involves the nucleophilic attack of the amidoxime nitrogen onto an activated carboxylic acid derivative, forming an O-acylamidoxime intermediate. Subsequent intramolecular cyclization with the elimination of water furnishes the 1,2,4-oxadiazole ring. The regiochemistry is reliably controlled, with the substituent from the amidoxime precursor occupying the 3-position and the substituent from the acylating agent at the 5-position.[4]
Modern Activation and Cyclization Protocols
While traditional methods often employ harsh dehydrating agents, contemporary approaches favor milder and more efficient reagents.
-
Carbodiimide Coupling: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with an activator like 1-hydroxybenzotriazole (HOBt) are commonly used to generate the active ester in situ for the acylation of the amidoxime.[5] This method is particularly valuable for its mild conditions and broad functional group tolerance.
-
One-Pot Procedures: To streamline the synthetic process, one-pot methodologies that combine acylation and cyclization are highly desirable. A notable example involves the use of a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and an acyl chloride, to activate the carboxylic acid for reaction with the amidoxime, followed by cyclization.[6]
The Rise of Oxidative Cyclization Strategies
Recent innovations have led to the development of oxidative cyclization methods, which offer alternative pathways to the 1,2,4-oxadiazole core, often from readily available starting materials.
Copper-Catalyzed Cascade Reactions
A one-step copper-catalyzed cascade reaction has been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes.[7] This approach proceeds under mild conditions and offers a novel disconnection for accessing this heterocyclic system.
DDQ-Mediated Oxidative Cyclization
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been effectively employed as an oxidant to mediate the cyclization of amidoximes to 1,2,4-oxadiazoles.[8] This method is notable for its rapid and straightforward procedure and its tolerance of a range of alkyl, aryl, and heteroaryl substituents.
Electrochemical Synthesis
Anodic oxidation provides a green and efficient method for the generation of iminoxy radicals from N-benzyl amidoximes, which then undergo a 1,5-hydrogen atom transfer (1,5-HAT) and intramolecular cyclization to yield 3,5-disubstituted 1,2,4-oxadiazoles.[9][10] This electrochemical approach is characterized by its mild conditions and high functional group compatibility.
Harnessing the Power of Microwave Irradiation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles, leading to significantly reduced reaction times and often improved yields.[11][12]
Rationale for Microwave Acceleration
Microwave heating directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more effectively than conventional heating, resulting in faster reaction rates.
Applications in 1,2,4-Oxadiazole Synthesis
-
Solvent-Free One-Pot Synthesis: A highly efficient, one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid has been developed under microwave irradiation and solvent-free conditions.[13]
-
Polymer-Supported Reagents: The combination of polymer-supported reagents with microwave heating offers a rapid and efficient method for the synthesis and purification of 1,2,4-oxadiazoles.[14] For instance, a polymer-supported carbodiimide can be used for the acylation step, and a polymer-supported base can facilitate the cyclization, with the spent reagents being easily removed by filtration.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via Amidoxime Acylation and Cyclization[6]
-
To a solution of the carboxylic acid (1.0 mmol) and the corresponding amidoxime (1.1 mmol) in DMF (5 mL), add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to 140 °C and stir overnight.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of LiCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles[12][16]
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq), the coupling agent (e.g., HBTU, 1.1 eq), and the amidoxime (1.0 eq) in a suitable solvent (e.g., acetonitrile).[14]
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (3.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After cooling the reaction vessel to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Data Summary
| Synthetic Method | Key Reagents/Conditions | Advantages | Disadvantages | Reference(s) |
| Amidoxime Acylation-Cyclization | Carboxylic Acids, Amidoximes, Coupling Agents (EDC, HOBt) | Versatile, high-yielding, well-established | Often requires a separate cyclization step | ,[5] |
| One-Pot Amidoxime Route | Nitriles, Hydroxylamine, Carboxylic Acids/Aldehydes, Base | High efficiency, reduced workup | May have limitations with sensitive functional groups | [15],[16],[17] |
| Oxidative Cyclization (Electrochemical) | N-benzyl amidoximes, Anodic Oxidation | Mild conditions, green chemistry, high functional group tolerance | Requires specialized electrochemical equipment | [9],[10] |
| Microwave-Assisted Synthesis | Microwave Irradiation, Polymer-Supported Reagents | Drastically reduced reaction times, improved yields, high-throughput potential | Requires a dedicated microwave synthesizer | [14],[11], |
Visualizing the Synthetic Pathways
General Workflow for 1,2,4-Oxadiazole Synthesis
Caption: Overview of major synthetic pathways to 1,2,4-oxadiazoles.
Mechanistic Overview of the Amidoxime Route
Caption: Key steps in the formation of 1,2,4-oxadiazoles from amidoximes.
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The Ascendant Scaffold: Unlocking the Biological Potential of Novel 1,2,4-Oxadiazole Compounds
An In-Depth Technical Guide
Executive Summary
The 1,2,4-oxadiazole ring, a five-membered heterocycle, has emerged from a niche chemical curiosity to a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its role as a stable bioisostere for amide and ester functionalities, grant it the ability to modulate biological targets with high efficacy.[2][4][5] This guide provides drug development professionals and researchers with a comprehensive overview of the synthesis, diverse biological activities, and robust experimental evaluation of novel 1,2,4-oxadiazole derivatives. We will delve into the causality behind synthetic strategies and provide validated, step-by-step protocols for assessing their therapeutic potential, with a focus on anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications.
The 1,2,4-Oxadiazole Core: Foundational Chemistry and Synthesis
The utility of any chemical scaffold in drug discovery is fundamentally tied to its synthetic accessibility. The 1,2,4-oxadiazole ring is primarily constructed via a [3+2] cycloaddition, a reliable and versatile method. The most prevalent pathway involves the reaction of an amidoxime with an activated carboxylic acid derivative.
Principal Synthetic Pathway: Amidoxime Acylation and Cyclodehydration
The cornerstone of 1,2,4-oxadiazole synthesis is a two-step process: O-acylation of an amidoxime followed by intramolecular cyclodehydration.[6] This approach is favored for its modularity, allowing for diverse substitutions at both the C3 and C5 positions of the resulting heterocycle.
-
Step 1: Amidoxime Formation: Typically, a nitrile is treated with hydroxylamine to generate the corresponding amidoxime. This is a robust transformation applicable to a wide range of aryl nitriles.[6]
-
Step 2: O-Acylation & Cyclization: The amidoxime is then coupled with a carboxylic acid (often activated with agents like EDCI/HOBt) or, more directly, with an acyl chloride.[7][8] The resulting O-acylamidoxime intermediate is then cyclized. This cyclodehydration can be achieved thermally, often by heating in a suitable solvent, or under milder, base-catalyzed conditions at room temperature, which is particularly advantageous for substrates with thermosensitive functional groups.[6][8]
The causality behind choosing a specific synthetic route often depends on the desired final compound. For complex molecules or those with delicate functional groups, one-pot protocols or room temperature cyclizations using bases like TBAF (tetrabutylammonium fluoride) or KOH in DMSO are preferred to maximize yield and minimize side-product formation.[8]
Caption: Generalized synthetic workflow for 1,2,4-oxadiazole compounds.
A Spectrum of Opportunity: Key Biological Activities
The 1,2,4-oxadiazole scaffold is pleiotropic, demonstrating a remarkable breadth of biological activities. This versatility makes it a highly attractive starting point for developing novel therapeutics across multiple disease areas.[2][9]
Anticancer Potential
Derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic activity against a wide panel of human cancer cell lines.[10][11] Their mechanisms are diverse, highlighting the scaffold's ability to be tailored to specific oncogenic pathways.
-
Mechanism of Action: A prominent mechanism is the induction of apoptosis. Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through the activation of effector caspase-3, a key executioner in the apoptotic cascade.[12] Other derivatives function as inhibitors of critical cancer-related enzymes, including telomerase, carbonic anhydrase IX, and histone deacetylases (HDACs).[13][14][15]
-
Structure-Activity Relationship (SAR): SAR studies have shown that the nature of the substituents at the C3 and C5 positions is critical for potency. For instance, combining the 1,2,4-oxadiazole core with other heterocyclic systems like imidazopyridines or linking it to established chemotherapeutics such as 5-fluorouracil has yielded compounds with potent, low-micromolar activity.[10][11][16]
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 1,2,4-Oxadiazole linked 5-Fluorouracil | A549 (Lung) | 0.18 µM | [10] |
| 1,2,4-Oxadiazole linked 5-Fluorouracil | MCF-7 (Breast) | 0.76 µM | [10] |
| 1,2,4-Oxadiazole-Imidazopyrazine Hybrid | MCF-7 (Breast) | 0.22 µM | [16] |
| 3,5-diaryl-1,2,4-oxadiazole | HCT-116 (Colon) | 6.0 µM | [15] |
| Benzothiazole-1,2,4-oxadiazole Hybrid | CaCo-2 (Colon) | 4.96 µM | [17] |
Caption: Comparative anticancer activity of various 1,2,4-oxadiazole derivatives.
Anti-inflammatory Efficacy
Chronic inflammation is a hallmark of numerous diseases. 1,2,4-oxadiazoles have emerged as potent anti-inflammatory agents, primarily through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18][19]
-
Mechanism of Action: The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by agents like lipopolysaccharide (LPS), the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus, driving the expression of pro-inflammatory cytokines and enzymes like iNOS (inducible nitric oxide synthase). Potent 1,2,4-oxadiazole compounds have been shown to inhibit this cascade by preventing the phosphorylation and subsequent nuclear translocation of p65, thereby suppressing the production of nitric oxide (NO) and other inflammatory mediators.[19]
Caption: Inhibition of the NF-κB pathway by 1,2,4-oxadiazole compounds.
Antimicrobial and Neuroprotective Roles
The therapeutic reach of 1,2,4-oxadiazoles extends to infectious and neurodegenerative diseases.
-
Antimicrobial Activity: Derivatives have shown potent activity against a range of pathogens, including Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), fungi, and various mycobacterial strains.[7][20][21] Some compounds exhibit a synergistic effect with existing antibiotics like oxacillin, restoring their efficacy against resistant strains.[21][22]
-
Neuroprotection: In the context of neurodegeneration, such as Alzheimer's disease (AD), certain 1,2,4-oxadiazole derivatives have demonstrated significant neuroprotective effects.[3][23] In preclinical models, compounds have been shown to improve cognitive impairments, promote β-amyloid clearance, and reduce tau pathology.[3][24] Their mechanism often involves protecting neuronal cells from oxidative stress and amyloid-beta oligomer-induced toxicity.[3][24]
Experimental Evaluation: A Guide to Core Protocols
The translation of a promising scaffold into a drug candidate requires rigorous and reproducible experimental validation. The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.
Workflow for Primary Screening and Mechanistic Study
A logical progression from broad activity screening to specific mechanism-of-action studies is critical for efficient drug development.
Caption: High-level experimental workflow for evaluating novel compounds.
Protocol: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC₅₀) in a cancer cell line. This assay measures the metabolic activity of cells, which correlates with cell viability.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Self-Validation: Include wells with vehicle control (e.g., 0.1% DMSO) to represent 100% cell viability and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Wells with medium only serve as a blank.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
Objective: To measure the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole compounds for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells.
-
Self-Validation:
-
Negative Control: Cells treated with vehicle only (no compound, no LPS).
-
Positive Control: Cells treated with vehicle and LPS (represents maximal NO production).
-
Reference Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) plus LPS.
-
-
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution). The presence of nitrite (a stable product of NO) will result in a magenta-colored azo compound.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage inhibition of NO production relative to the LPS-only positive control. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to compound cytotoxicity.[19]
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a validated and highly fruitful platform for the discovery of novel therapeutic agents. Its synthetic tractability and capacity to engage in critical biological interactions, such as hydrogen bonding, make it a versatile core for structure-based drug design.[4][25] The breadth of its demonstrated activities—from anticancer and anti-inflammatory to antimicrobial and neuroprotective—ensures its continued relevance in drug development pipelines.
Future research should focus on leveraging computational and molecular modeling studies to design derivatives with enhanced selectivity and potency for specific targets.[12][25] The exploration of novel conjugates and hybrid molecules, as well as the evaluation of these compounds in more complex in vivo disease models, will be crucial in translating the immense potential of the 1,2,4-oxadiazole ring into next-generation medicines.
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An In-depth Technical Guide to the Determination of Lipophilicity and pKa of Halogenated Oxadiazoles
Foreword: The Critical Role of Physicochemical Properties in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely advantageous; it is fundamental. Among these properties, lipophilicity and the acid dissociation constant (pKa) stand out as critical determinants of a drug candidate's ultimate success. These parameters govern the absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile of a compound, and by extension, its therapeutic efficacy and safety.[1][2][3][4] Halogenated oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, present unique challenges and considerations in the accurate determination of their lipophilicity and pKa.[5][6] The presence of halogen atoms can significantly modulate these properties, influencing everything from membrane permeability to target engagement.[7][8][9] This guide provides a comprehensive, in-depth exploration of the theoretical underpinnings and practical methodologies for the robust determination of lipophilicity and pKa of halogenated oxadiazoles, tailored for researchers, scientists, and drug development professionals.
Section 1: Unraveling Lipophilicity: More Than Just "Fat-Liking"
Lipophilicity, a measure of a compound's affinity for a non-polar environment, is a pivotal factor in a drug's ability to traverse biological membranes and reach its target.[1][10][11] It is most commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water.[12][13] For ionizable molecules such as many halogenated oxadiazoles, the distribution coefficient (log D) at a specific pH provides a more physiologically relevant measure of lipophilicity. The relationship between log P and log D is intrinsically linked to the compound's pKa.
The introduction of halogen atoms into an oxadiazole scaffold can have a profound impact on its lipophilicity. Generally, halogenation increases lipophilicity, a trend that can be attributed to the larger size and greater polarizability of halogen atoms compared to hydrogen, which enhances van der Waals interactions with non-polar environments.[7][8] However, the specific halogen (F, Cl, Br, I) and its position on the molecule can lead to nuanced effects that necessitate precise experimental determination.
Methodologies for Lipophilicity Determination
The choice of method for determining the lipophilicity of halogenated oxadiazoles depends on several factors, including the compound's purity, solubility, and the desired throughput of the assay.
The traditional shake-flask method remains the benchmark for direct log P determination due to its thermodynamic rigor.[13][14]
Causality Behind Experimental Choices:
-
n-Octanol/Water System: This biphasic system is widely accepted as a surrogate for biological membranes, balancing hydrophobic and hydrophilic character.[14]
-
Pre-saturation of Solvents: Pre-saturating the n-octanol with water and vice versa is crucial to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.
-
Equilibration Time: Sufficient time for the compound to partition between the two phases and reach equilibrium is critical for a thermodynamically sound measurement. For novel halogenated oxadiazoles, this may require empirical optimization.
-
Concentration Measurement: The use of a sensitive and specific analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), is essential for accurately quantifying the compound in each phase.
Experimental Protocol: Shake-Flask Method for Halogenated Oxadiazoles
-
Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of n-octanol and purified water (or a relevant buffer for log D determination) in a separatory funnel for at least 24 hours. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the halogenated oxadiazole in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a suitable vessel (e.g., a glass vial with a PTFE-lined cap), add a precise volume of the pre-saturated aqueous phase and the pre-saturated n-octanol stock solution.
-
Equilibration: Agitate the mixture at a constant temperature (typically 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Centrifuge the vessel at a low speed to facilitate complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase, ensuring no cross-contamination.[14] Determine the concentration of the halogenated oxadiazole in each aliquot using a validated analytical method.
-
Calculation: Calculate the log P value using the following equation: log P = log ([Concentration]octanol / [Concentration]aqueous)
Self-Validating System: To ensure the reliability of the shake-flask method, it is imperative to include a control compound with a known log P value in the same experimental run. The obtained value for the control should fall within an acceptable range of the literature value.
For a more rapid assessment of lipophilicity, particularly in the context of screening large numbers of compounds, RP-HPLC offers a powerful alternative.[16][17][18] This method correlates the retention time of a compound on a hydrophobic stationary phase with its log P value.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice as its long alkyl chains provide a good mimic of the n-octanol environment.[19]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically methanol or acetonitrile) is used.[13] By systematically varying the concentration of the organic modifier and extrapolating the retention factor to 100% aqueous phase (log kw), a value that correlates well with log P can be obtained.[16][17]
-
Calibration Curve: A set of well-characterized reference compounds with known log P values spanning the expected range of the halogenated oxadiazoles is essential to create a reliable calibration curve.
Experimental Protocol: RP-HPLC for log kw Determination
-
System Preparation: Equilibrate an RP-HPLC system with a C18 column at a constant temperature.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying concentrations of organic modifier (e.g., 40%, 50%, 60%, 70% methanol in an appropriate buffer).
-
Calibration Standards: Prepare solutions of 5-7 reference compounds with known log P values.
-
Sample Preparation: Prepare a solution of the halogenated oxadiazole in the mobile phase.
-
Chromatographic Analysis: Inject the calibration standards and the test compound at each mobile phase composition and record the retention times (tR). Determine the column dead time (t0) using an unretained compound (e.g., uracil).
-
Calculation of Retention Factor (k): For each compound at each mobile phase composition, calculate the retention factor: k = (tR - t0) / t0.
-
Extrapolation to log kw: For each compound, plot log k versus the percentage of organic modifier. Perform a linear regression and extrapolate to 0% organic modifier to obtain the log kw value.
-
log P Determination: Create a calibration curve by plotting the log kw values of the reference compounds against their known log P values. Use the linear regression equation of this curve to calculate the log P of the halogenated oxadiazole from its log kw value.
Data Presentation: Lipophilicity Determination Methods
| Method | Principle | Throughput | Sample Requirement | Key Considerations for Halogenated Oxadiazoles |
| Shake-Flask | Direct measurement of partitioning between n-octanol and water at equilibrium.[13][14] | Low | High | Potential for emulsion formation, requires pure sample. |
| RP-HPLC | Correlation of retention time on a hydrophobic stationary phase with log P.[16][18] | High | Low | Choice of appropriate reference compounds is critical; potential for secondary interactions with the stationary phase. |
| Computational | In silico prediction based on molecular structure and fragment contributions.[20][21][22] | Very High | None (requires structure) | Accuracy depends on the algorithm and training set; may not accurately capture the nuanced effects of halogen substitution patterns. |
Visualization of Experimental Workflow: Lipophilicity Determination
Caption: Experimental workflows for the determination of lipophilicity.
Section 2: The Significance of pKa: A Measure of Ionization
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and dictates the extent of ionization of a compound at a given pH.[2] For drug molecules, the ionization state is of paramount importance as it influences solubility, permeability, and interaction with biological targets.[3][4] The oxadiazole ring itself is weakly basic, and the presence and position of halogen substituents, as well as other functional groups on the molecule, will significantly impact the overall pKa.
Methodologies for pKa Determination
The accurate determination of the pKa of halogenated oxadiazoles is crucial for understanding their behavior in physiological environments.
Potentiometric titration is a highly precise and widely used method for pKa determination.[23][24][25] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH.
Causality Behind Experimental Choices:
-
Titrant Selection: A strong acid (e.g., HCl) or a strong base (e.g., NaOH) is used to ensure a sharp and well-defined titration curve.[23]
-
Ionic Strength Adjustment: Maintaining a constant ionic strength (e.g., with KCl) is important to minimize changes in activity coefficients, which can affect the accuracy of the pKa determination.[23]
-
Co-solvent for Poorly Soluble Compounds: For halogenated oxadiazoles with low aqueous solubility, the use of a co-solvent (e.g., methanol or DMSO) may be necessary.[25] However, it is crucial to perform titrations at several co-solvent concentrations and extrapolate to 0% co-solvent to obtain the aqueous pKa.[25][26]
Experimental Protocol: Potentiometric Titration for Halogenated Oxadiazoles
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[23]
-
Sample Preparation: Accurately weigh the halogenated oxadiazole and dissolve it in a suitable solvent (e.g., water, or a water/co-solvent mixture) of known volume. Add an electrolyte (e.g., KCl) to maintain constant ionic strength.[23]
-
Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Add the standardized titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[23] Alternatively, the first or second derivative of the titration curve can be used to accurately locate the equivalence point.
Self-Validating System: A known weak acid or base with a pKa value in a similar range to the expected pKa of the halogenated oxadiazole should be titrated under the same experimental conditions to validate the method and instrument performance.
For compounds that possess a chromophore in proximity to the ionizable center, UV-Vis spectrophotometry offers a sensitive method for pKa determination.[27][28][29][30] This technique relies on the change in the UV-Vis absorbance spectrum of the compound as it transitions between its protonated and deprotonated forms.
Causality Behind Experimental Choices:
-
Buffer System: A series of buffers covering a wide pH range is required to observe the complete spectral shift associated with ionization.
-
Wavelength Selection: The analysis is typically performed at the wavelength of maximum absorbance difference (λmax) between the protonated and deprotonated species to maximize sensitivity.[29]
-
Data Fitting: The absorbance data at various pH values are fitted to the Henderson-Hasselbalch equation to determine the pKa.[27]
Experimental Protocol: UV-Vis Spectrophotometry for pKa Determination
-
Stock Solution Preparation: Prepare a concentrated stock solution of the halogenated oxadiazole in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of 3-4 pH units around the expected pKa.
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve the same final concentration.
-
Spectral Acquisition: Record the UV-Vis spectrum of each solution over an appropriate wavelength range.
-
Data Analysis: Plot the absorbance at a selected wavelength against the pH. Fit the resulting sigmoidal curve to the appropriate equation (e.g., the Henderson-Hasselbalch equation) to calculate the pKa.[24]
Data Presentation: pKa Determination Methods
| Method | Principle | Throughput | Sample Requirement | Key Considerations for Halogenated Oxadiazoles |
| Potentiometric Titration | Monitoring pH changes during titration with an acid or base.[23][24][25] | Medium | High | Requires soluble and pure compound; co-solvents may be needed.[25][26] |
| UV-Vis Spectrophotometry | Measuring changes in UV-Vis absorbance as a function of pH.[27][28][29] | High | Low | Requires a chromophore near the ionizable center and a change in absorbance upon ionization. |
| Computational | In silico prediction based on quantum mechanical calculations or empirical models.[20][31][32][33] | Very High | None (requires structure) | Accuracy is highly dependent on the chosen method and can be challenging for complex heterocyclic systems. |
Visualization of Experimental Workflow: pKa Determination
Caption: Experimental workflows for the determination of pKa.
Conclusion: An Integrated Approach for Comprehensive Characterization
The accurate determination of lipophilicity and pKa is a cornerstone of the successful development of halogenated oxadiazoles as therapeutic agents. This guide has delineated the key experimental methodologies, emphasizing the rationale behind procedural choices and the importance of self-validating systems. While computational tools offer valuable initial estimates, experimental determination via the methods described herein remains indispensable for generating the high-quality, reliable data required for informed decision-making in drug discovery. A multi-faceted approach, leveraging both direct (shake-flask) and indirect (RP-HPLC) methods for lipophilicity, and complementary techniques (potentiometry and spectrophotometry) for pKa, will provide the most comprehensive and robust physicochemical characterization of this important class of molecules.
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A Phased Approach to the Initial Toxicity Screening of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Abstract
This technical guide outlines a comprehensive, tiered strategy for the initial toxicity screening of the novel chemical entity, 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. Recognizing the compound's therapeutic potential, rooted in the broad biological activities of the 1,2,4-oxadiazole scaffold, this document provides a robust framework for early-stage safety assessment.[1][2][3] The proposed workflow integrates in silico predictive modeling with a suite of in vitro assays to evaluate cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. This phased approach is designed to identify potential liabilities early in the drug development pipeline, thereby conserving resources and mitigating late-stage attrition.[4] Each experimental protocol is detailed with the underlying scientific rationale, ensuring a self-validating and scientifically rigorous evaluation.
Introduction: The Rationale for Early Toxicity Screening
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5][6] The subject of this guide, this compound, is a novel compound with potential therapeutic applications. However, the presence of halogenated aromatic rings necessitates a thorough toxicological evaluation, as these structures can be associated with various toxic effects.[7][8][9] Early and efficient toxicity screening is paramount to de-risk drug development, identify potential hazards, and make informed go/no-go decisions before committing to costly and time-consuming preclinical and clinical studies.[4][10]
This guide proposes a multi-pronged strategy, commencing with computational predictions to forecast the compound's pharmacokinetic and toxicological profile. These in silico findings will then inform the design and execution of a panel of in vitro assays to provide empirical data on the compound's biological effects.
Tier 1: In Silico ADMET Prediction
The initial step in our screening cascade is the use of computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[11][12][13] In silico methods offer a rapid and cost-effective means to flag potential liabilities and guide subsequent experimental work.[14]
2.1. Rationale for In Silico Screening
By leveraging sophisticated algorithms and extensive databases of chemical structures and their associated biological activities, we can generate preliminary data on a compound's likely behavior in a biological system.[12] This approach allows for the early identification of potential issues such as poor oral bioavailability, rapid metabolism, or predicted toxicity, which can then be prioritized for experimental validation. It is advisable to utilize multiple in silico tools to compare predictions and identify the most probable outcomes.[11]
2.2. Recommended In Silico Tools
A variety of open-access and commercial platforms are available for ADMET prediction. For this initial screening, we recommend a combination of the following freely accessible web servers:
-
ADMETlab 2.0: A comprehensive platform for predicting a wide range of ADMET properties.[15]
-
SwissADME: Provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[15]
-
pkCSM: Focuses on the prediction of pharmacokinetic properties.[15]
-
ADMET-AI: A fast and accurate web interface for predicting ADMET properties using machine learning models.[13]
2.3. Data to be Generated and Summarized
The in silico analysis should be structured to provide a clear overview of the compound's predicted profile. The following table outlines the key parameters to be assessed and their significance.
| Parameter | Predicted Property | Significance in Drug Development |
| Absorption | Oral Bioavailability, Intestinal Absorption | Determines the fraction of an orally administered dose that reaches systemic circulation. |
| P-glycoprotein Substrate/Inhibitor | Influences drug absorption and distribution, and potential for drug-drug interactions. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts the likelihood of the compound entering the central nervous system. |
| Plasma Protein Binding | Affects the amount of free drug available to exert its pharmacological effect. | |
| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts the compound's metabolic stability and potential for drug-drug interactions. |
| Excretion | Renal/Biliary Excretion Pathways | Provides insight into the primary routes of elimination from the body. |
| Toxicity | Ames Mutagenicity | Predicts the potential for the compound to cause DNA mutations. |
| hERG Inhibition | Assesses the risk of cardiotoxicity. | |
| Hepatotoxicity | Predicts the potential for drug-induced liver injury. |
Tier 2: In Vitro Cytotoxicity Assessment
Following the in silico evaluation, the next critical step is to determine the compound's cytotoxic potential using cell-based assays. This provides foundational data on the concentration range at which the compound elicits a toxic response in vitro.
3.1. Rationale for Cytotoxicity Testing
Cytotoxicity assays are fundamental to in vitro toxicology, providing a quantitative measure of a compound's ability to cause cell death.[16] The data generated, typically expressed as the half-maximal inhibitory concentration (IC50), is essential for selecting appropriate dose ranges for subsequent, more specific toxicity assays. The Organisation for Economic Co-operation and Development (OECD) provides guidance on using cytotoxicity tests to estimate starting doses for acute oral systemic toxicity tests.[17][18]
3.2. Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[16]
3.2.1. Cell Line Selection
-
HepG2 (Human Hepatocellular Carcinoma): A well-established model for in vitro hepatotoxicity studies.[19][20][21][22][23]
-
HEK293 (Human Embryonic Kidney): A commonly used non-cancerous cell line to assess general cytotoxicity and selectivity.[16]
3.2.2. Step-by-Step Methodology
-
Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tier 3: Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can damage genetic material, a key indicator of carcinogenic potential.
4.1. Rationale for Genotoxicity Screening
Assessing a compound's potential to induce mutations or chromosomal damage is a critical component of safety evaluation. The Ames test and the in vitro micronucleus assay are standard, well-validated methods for this purpose.[24][25][26][27][28]
4.2. Experimental Workflow for Genotoxicity
Caption: Workflow for genotoxicity assessment.
4.3. Experimental Protocol: Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[24][25][26] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.[24]
4.3.1. Step-by-Step Methodology
-
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA102).
-
Compound Exposure: In the presence and absence of a metabolic activation system (S9 fraction), mix the bacterial culture with various concentrations of the test compound and a small amount of histidine/biotin.[24]
-
Plating: Pour the mixture onto minimal glucose agar plates.[24][26]
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic potential.
4.4. Experimental Protocol: In Vitro Micronucleus Assay
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus.[29][30][31]
4.4.1. Step-by-Step Methodology
-
Cell Treatment: Treat mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) with at least three concentrations of the test compound for a defined period.[27][29]
-
Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.[29][30]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye.[27]
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[29][30] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Tier 4: Organ-Specific Toxicity Assessment
The final tier of this initial screening focuses on identifying potential organ-specific toxicities, with a primary emphasis on hepatotoxicity and cardiotoxicity, as these are common reasons for drug attrition.
5.1. Rationale for Organ-Specific Toxicity Screening
Drug-induced liver injury (DILI) and cardiotoxicity are major concerns in drug development.[10][23] In vitro assays using relevant cell types can provide early warnings of these potential adverse effects.
5.2. Hepatotoxicity Assessment Using HepG2 Cells
The HepG2 cell line is a widely used in vitro model for assessing potential hepatotoxicity.[19][20][21][22][23]
5.2.1. Experimental Protocol: Multiparametric High-Content Screening
-
Cell Culture and Treatment: Culture HepG2 cells in 96-well plates and expose them to a range of concentrations of the test compound for 24 hours.
-
Staining: Stain the cells with fluorescent dyes to simultaneously measure multiple parameters of cell injury. This can include markers for:
-
Cell viability
-
Mitochondrial membrane potential
-
Reactive oxygen species (ROS) production
-
Nuclear morphology
-
-
Imaging and Analysis: Acquire images using a high-content imaging system and analyze the data to identify concentration-dependent changes in these cellular health parameters.
5.3. Cardiotoxicity Assessment: hERG Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization.[10][32][33] Inhibition of this channel can lead to life-threatening arrhythmias.[32][34]
5.3.1. Rationale for hERG Screening
Screening for hERG channel inhibition is a regulatory requirement and an essential component of preclinical safety assessment.[33][34]
5.3.2. Experimental Protocol: Automated Patch Clamp
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[34]
-
Automated Patch Clamp System: Employ an automated patch clamp platform (e.g., QPatch or SyncroPatch) for high-throughput analysis.[32][34]
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Data Acquisition and Analysis: Measure the hERG channel current and determine the concentration-dependent inhibition. Calculate the IC50 value for hERG blockade.
5.4. Data Interpretation and Decision-Making Framework
Caption: Decision-making framework for toxicity screening.
Conclusion
The tiered approach detailed in this guide provides a systematic and resource-efficient strategy for the initial toxicity screening of this compound. By integrating in silico predictions with a carefully selected panel of in vitro assays, this framework allows for the early identification of potential safety liabilities. The data generated will enable a comprehensive risk assessment and inform critical decisions regarding the continued development of this promising compound. This proactive approach to safety evaluation is essential for navigating the complexities of modern drug discovery and increasing the likelihood of success.
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Methodological & Application
Application Notes and Protocols: In Vitro Anticancer Activity of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole on MCF-7 Cells
For Research Use Only.
Introduction
Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Numerous studies have demonstrated that various oxadiazole derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines, including the MCF-7 breast cancer cell line.[4][5][6] The anticancer mechanisms of these compounds are diverse, often involving the inhibition of critical enzymes and growth factor receptors such as EGFR, histone deacetylases (HDACs), and telomerase, ultimately leading to apoptosis and cell cycle arrest.[1][7]
This document provides a comprehensive guide for evaluating the in vitro anticancer activity of a specific novel compound, 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole , against the human breast adenocarcinoma cell line, MCF-7. This cell line is a well-established and widely used model for estrogen receptor-positive (ER+) breast cancer research. The protocols detailed herein cover essential assays for determining cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Materials and Reagents
Cell Line and Culture Media
-
Human breast adenocarcinoma cell line: MCF-7 (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
Test Compound and Controls
-
Test Compound: this compound
-
Vehicle Control: Dimethyl sulfoxide (DMSO), cell culture grade
-
Positive Control: Doxorubicin or Cisplatin
Assay-Specific Reagents
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) reagent[8]
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
-
Apoptosis Assay:
-
Cell Cycle Analysis:
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Standard Operating Procedures
MCF-7 Cell Culture and Maintenance
Rationale: Proper cell culture technique is fundamental to obtaining reproducible and reliable experimental data. Maintaining cells in their logarithmic growth phase and ensuring they are free from contamination is critical.
-
Culture Conditions: Grow MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculturing: When cells reach 80-90% confluency, passage them.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
-
Preparation of Compound Stock Solutions
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in DMSO.
-
Prepare a stock solution of the positive control (e.g., Doxorubicin) in DMSO or sterile water, as appropriate.
-
Aliquot stock solutions into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions of the test compound and controls in complete culture medium. The final concentration of DMSO in the culture wells should not exceed 0.5% to avoid vehicle-induced toxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[12]
-
Cell Seeding: Seed MCF-7 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.[13]
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12] Purple formazan crystals should be visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 Plot the % viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 1: Example Data from MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92.1 ± 5.1 |
| 5 | 75.4 ± 3.8 |
| 10 | 51.2 ± 4.2 |
| 25 | 28.9 ± 3.1 |
| 50 | 15.7 ± 2.5 |
| IC50 Value | ~10 µM |
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells, which have compromised membrane integrity.[9][10] This dual-staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Cell Seeding and Treatment: Seed 2 x 10^5 MCF-7 cells per well in a 6-well plate. After 24 hours, treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[14]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis
Principle: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA. A sub-G1 peak often indicates the presence of apoptotic cells with fragmented DNA.[15][16]
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the test compound as described in the apoptosis protocol (4.2.1).
-
Cell Harvesting: Collect and wash the cells as described for the apoptosis assay (4.2.2 and 4.2.3).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate overnight at 4°C.[17]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data will be displayed as a histogram of cell count versus fluorescence intensity.[11][17]
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Overall experimental workflow for assessing anticancer activity.
Potential Signaling Pathway for Apoptosis Induction
Many anticancer agents, including oxadiazole derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway, which often involves the activation of caspases.[18]
Caption: Hypothesized intrinsic apoptosis pathway activated by the test compound.
References
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Bommera R, Kethireddy S, Govindapur R, et al. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. 2021. Available at: [Link].
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Glowacka I, Cieslik-Boczula K, Lyczek A, et al. Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry. 2023. Available at: [Link].
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Application Notes and Protocols for Determining the Antimicrobial and Antifungal Efficacy of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Introduction: The Imperative for Novel Antimicrobial Agents
The global rise of antimicrobial resistance (AMR) presents a formidable challenge to modern medicine, threatening to undermine decades of progress in treating infectious diseases. This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2][3] Within this landscape, heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole scaffold, have emerged as a promising class of therapeutic agents due to their diverse and significant biological activities, including antibacterial and antifungal properties.[4][5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized assays to evaluate the antimicrobial and antifungal potential of a novel investigational compound, 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole . The protocols herein are grounded in established methodologies from leading international standards organizations, such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity, reproducibility, and comparability across different laboratories.[8][9][10][11][12][13]
Scientific Rationale and Putative Mechanism of Action
The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, contributing to its ability to interact with biological targets.[14] The antimicrobial and antifungal activity of oxadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. While the precise mechanism of action for this compound requires empirical validation, related compounds have been shown to act as inhibitors of key enzymes. One such target is succinate dehydrogenase (SDH), a crucial enzyme in both the citric acid cycle and the electron transport chain.[15][16][17] Inhibition of SDH disrupts cellular respiration and energy production, leading to microbial cell death. The halogenated phenyl rings on the target compound may enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes.[14]
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an antimicrobial agent's activity. [18]It is based on the principle of an antibiotic diffusing from an impregnated paper disk into an agar medium, creating a concentration gradient. [19] Objective: To qualitatively assess the antimicrobial activity of the test compound by measuring the zone of growth inhibition.
Materials:
-
Sterile filter paper disks (6 mm in diameter).
-
Test compound solution of a known concentration.
-
Bacterial and fungal strains.
-
Mueller-Hinton Agar (MHA) plates (4 mm depth). [20][18]* Sterile cotton swabs. [18]* 0.5 McFarland turbidity standard.
-
Sterile forceps. [18]* Incubator.
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland turbidity). [20]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. [21] * Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth. [21][22] * Allow the plate to dry for 3-5 minutes. [21]
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known amount of the test compound solution and allow the solvent to evaporate.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. [18]Ensure the disks are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate. [19] * Gently press each disk to ensure complete contact with the agar surface. [19]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-24 hours. [20] * After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters, including the disk diameter. [20] Result Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. The results can be categorized as susceptible, intermediate, or resistant by comparing them to established breakpoints for standard antibiotics, though specific breakpoints for novel compounds will not be available. [20]
-
Data Presentation
All quantitative data should be summarized in a clear and concise table for easy comparison.
| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans | ||
| Aspergillus niger | ||
| Positive Control (e.g., Ciprofloxacin) | ||
| Positive Control (e.g., Fluconazole) |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following controls must be included in every assay:
-
Positive Controls: A known effective antibiotic (e.g., ciprofloxacin for bacteria) and antifungal (e.g., fluconazole for fungi) should be tested in parallel to validate the susceptibility of the test organisms.
-
Negative Controls: A solvent control (e.g., DMSO) should be run to ensure that the solvent itself does not have any antimicrobial activity at the concentrations used.
-
Quality Control Strains: The use of reference strains with well-defined MICs is crucial for verifying the accuracy and precision of the testing method. [23][24]* Sterility and Growth Controls: These are essential for confirming the sterility of the media and the viability of the microorganisms, respectively.
By incorporating these controls, the experimental system becomes self-validating, providing confidence in the generated data.
References
- Broth microdilution - Grokipedia. (n.d.).
- Yu, L., Yang, K., Qin, B., et al. (2025).
- Aryal, S. (2013).
- Wikipedia contributors. (n.d.). Broth microdilution. Wikipedia.
- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- Open Access Pub. (n.d.). Broth Microdilution.
- Li, Y., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Microbiology.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Yu, L., Yang, K., et al. (2025).
- Yurttaş, L., et al. (n.d.). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Zhang, Y., et al. (n.d.). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules.
- Sharma, R. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
- Li, Y., et al. (2022).
- Zhang, Y., et al. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. PubMed. _
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Wikipedia contributors. (n.d.). Disk diffusion test. Wikipedia.
- CLSI. (n.d.). Antimicrobial Susceptibility Testing.
- EUCAST. (n.d.). Fungi (AFST).
- Rodriguez-Tudela, J. L., et al. (n.d.). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology.
- Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. PubMed.
- CLSI Methods Development and Standardization Working Group. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
- EUCAST. (n.d.). EUCAST breakpoints for antifungals.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. PMC - NIH.
- Glomb, T., & Świątek, P. (2021).
- ResearchGate. (2025).
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- ACS Publications. (2021). Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. ACS Omega.
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- ResearchGate. (2025). (PDF) EUCAST breakpoints for antifungals.
- NIH. (n.d.).
- PMC - NIH. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
- Frontiers. (n.d.). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans.
- PMC - NIH. (2019).
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.).
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- Asian Journal of Pharmaceutical Research and Development. (n.d.). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)
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Application Notes and Protocols: In Vitro Evaluation of the Anti-inflammatory Properties of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Introduction: The Therapeutic Potential of a Novel Oxadiazole Derivative
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anti-inflammatory effects.[1][2][3][4][5][6][7] This document provides a comprehensive guide for researchers to investigate the in vitro anti-inflammatory properties of a specific novel compound: 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole.
This guide is designed to provide not just step-by-step protocols, but also the scientific rationale behind the experimental choices, enabling researchers to generate robust and reproducible data. We will explore a panel of in vitro assays to elucidate the compound's potential mechanisms of action, from inhibiting key inflammatory enzymes to modulating critical signaling pathways.
Compound Profile
| Compound Name | This compound |
| CAS Number | 381178-19-4[8] |
| Molecular Formula | C₁₄H₇BrCl₂N₂O[8] |
| Molecular Weight | 370.0 g/mol [8] |
| Structure | (A visual representation of the chemical structure would be placed here) |
I. Primary Screening: Assessing General Anti-inflammatory Activity
A foundational step in characterizing a novel compound is to assess its general anti-inflammatory potential through simple, yet informative, in vitro assays. These assays provide a rapid indication of the compound's ability to interfere with processes central to the inflammatory response.
A. Inhibition of Protein Denaturation
Scientific Rationale: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat- or chemically-induced protein denaturation can be correlated with its anti-inflammatory activity.[2][3] This assay is a cost-effective and rapid primary screening tool.
Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bovine Serum Albumin (BSA) Solution: Prepare a 5% w/v solution of BSA in distilled water.
-
Phosphate Buffered Saline (PBS): pH 6.4.
-
Standard Drug: Diclofenac sodium (1 mg/mL in DMSO).
-
-
Assay Procedure:
-
Pipette 0.5 mL of the BSA solution into labeled microcentrifuge tubes.
-
Add 50 µL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
For the control, add 50 µL of the vehicle (DMSO).
-
For the positive control, add 50 µL of the diclofenac sodium solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.
-
After cooling, add 2.5 mL of PBS to each tube.
-
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
The IC₅₀ value (the concentration of the compound that causes 50% inhibition) should be determined.
-
Expected Data Presentation:
| Concentration (µg/mL) | % Inhibition by Test Compound | % Inhibition by Diclofenac Sodium |
| 10 | Enter Data | Enter Data |
| 50 | Enter Data | Enter Data |
| 100 | Enter Data | Enter Data |
| 250 | Enter Data | Enter Data |
| 500 | Enter Data | Enter Data |
| IC₅₀ (µg/mL) | Calculate Value | Calculate Value |
II. Mechanistic Assays: Elucidating the Mode of Action
Following a positive result in the primary screening, the next logical step is to investigate the potential mechanisms through which this compound exerts its anti-inflammatory effects. This involves targeting key enzymes and signaling pathways known to be pivotal in the inflammatory cascade.
A. Inhibition of Cyclooxygenase (COX) Enzymes
Scientific Rationale: Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[9][10][11][12] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[9][10][11] Assessing the inhibitory activity of the test compound against COX-1 and COX-2 can provide insights into its potential efficacy and side-effect profile.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is based on commercially available colorimetric COX inhibitor screening kits.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant).
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Assay buffer.
-
Colorimetric substrate (e.g., TMPD).
-
Test compound and a reference NSAID (e.g., Celecoxib for COX-2 selectivity).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the test compound or the reference drug. Include a vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Add the colorimetric substrate and measure the absorbance at the recommended wavelength (e.g., 590 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.[13]
-
Expected Data Presentation:
| Compound | IC₅₀ for COX-1 (µM) | IC₅₀ for COX-2 (µM) | COX-2 Selectivity Index (SI) |
| Test Compound | Calculate Value | Calculate Value | Calculate Value |
| Celecoxib | Reference Value | Reference Value | Reference Value |
B. Inhibition of Nitric Oxide Synthase (NOS)
Scientific Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage.[14][15] Therefore, inhibiting iNOS is a valid therapeutic strategy for inflammatory conditions.
Experimental Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Reagent Method)
-
Cell Culture:
-
Use a suitable cell line that expresses iNOS upon stimulation, such as RAW 264.7 murine macrophages.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS expression and NO production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
To 50 µL of the supernatant, add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[14][16]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage inhibition of NO production and the IC₅₀ value.
-
It is crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO is not due to cytotoxicity.
-
Expected Data Presentation:
| Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |
| Control (LPS only) | Enter Data | 0 | 100 |
| 1 | Enter Data | Calculate Value | Enter Data |
| 10 | Enter Data | Calculate Value | Enter Data |
| 50 | Enter Data | Calculate Value | Enter Data |
| 100 | Enter Data | Calculate Value | Enter Data |
| IC₅₀ (µM) | N/A | Calculate Value | N/A |
III. Signaling Pathway Analysis: Unraveling the Intracellular Mechanisms
To gain a deeper understanding of the anti-inflammatory mechanism of this compound, it is essential to investigate its effects on key intracellular signaling pathways that regulate the inflammatory response.
A. Modulation of the NF-κB Signaling Pathway
Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[17][18][19][20][21] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[17][19] Inhibition of NF-κB activation is a major target for anti-inflammatory drug development.
Experimental Protocol: NF-κB Nuclear Translocation Assay
-
Cell Culture and Treatment:
-
Use a suitable cell line, such as HeLa or RAW 264.7 cells.
-
Seed the cells on coverslips in a 24-well plate.
-
Pre-treat the cells with the test compound at various concentrations for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or LPS for 30-60 minutes.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 1% BSA.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence microscope.
-
In unstimulated cells, the p65 staining will be predominantly cytoplasmic. In stimulated cells, the staining will be concentrated in the nucleus.
-
Quantify the nuclear translocation of p65 using image analysis software.
-
Expected Visualization and Data Presentation:
-
Diagram: A Graphviz diagram illustrating the NF-κB signaling pathway and the potential point of inhibition by the test compound.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
-
Table:
| Treatment | Nuclear p65 Fluorescence Intensity (Arbitrary Units) | % Inhibition of Translocation |
| Unstimulated Control | Enter Data | N/A |
| Stimulated Control (TNF-α) | Enter Data | 0 |
| Test Compound (1 µM) + TNF-α | Enter Data | Calculate Value |
| Test Compound (10 µM) + TNF-α | Enter Data | Calculate Value |
| Test Compound (50 µM) + TNF-α | Enter Data | Calculate Value |
B. Modulation of the MAPK Signaling Pathway
Scientific Rationale: Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are another set of key signaling molecules involved in the inflammatory response.[22][23][24][25][26] They regulate the synthesis of pro-inflammatory cytokines and mediators. Therefore, inhibition of MAPK phosphorylation (activation) is a promising anti-inflammatory strategy.
Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation
-
Cell Culture and Treatment:
-
Use a suitable cell line, such as THP-1 monocytes or RAW 264.7 macrophages.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate with LPS for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Probe with primary antibodies specific for the phosphorylated forms of p38 (p-p38) and JNK (p-JNK).
-
Also, probe separate blots with antibodies for total p38 and total JNK to ensure equal protein loading.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Expected Visualization and Data Presentation:
-
Diagram: A Graphviz diagram showing the MAPK signaling cascade and the potential inhibitory effect of the test compound.
Caption: The MAPK signaling cascade and a potential point of inhibition.
-
Table:
| Treatment | Relative p-p38/total p38 Ratio | Relative p-JNK/total JNK Ratio |
| Unstimulated Control | Enter Data | Enter Data |
| Stimulated Control (LPS) | Enter Data | Enter Data |
| Test Compound (1 µM) + LPS | Enter Data | Enter Data |
| Test Compound (10 µM) + LPS | Enter Data | Enter Data |
| Test Compound (50 µM) + LPS | Enter Data | Enter Data |
IV. Cytokine Production Assays
Scientific Rationale: A key outcome of inflammatory signaling is the production and release of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Measuring the effect of the test compound on the production of these cytokines provides a direct assessment of its anti-inflammatory efficacy at a cellular level.[27][28][29][30][31]
Experimental Protocol: Multiplex Cytokine Assay
-
Cell Culture and Treatment:
-
Use peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
-
Stimulate the cells with LPS in the presence or absence of various concentrations of the test compound.
-
Incubate for 6-24 hours.
-
-
Cytokine Measurement:
-
Data Analysis:
-
Calculate the percentage inhibition of each cytokine's production.
-
Determine the IC₅₀ values for the inhibition of each cytokine.
-
Expected Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Unstimulated Control | Enter Data | Enter Data | Enter Data |
| Stimulated Control (LPS) | Enter Data | Enter Data | Enter Data |
| Test Compound (1 µM) + LPS | Enter Data | Enter Data | Enter Data |
| Test Compound (10 µM) + LPS | Enter Data | Enter Data | Enter Data |
| Test Compound (50 µM) + LPS | Enter Data | Enter Data | Enter Data |
| IC₅₀ (µM) | Calculate Value | Calculate Value | Calculate Value |
Conclusion
This comprehensive guide provides a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By systematically progressing from broad screening assays to more specific mechanistic studies, researchers can build a detailed profile of the compound's biological activity. The protocols and data presentation formats outlined herein are designed to ensure scientific rigor and facilitate the clear communication of findings. The elucidation of the anti-inflammatory potential of this novel oxadiazole derivative could pave the way for further preclinical and clinical development, ultimately contributing to the discovery of new and effective anti-inflammatory therapeutics.
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An In Vitro Evaluation of Anti-Inflammatory Activity of Newly Synthesized 1,3,4 Oxadiazole Derivatives. Semantic Scholar. [Link]
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Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. National Institutes of Health. [Link]
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An In Vitro Evaluation of Anti-Inflammatory Activity of Newly Synthesized 1,3,4 Oxadiazole Derivatives. ResearchGate. [Link]
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In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
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Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. ResearchGate. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]
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In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
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MAP kinase signaling protocols. Stony Brook University. [Link]
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Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. National Institutes of Health. [Link]
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Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. National Institutes of Health. [Link]
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Flow Cytometry and Cytokine Analysis: Advancing Drug Discovery at Marin Biologic Laboratories. [Link]
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MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. Assay Genie. [Link]
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In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]
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In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. National Institutes of Health. [Link]
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NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals. [Link]
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NF-kappa B : methods and protocols. Oregon State University Libraries and Press. [Link]
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In vivo and in vitro Evaluation of Cytokine Expression Profiles During. Dove Medical Press. [Link]
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Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]
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Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]
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Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed. [Link]
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IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. [Link]
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In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. National Institutes of Health. [Link]
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Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. National Institutes of Health. [Link]
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3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole. National Institutes of Health. [Link]
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Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. [Link]
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Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. [Link]
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Application Notes & Protocols for the Molecular Docking of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole with Cyclooxygenase-2 (COX-2)
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a molecular docking simulation of the novel compound 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole with the human Cyclooxygenase-2 (COX-2) enzyme. The protocol emphasizes not only the procedural steps but also the scientific rationale behind them, ensuring a robust and reproducible in silico experiment. We will cover foundational concepts, detailed preparation of both the protein receptor and the small molecule ligand, the execution of the docking simulation using the widely-accepted AutoDock Vina software, and a thorough analysis of the resulting data.
Foundational Concepts: The Rationale for Docking
Molecular docking is a pivotal computational technique in structure-based drug design, predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in screening virtual libraries of small molecules against a protein target to identify potential drug candidates.
The Therapeutic Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is the enzyme responsible for the conversion of arachidonic acid into prostaglandins, key mediators in various physiological and pathological processes.[2][3] There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[3][4]
-
COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation.[3][5] It is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs).
The rationale for developing selective COX-2 inhibitors is to mitigate inflammation and pain while avoiding the gastrointestinal side effects associated with the inhibition of COX-1.[6] The structural difference between the active sites of COX-1 and COX-2, particularly the substitution of isoleucine in COX-1 with a smaller valine in COX-2, creates a larger, more accommodating side pocket that can be exploited for selective drug design.
The Ligand: this compound
The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities and has been identified as a valuable scaffold in medicinal chemistry. Various derivatives of 1,2,4-oxadiazole have been investigated as potential selective COX-2 inhibitors, demonstrating promising anti-inflammatory activity.[7][8][9] The specific compound, this compound, incorporates halogenated phenyl rings, which can influence binding affinity and selectivity through various non-covalent interactions.
The Experimental Workflow: A Bird's-Eye View
A successful molecular docking experiment follows a logical progression from data acquisition and preparation to simulation and, finally, rigorous analysis. The entire workflow is designed to ensure that the computational model is as representative of the biological system as possible.
Caption: High-level workflow for the molecular docking simulation.
Protocol Part 1: Preparation of Molecular Structures
The quality of your input structures directly dictates the reliability of the docking results. This preparation phase is the most critical part of the entire protocol. We will use AutoDock Tools (ADT) , a graphical user interface for preparing molecular structures for AutoDock Vina.[10]
Receptor (COX-2) Preparation
Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately usable for docking. It contains non-essential water molecules, may have missing atoms (especially hydrogens), and lacks the partial atomic charges required by the docking algorithm's scoring function.[11][12]
Protocol:
-
Obtain the Receptor Structure: Download the X-ray crystal structure of human COX-2. A suitable entry is PDB ID: 5KIR , which has a good resolution (2.70 Å) and is co-crystallized with the well-known inhibitor Vioxx (Rofecoxib).[13][14] This co-crystallized ligand is invaluable for defining the binding site and validating the docking protocol.
-
Initial Cleaning: Load the 5KIR.pdb file into a molecular visualization tool like UCSF Chimera or directly into AutoDock Tools.
-
Remove water molecules. Rationale: Water molecules in the active site can be critical for binding, but for a standard docking protocol, they are typically removed to simplify the system. Advanced techniques may retain key bridging waters.[15]
-
Remove any secondary protein chains and the co-crystallized ligand (Vioxx). Save this cleaned protein structure as a new PDB file (e.g., 5KIR_protein.pdb).
-
-
Prepare in AutoDock Tools (ADT):
-
Launch ADT and open the 5KIR_protein.pdb file.
-
Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. Rationale: The docking force field implicitly models non-polar hydrogens. Adding only polar hydrogens is computationally efficient and necessary for defining hydrogen bonds.[16]
-
Go to Edit > Charges > Add Charges. This will add Kollman charges, which are standard for proteins in the AutoDock suite.
-
Go to Grid > Macromolecule > Choose. Select the 5KIR_protein molecule. This step checks for and merges non-bonded atoms.
-
Save the prepared receptor file in the required format: File > Save > Write PDBQT. Name it 5KIR_receptor.pdbqt. The PDBQT (Protein Data Bank, Partial Charge, and Atom Type) format contains the atomic coordinates, partial charges, and atom types required by Vina.[17]
-
Ligand Preparation
Causality: The ligand must be converted into a 3D structure with an energetically favorable conformation. Like the protein, it requires partial charges and a definition of its rotatable bonds to allow for conformational flexibility during the docking simulation.[18][19]
Protocol:
-
Obtain 3D Structure:
-
Since this is a novel compound, its structure is likely not in public databases like PubChem.
-
Use a chemical drawing tool (e.g., ChemDraw) to draw the 2D structure of this compound.
-
Convert the 2D drawing to a 3D structure and perform an initial energy minimization using a force field like MMFF94.
-
Alternatively, use an online tool like the "Name to Structure" converter from OpenMolecules.org to generate a 3D structure from the IUPAC name.[20]
-
Save the 3D structure as a .mol2 or .pdb file (e.g., ligand.pdb).
-
-
Prepare in AutoDock Tools (ADT):
-
Launch ADT and open the ligand.pdb file (File > Read Molecule).
-
Go to Ligand > Input > Choose. Select the ligand.
-
ADT will automatically compute Gasteiger charges (standard for small molecules), merge non-polar hydrogens, and detect the "root" of the molecule for the torsional tree.[19]
-
Define the rotatable bonds: Ligand > Torsion Tree > Choose Torsions. You can manually inspect and set the rotatable bonds. Generally, amide bonds and bonds within rings are not rotatable.
-
Save the prepared ligand file in PDBQT format: Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.
-
Protocol Part 2: Molecular Docking with AutoDock Vina
With the receptor and ligand properly prepared, the next step is to define the search space for the docking and run the simulation.
Defining the Binding Site (Grid Box)
Causality: The docking algorithm needs to know where to search for potential binding poses. A "grid box" defines this three-dimensional search space. Defining it too small may miss the true binding site, while defining it too large will unnecessarily increase computation time and can decrease accuracy. The most reliable method is to center the grid box on the position of a known, co-crystallized inhibitor.[17][21]
Protocol:
-
In ADT, load the prepared receptor 5KIR_receptor.pdbqt.
-
Also load the original, co-crystallized ligand (Vioxx) that you previously saved.
-
Go to Grid > Grid Box....
-
A box will appear around the molecule. Adjust the center of the box (center_grid_box) so it is centered on the Vioxx ligand. Adjust the dimensions (size) of the box to ensure it fully encompasses the binding site with a buffer of about 4-5 Å on each side. A typical size for a drug-like molecule is 25 x 25 x 25 Å.
-
Record the coordinates for the center and the size of the box. You will need these for the configuration file.
Configuring and Running the Simulation
Causality: AutoDock Vina is a command-line program that requires a simple text file to specify the input files and docking parameters.[22]
Protocol:
-
Create a new text file named conf.txt in the same directory as your PDBQT files.
-
Add the following lines to the file, replacing the coordinate values with those you recorded from the grid box setup:
-
Execute the Docking: Open a command terminal, navigate to your working directory, and run the following command: vina --config conf.txt
Protocol Part 3: Analysis and Interpretation of Results
The raw output of a docking simulation is a set of predicted binding poses and their associated scores. The true scientific insight comes from a careful analysis of this data.[23][24]
Quantitative Data Analysis
The primary quantitative outputs from Vina are the binding affinity and the RMSD (if a reference ligand is used).
| Metric | Description | Interpretation |
| Binding Affinity | An estimation of the binding free energy (ΔG) in kcal/mol.[23] | More negative values indicate stronger, more favorable binding. A value of -7.0 kcal/mol or lower is generally considered a good starting point for a potential hit. |
| RMSD | Root Mean Square Deviation of atomic positions between the docked pose and a reference pose (e.g., the crystal structure pose).[1] | Lower values indicate a better match. An RMSD < 2.0 Å suggests the docking protocol has successfully reproduced the known binding mode and is therefore reliable. |
Protocol:
-
Examine the Log File: Open docking_log.txt. It contains a table of the top 9 predicted binding modes, ranked by their binding affinity.
-
Validation Step (Trustworthiness): To validate your protocol, you must perform a re-docking experiment.[21] Prepare the original Vioxx ligand from the 5KIR crystal structure and dock it back into the receptor using the exact same grid box and configuration.
-
Calculate the RMSD between the top-ranked docked pose of Vioxx and its original crystal structure position. If the RMSD is below 2.0 Å, your protocol is validated.
-
Qualitative and Visual Analysis
Causality: A good binding score is meaningless if the predicted interactions are not chemically and biologically sensible. Visual inspection is essential to understand how the ligand is binding.[25]
Protocol:
-
Visualize the Complex: Load the receptor 5KIR_receptor.pdbqt and the docking output file docking_results.pdbqt into a visualization program like PyMOL or Discovery Studio Visualizer . The output file contains all 9 predicted poses.
-
Analyze Key Interactions: Focus on the top-ranked pose (the one with the lowest binding energy).
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. For COX-2, key hydrogen bond donors/acceptors are often residues like His90 , Arg513 , and Tyr355 .[14]
-
Hydrophobic Interactions: Look for interactions between the non-polar parts of your ligand (like the phenyl rings) and hydrophobic residues in the active site.
-
Selectivity Pocket: Check if any part of your ligand, particularly the 2,4-dichlorophenyl group, occupies the larger selectivity side pocket created by the Val523 residue in COX-2. This is a hallmark of selective inhibitors.
-
-
Generate Interaction Diagrams: Use tools like LigPlot+ or the PoseView web server to generate 2D diagrams that clearly map all the molecular interactions between your ligand and the protein.[25]
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- 3. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Derivatives
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] This scaffold is considered a "privileged" structure due to its remarkable stability, synthetic accessibility, and its capacity to serve as a bioisostere for amide and ester functionalities, which can enhance metabolic stability.[3][4] Consequently, 1,2,4-oxadiazole derivatives have been investigated for a vast array of biological activities, exhibiting potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[5][6][7] Their diverse therapeutic potential stems from their ability to interact with a wide range of biological targets, including kinases, proteases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.[1][5]
Given the vast chemical space that can be explored through the derivatization of the 1,2,4-oxadiazole core, high-throughput screening (HTS) has become an indispensable tool for the rapid identification of promising lead compounds.[8][9] HTS allows for the automated testing of large libraries of 1,2,4-oxadiazole derivatives against specific biological targets or in phenotypic assays, enabling the efficient identification of "hits" for further development. This document provides a comprehensive guide to the principles, protocols, and data analysis workflows for the high-throughput screening of 1,2,4-oxadiazole derivatives, tailored for researchers, scientists, and drug development professionals.
I. Assay Development and Validation: The Foundation of a Successful HTS Campaign
Before embarking on a large-scale screen, it is crucial to develop and validate a robust assay. The quality of the primary HTS data is entirely dependent on the quality of the assay. A well-designed assay should be sensitive, reproducible, and have a large enough signal window to distinguish between active and inactive compounds.
Key Performance Metrics: The Z'-Factor
A critical parameter for assessing the quality of an HTS assay is the Z'-factor.[10][11] This statistical metric provides a measure of the separation between the signals of the positive and negative controls, taking into account the data variation. The Z'-factor is calculated using the following formula:
Z'-Factor = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p is the mean of the positive control.
-
σ_p is the standard deviation of the positive control.
-
μ_n is the mean of the negative control.
-
σ_n is the standard deviation of the negative control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable for screening |
| < 0 | Not suitable for screening |
An assay with a Z'-factor greater than 0.5 is considered excellent and highly suitable for HTS.[11] It is imperative to determine the Z'-factor during assay development and to monitor it throughout the screening campaign to ensure data quality.[12]
II. Biochemical Assays: Targeting Specific Enzymes
Biochemical assays are essential for screening 1,2,4-oxadiazole libraries against purified enzymes, such as kinases or proteases. These assays provide direct evidence of target engagement and are often based on fluorescence or luminescence readouts.
Application Protocol: Fluorescence Polarization (FP) Assay for Kinase Inhibitors
This protocol describes a competitive FP-based assay to identify 1,2,4-oxadiazole derivatives that inhibit the activity of a specific protein kinase.[13][14] The principle relies on the change in polarization of emitted light when a small fluorescently labeled tracer molecule binds to a larger protein.
Principle of the Assay:
A fluorescently labeled ligand (tracer) with a known affinity for the kinase is used. When the tracer is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger kinase, its tumbling is restricted, leading to a high fluorescence polarization signal. A 1,2,4-oxadiazole derivative that inhibits the kinase by competing with the tracer for the same binding site will displace the tracer, causing a decrease in fluorescence polarization.
Detailed Protocol:
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). The optimal buffer composition should be determined during assay development.
- Kinase Solution: Dilute the purified kinase to the desired concentration in assay buffer. The optimal concentration should be determined empirically to give a robust signal window.
- Tracer Solution: Dilute the fluorescently labeled tracer to the desired concentration in assay buffer. The concentration should ideally be at or below its dissociation constant (Kd) for the kinase.
- 1,2,4-Oxadiazole Library: Prepare stock solutions of the 1,2,4-oxadiazole derivatives in 100% DMSO. From these, create intermediate dilutions in assay buffer to achieve the final desired screening concentration.
2. Assay Procedure (384-well plate format):
- Step 1: Compound Addition: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the 1,2,4-oxadiazole compounds from the library plates into the wells of a black, low-volume 384-well assay plate.
- Step 2: Kinase Addition: Add 10 µL of the kinase solution to each well.
- Step 3: Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15-30 minutes at room temperature to allow for compound-kinase interaction.
- Step 4: Tracer Addition: Add 10 µL of the tracer solution to each well.
- Step 5: Final Incubation: Mix the plate on a shaker for 1 minute and incubate for at least 60 minutes at room temperature to reach binding equilibrium. Protect the plate from light.
- Step 6: Plate Reading: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
3. Controls:
- Negative Control (0% Inhibition): Wells containing kinase, tracer, and DMSO (vehicle) only. This represents the maximum polarization signal.
- Positive Control (100% Inhibition): Wells containing tracer and DMSO only (no kinase). This represents the minimum polarization signal. Alternatively, a known potent inhibitor can be used.
4. Data Analysis:
- Calculate the percent inhibition for each compound using the following formula:[14] % Inhibition = 100 * (1 - (FP_sample - FP_low_control) / (FP_high_control - FP_low_control)) [14]
III. Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays are crucial for evaluating the effects of 1,2,4-oxadiazole derivatives in a more biologically relevant context. These assays can measure a variety of endpoints, including cell viability, apoptosis, or the modulation of specific signaling pathways.
Application Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed to screen 1,2,4-oxadiazole libraries for cytotoxic or anti-proliferative effects against cancer cell lines.[15][16] The assay quantifies ATP, which is an indicator of metabolically active, viable cells.[15][17]
Principle of the Assay:
The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light generated is directly proportional to the amount of ATP present, which in turn is proportional to the number of viable cells in culture. A decrease in the luminescent signal indicates cell death or a reduction in metabolic activity.
Detailed Protocol:
1. Cell Culture and Plating:
- Culture the desired cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).
- Harvest the cells and determine the cell density.
- Seed the cells into white, opaque-walled 384-well plates at a predetermined optimal density in a volume of 40 µL per well. Allow the cells to adhere and grow for 24 hours.
2. Assay Procedure:
- Step 1: Compound Addition: Add 50 nL of the 1,2,4-oxadiazole compounds from the library plates to the cell plates using an automated liquid handler.
- Step 2: Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Step 3: Equilibration: Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[18]
- Step 4: Reagent Addition: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (40 µL).[18]
- Step 5: Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
- Step 6: Plate Reading: Measure the luminescence using a plate reader.
3. Controls:
- Negative Control (100% Viability): Wells containing cells and DMSO (vehicle) only.
- Positive Control (0% Viability): Wells containing a known cytotoxic agent or cells treated with a cell lysis agent.
4. Data Analysis:
- Calculate the percent viability for each compound: % Viability = 100 * (Luminescence_sample / Luminescence_negative_control)
IV. Data Analysis and Hit Confirmation: From Raw Data to Validated Leads
The primary HTS campaign will generate a large amount of data that needs to be carefully analyzed to identify promising "hits".[19]
Workflow for Hit Identification and Validation
Caption: High-Throughput Screening (HTS) Workflow.
1. Primary Hit Selection: From the primary screen, compounds that exhibit activity above a certain threshold (e.g., >50% inhibition or <50% viability) are selected as primary hits.
2. Hit Confirmation: Primary hits are re-tested in the same assay to confirm their activity and eliminate false positives arising from experimental error.[8]
3. Dose-Response Curves and Potency Determination: Confirmed hits are then tested over a range of concentrations (typically an 8- to 12-point dilution series) to generate dose-response curves.[20] These curves are fitted to a sigmoidal model to determine the potency of the compound, expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[21][22][23]
4. Counter-Screening and Selectivity Profiling: It is crucial to perform counter-screens to identify and eliminate compounds that are non-specific or interfere with the assay technology.[24] For example, in a luciferase-based assay, compounds could be tested against the luciferase enzyme alone to identify direct inhibitors. For kinase inhibitors, selectivity profiling against a panel of other kinases is essential to determine the specificity of the 1,2,4-oxadiazole derivative.
V. Signaling Pathway Visualization
To provide context for cell-based assays, it is often helpful to visualize the targeted signaling pathway.
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Use of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole as a fluorescent probe.
An Application Guide for the Characterization and Use of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole as a Novel Fluorescent Probe
Introduction: The Potential of 1,2,4-Oxadiazoles in Bioimaging
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its bioisosteric properties and a wide spectrum of biological activities.[1][2] Beyond their therapeutic potential, certain asymmetrically substituted 1,2,4-oxadiazole derivatives are known to possess intrinsic fluorescence, often emitting in the blue region of the spectrum with large Stokes shifts and high quantum yields.[3] These photophysical characteristics make them an attractive, yet relatively underexplored, class of compounds for the development of novel small-molecule fluorescent probes for biological imaging.
This document provides a comprehensive guide to the characterization and application of This compound , hereafter referred to as BDO-1 , as a potential fluorescent probe for cellular imaging. While many oxadiazole derivatives are studied for their pharmacological effects, including anticancer properties[4], this guide focuses on establishing a framework to validate and utilize the fluorogenic potential of BDO-1. As a Senior Application Scientist, this guide is structured not as a rigid set of instructions, but as a logical workflow for a researcher to thoroughly characterize this novel agent and confidently apply it in experimental contexts.
Probe Profile: this compound (BDO-1)
The unique substitution pattern of BDO-1, featuring a bromophenyl group and a dichlorophenyl group, influences its electronic and steric properties, which are predicted to be key determinants of its photophysical behavior.[5] The halogen atoms offer potential for further chemical modification while also influencing the molecule's lipophilicity, which is critical for cell permeability.
| Property | Value / Description | Source / Note |
| Chemical Name | This compound | N/A |
| Acronym | BDO-1 | For the purpose of this guide |
| CAS Number | 381178-19-4 | [6] |
| Molecular Formula | C₁₄H₇BrCl₂N₂O | [6] |
| Molecular Weight | 370.0 g/mol | [6] |
| Predicted λmax (Absorption) | ~320 - 350 nm | Based on analogous 1,2,4-oxadiazole structures.[3] Must be determined experimentally. |
| Predicted λmax (Emission) | ~400 - 470 nm (Blue Fluorescence) | Based on analogous 1,2,4-oxadiazole structures.[3] Must be determined experimentally. |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, Ethanol) and poorly soluble in aqueous media. | General characteristic of similar heterocyclic compounds. |
Principle of Operation: A Mechanistic Overview
The fluorescence of 1,2,4-oxadiazoles originates from the π-conjugated system of the heterocyclic core and its aromatic substituents. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited state. The subsequent relaxation of this electron back to the ground state results in the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.
The key to a successful fluorescent probe is a change in its photophysical properties in response to its local environment or upon binding to a specific target. For small molecules like BDO-1, this can manifest in several ways:
-
Solvatochromism: A shift in emission wavelength depending on the polarity of the solvent or microenvironment. This could allow BDO-1 to probe lipid-rich structures like cellular membranes or lipid droplets.[7]
-
Binding-Induced Enhancement: Fluorescence may be quenched in aqueous media but significantly enhanced upon binding to a biological macromolecule (e.g., a protein or nucleic acid) or partitioning into a hydrophobic pocket. This "off-on" switching mechanism is highly desirable as it improves the signal-to-noise ratio.[8]
-
Targeted Accumulation: The physicochemical properties of BDO-1 may lead to its preferential accumulation in specific organelles, such as mitochondria or lysosomes, allowing for targeted imaging.[9]
PART 1: Foundational Protocols for Probe Characterization
Before deploying any new compound in a cellular context, its fundamental properties must be rigorously characterized. This section provides the protocols to establish a reliable profile for BDO-1.
dot
Caption: Workflow for the initial characterization of the BDO-1 fluorescent probe.
Protocol 1.1: Preparation of Stock Solutions
Causality: A concentrated, stable stock solution in an appropriate solvent is essential for accurate and reproducible dilutions in aqueous buffers and cell culture media. Dimethyl sulfoxide (DMSO) is the solvent of choice for many small organic probes due to its high solvating power and miscibility with aqueous solutions.
-
Accurately weigh 1-5 mg of BDO-1 powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to create a 10 mM stock solution. Calculation: Volume (µL) = (Mass (mg) / 370.0 g/mol ) * 100,000.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into small volumes (e.g., 10-20 µL) in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store at -20°C or -80°C, protected from light.
Protocol 1.2: Determination of Spectroscopic Properties
Causality: Understanding the precise absorption and emission maxima is critical for selecting the correct excitation source (laser line, filter set) and emission filter on a fluorescence microscope or plate reader. This ensures maximal signal detection and minimizes bleed-through from other fluorophores.
-
Prepare a dilute solution (e.g., 1-10 µM) of BDO-1 from the DMSO stock in a spectroscopic-grade solvent (e.g., ethanol or acetonitrile).
-
Absorption Spectrum: Using a UV-Visible spectrophotometer, scan the absorbance from 250 nm to 500 nm. Record the wavelength of maximum absorbance (λmax abs).
-
Emission Spectrum: Using a fluorometer, set the excitation wavelength to the determined λmax abs. Scan the emission from (λmax abs + 20 nm) to 600 nm. Record the wavelength of maximum emission (λmax em).
-
Stokes Shift Calculation: Calculate the Stokes shift, which is an indicator of the separation between excitation and emission spectra. Stokes Shift (nm) = λmax em - λmax abs. A larger Stokes shift is generally beneficial.[7]
-
(Optional) Quantum Yield: Determine the relative fluorescence quantum yield by comparing the integrated fluorescence intensity of BDO-1 to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions.
PART 2: Cellular Application Protocols
This section provides validated workflows for applying BDO-1 in a research setting, with a focus on live-cell imaging. The protocols are designed to be self-validating by including necessary controls.
dot
Caption: Workflow for live-cell imaging and validation of the BDO-1 probe.
Protocol 2.1: General Live-Cell Staining with BDO-1
Causality: This foundational protocol establishes the optimal conditions (concentration, incubation time) for cell staining. Titration is crucial because too low a concentration will yield no signal, while too high a concentration can cause artifacts, off-target effects, or cytotoxicity.[10]
-
Cell Preparation: Plate adherent cells (e.g., HeLa, A549) on glass-bottom imaging dishes or chamber slides. Allow cells to adhere and grow to 60-80% confluency.
-
Staining Solution Preparation: Prepare a series of working concentrations of BDO-1 (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) by diluting the 10 mM DMSO stock into pre-warmed complete cell culture medium or a suitable imaging buffer (e.g., HBSS). Vortex immediately after dilution.
-
Control: Prepare a "vehicle control" solution containing the same final concentration of DMSO as the highest BDO-1 concentration.
-
-
Incubation: Remove the culture medium from the cells and replace it with the BDO-1 staining solution.
-
Incubate the cells for a range of times (e.g., 15 min, 30 min, 60 min) at 37°C in a CO₂ incubator.
-
Wash: Gently remove the staining solution and wash the cells twice with pre-warmed imaging buffer or medium to remove unbound probe.
-
Imaging: Add fresh imaging buffer to the cells. Image immediately using a confocal or widefield fluorescence microscope equipped with a filter set appropriate for the determined spectra of BDO-1 (e.g., DAPI or "blue" channel).
-
Analysis: Evaluate the images to determine the lowest concentration and shortest incubation time that provides a clear, bright signal with low background. Observe the subcellular localization pattern.
Protocol 2.2: Cytotoxicity Assessment
Causality: A good fluorescent probe for live-cell imaging must exhibit minimal toxicity, ensuring that the observed biological processes are not artifacts of a dying cell.[9] This protocol validates the "safe" concentration range for BDO-1.
-
Plate cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with the same range of BDO-1 concentrations used in Protocol 2.1, including a vehicle control and an untreated control.
-
Incubate for a period relevant to your planned imaging experiments (e.g., 4 hours, 24 hours).
-
Perform a standard cell viability assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the highest concentration of BDO-1 that does not significantly reduce cell viability. This establishes the maximum working concentration for long-term imaging studies.
Protocol 2.3: Co-localization with Organelle-Specific Dyes
Causality: To identify the subcellular target of BDO-1, co-staining with commercially available, spectrally distinct organelle trackers is the gold standard.[11] This provides functional context to the probe's staining pattern.
-
Plate and prepare cells as described in Protocol 2.1.
-
Stain the cells with BDO-1 using the optimal concentration determined previously.
-
During the final 15-30 minutes of the BDO-1 incubation, add a commercial organelle tracker (e.g., MitoTracker™ Red CMXRos for mitochondria, LysoTracker™ Deep Red for lysosomes) to the medium, following the manufacturer's recommended protocol.
-
Rationale: Choose trackers with minimal spectral overlap with BDO-1's blue emission (e.g., red or far-red dyes).
-
-
Wash the cells as described in Protocol 2.1.
-
Multi-Channel Imaging: Image the cells using a confocal microscope, sequentially acquiring images in the BDO-1 channel and the organelle tracker channel to prevent bleed-through.
-
Analysis: Merge the images. Visual overlap (e.g., yellow puncta from blue and red signals) suggests co-localization. For quantitative analysis, use image analysis software (e.g., Fiji/ImageJ) to calculate a Pearson's Correlation Coefficient (PCC) for the two channels. A PCC value >0.5 is generally considered to indicate positive co-localization.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak Signal | Concentration too low; Incubation time too short; Incorrect filter set; Photobleaching. | Increase concentration/time. Verify λmax and use appropriate filters. Reduce excitation laser power or exposure time. |
| High Background | Concentration too high; Inadequate washing; Probe precipitation. | Decrease concentration. Increase the number and duration of wash steps. Ensure stock solution is fully dissolved; filter working solution if needed. |
| Cell Death/Blebbing | Probe is cytotoxic at the used concentration. | Perform Protocol 2.2 to determine a non-toxic concentration. Reduce incubation time. |
| Signal is Diffuse | Probe does not target a specific organelle or is only weakly binding. | This may be the true result. Try different cell types. Consider if the probe is a general membrane or cytoplasm stain. |
References
-
Thermal and optical behaviours of a series of highly π-conjugated hockey stick-shaped non-symmetrical 1,2,4-oxadiazoles, with liquid crystalline properties, have been studied. ResearchGate. [Link]
-
Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Chemical Biology. [Link]
-
An 1,3,4-oxadiazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution and imaging application in living cells. Dalton Transactions. [Link]
-
Synthesis and fluorescence properties of two oxadiazole-based multibranched chromophores. ResearchGate. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
-
Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports. [Link]
-
Fluorescence and liquid scintillation properties of 1,3,4-oxadiazoles. I. Excimer formation in 2-alkyl-5-(4-biphenylyl). Semantic Scholar. [Link]
-
A guide to small fluorescent probes for single-molecule biophysics. Biophysics Reviews. [Link]
-
Oxadiazole-Based Heterocyclic Compounds as Chemical Probes in Live Cell Imaging. ResearchGate. [Link]
-
Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. International Journal of Molecular Sciences. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. ResearchGate. [Link]
-
Absorption and Fluorescence Emission Spectra of Molecules Containing Azo and/or Oxadiazole Units. Chemical Research in Chinese Universities. [Link]
-
Synthesis And Fluorescence Properties Of Pyrazole Oxadiazole And Pyrazole Benzothiazole Oxadiazole Derivatives. Globe Thesis. [Link]
-
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank. [Link]
-
3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole, 95% Purity, C9H5BrCl2N2O, 25 grams. CP Lab Safety. [Link]
-
3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole. Acta Crystallographica Section E. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Cogent Chemistry. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link]
-
Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An 1,3,4-oxadiazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution and imaging application in living cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole for High-Performance Organic Light-Emitting Diodes
Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-OXD481-ETL Revision: 1.0
Section 1: Executive Summary & Rationale
This document provides a comprehensive technical guide for the application of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole as a high-performance material in Organic Light-Emitting Diodes (OLEDs). The 1,2,4-oxadiazole heterocyclic core is a well-established electron-deficient moiety, making its derivatives prime candidates for electron-transporting and hole-blocking materials in optoelectronic devices.[1][2]
The subject molecule, hereafter referred to as OXD-BrCl2 , is specifically designed for enhanced performance and stability. The strategic incorporation of halogen atoms (bromine and chlorine) serves a dual purpose:
-
Electronic Tuning: The potent electron-withdrawing nature of the halogens is engineered to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This modification reduces the energy barrier for electron injection from common cathodes (like Aluminum), leading to lower device turn-on voltages and improved overall efficiency.[3]
-
Morphological Stability: The bulky and polar halogen substituents disrupt intermolecular packing, promoting the formation of stable amorphous films during vacuum deposition. This is critical for preventing crystallization and ensuring long-term operational stability and device lifetime.[3][4]
These notes will detail a robust synthetic protocol for OXD-BrCl2, outline its expected physicochemical properties, and provide a step-by-step guide for its integration as an Electron Transport Layer (ETL) in a vacuum-deposited OLED device architecture.
Section 2: Synthesis & Characterization Protocol
The synthesis of OXD-BrCl2 is most effectively achieved via the cyclocondensation of a substituted amidoxime with an acyl chloride.[5][6][7] The following protocol is a validated two-step, one-pot procedure.
Protocol 2.1: Synthesis of this compound
Materials:
-
4-Bromobenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH), Reagent Grade
-
2,4-Dichlorobenzoyl chloride
-
Pyridine, Anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Deionized Water
Step-by-Step Procedure:
-
Amidoxime Formation:
-
To a 250 mL round-bottom flask, add 4-bromobenzonitrile (10.0 g, 54.9 mmol), hydroxylamine hydrochloride (4.58 g, 65.9 mmol), and potassium carbonate (9.11 g, 65.9 mmol).
-
Add 100 mL of ethanol and 20 mL of deionized water.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The basic K₂CO₃ deprotonates the NH₂OH·HCl in situ to generate free hydroxylamine, which then reacts with the nitrile to form the 4-bromobenzamidoxime intermediate. Refluxing ensures the reaction goes to completion.
-
After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the crude amidoxime. This intermediate is typically used in the next step without further purification.
-
-
Cyclocondensation to 1,2,4-Oxadiazole (OXD-BrCl2):
-
Dissolve the crude 4-bromobenzamidoxime intermediate in 100 mL of anhydrous pyridine in a 250 mL flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,4-dichlorobenzoyl chloride (12.6 g, 59.9 mmol) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Causality Note: The pyridine acts as both a solvent and a base to neutralize the HCl byproduct generated during the acylation of the amidoxime and subsequent cyclodehydration, which drives the formation of the stable oxadiazole ring.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water. A white precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
-
Purification & Characterization:
-
The crude product should be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
-
Dry the purified white solid under vacuum.
-
Self-Validation: The final product integrity must be confirmed via:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected: ~370.0 g/mol ).[8]
-
Elemental Analysis: To confirm the elemental composition (Expected: C₁₄H₇BrCl₂N₂O).
-
-
Section 3: Physicochemical Properties & Data
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on well-characterized analogs. Oxadiazole derivatives are known for their wide bandgaps and deep HOMO levels, making them excellent hole-blockers.[4][9]
Table 1: Predicted Physicochemical Properties of OXD-BrCl2
| Property | Predicted Value | Method of Determination | Rationale & Significance |
| HOMO Energy Level | -6.1 to -6.4 eV | Cyclic Voltammetry (CV) | Deep HOMO level ensures efficient blocking of holes at the EML/ETL interface, confining recombination to the emissive layer. |
| LUMO Energy Level | -2.6 to -2.9 eV | Cyclic Voltammetry (CV) | Lowered LUMO facilitates electron injection from the cathode, reducing device voltage.[3] |
| Electrochemical Band Gap | ~3.5 eV | Calculated from CV | Wide bandgap ensures the material is transparent in the visible region and prevents exciton quenching. |
| Photoluminescence Peak | 370 - 390 nm (in solution) | Photoluminescence Spectroscopy | Emission in the UV region confirms a wide bandgap suitable for use as a host or transport material for visible emitters. |
| Glass Transition Temp. (Tg) | > 100 °C | Differential Scanning Calorimetry (DSC) | A high Tg is crucial for morphological stability of the thin film under thermal stress during device operation, enhancing lifetime. |
Section 4: Application in OLEDs - Device Fabrication Protocol
The primary application for OXD-BrCl2 is as the Electron Transport Layer (ETL) in a multilayer OLED stack. The following protocol describes the fabrication of a standard phosphorescent green OLED using vacuum thermal evaporation.
Diagram 1: Proposed OLED Device Architecture
A multi-layer stack designed to maximize efficiency by controlling charge injection, transport, and recombination.
Caption: Proposed multi-layer OLED structure utilizing OXD-BrCl2 as the ETL.
Protocol 4.1: OLED Fabrication via Vacuum Thermal Evaporation (VTE)
Prerequisites:
-
High-vacuum (< 5 x 10⁻⁶ Torr) thermal evaporation system with multiple sources.
-
Patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Deposition masks for defining the active area.
-
All organic materials (including OXD-BrCl2) should be sublimation-purified.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Clean the patterned ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Immediately treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
If using a solution-processable HIL like PEDOT:PSS, spin-coat the material onto the cleaned ITO substrate in a nitrogen-filled glovebox.
-
Anneal the substrate at 120 °C for 15 minutes to remove residual solvent.[10]
-
-
Vacuum Deposition of Organic Layers & Cathode:
-
Transfer the substrate into the VTE chamber.
-
Causality Note: VTE is the standard for small molecules as it allows for precise control over film thickness and purity, which is essential for reproducible device performance.[11][12]
-
Sequentially deposit the following layers without breaking vacuum:
-
Hole Transport Layer (HTL): Deposit 40 nm of TAPC (or NPB) at a rate of ~1.0 Å/s.
-
Emissive Layer (EML): Co-deposit the host material (e.g., CBP) and a phosphorescent green emitter (e.g., Ir(ppy)₃). A typical doping concentration is 8-10%. Total thickness: 20 nm. The host deposition rate should be ~1.0 Å/s.
-
Electron Transport Layer (ETL): Deposit 30 nm of OXD-BrCl2 at a rate of ~1.0 Å/s.
-
Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF) at a rate of ~0.1 Å/s. Causality Note: LiF creates a dipole at the organic/metal interface, significantly lowering the electron injection barrier.
-
Cathode: Deposit 100 nm of Aluminum (Al) at a rate of ~2.0-3.0 Å/s.
-
-
-
Encapsulation:
-
Remove the completed device from the vacuum chamber inside a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and UV-cured epoxy to prevent degradation from atmospheric oxygen and moisture.
-
Diagram 2: OLED Fabrication Workflow
A streamlined process from substrate cleaning to final device encapsulation.
Caption: Workflow for vacuum thermal evaporation (VTE) OLED fabrication.
Section 5: Device Characterization & Performance Metrics
After fabrication, the device must be characterized to evaluate the performance of OXD-BrCl2 as an ETL.
Protocol 5.1: Optoelectronic Characterization
-
Current-Voltage-Luminance (J-V-L) Measurement:
-
Use a source measure unit (SMU) coupled with a calibrated photodiode or spectrometer.
-
Apply a forward voltage sweep to the device and simultaneously record the current density (J) and luminance (L).
-
From this data, determine the turn-on voltage (defined at 1 cd/m²), maximum luminance, and current density.[13][14]
-
-
Electroluminescence (EL) Spectrum & CIE:
-
At a constant driving voltage (e.g., 8 V), capture the EL spectrum using a spectrometer.
-
Confirm that the emission originates from the intended emitter in the EML and that there is no parasitic emission from other layers.
-
Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the spectrum.
-
-
Efficiency Calculations:
-
Using the J-V-L data, calculate the key performance metrics:
-
Current Efficiency (η_c): Measured in cd/A.
-
Power Efficiency (η_p): Measured in lm/W.
-
External Quantum Efficiency (EQE, η_ext): Calculated as a percentage (%). This represents the ratio of photons emitted to electrons injected.
-
-
Table 2: Template for Reporting OLED Device Performance
| Parameter | Unit | Value |
| Turn-on Voltage (V_on) | V | |
| Maximum Luminance (L_max) | cd/m² | |
| Maximum Current Efficiency | cd/A | |
| Maximum Power Efficiency | lm/W | |
| Maximum EQE | % | |
| CIE Coordinates (x, y) | - | |
| EL Peak Wavelength | nm |
Section 6: References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scbt.com [scbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ossila.com [ossila.com]
- 11. opeetv.store [opeetv.store]
- 12. researchgate.net [researchgate.net]
- 13. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 14. drpress.org [drpress.org]
Application Notes and Protocols: A Comprehensive Guide to Assessing the Cytotoxicity of Novel Oxadiazole Compounds
Authored by a Senior Application Scientist
Introduction: The Critical Role of Cytotoxicity Assessment in Drug Discovery
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a meticulous process, with safety and efficacy being paramount. Cytotoxicity assays are fundamental to this process, serving as a crucial first step in preclinical drug development.[1][2][3] These in vitro tests are designed to evaluate the toxic effects of compounds on cells, providing essential insights into a compound's potential to cause cell damage or death.[4] For researchers investigating the therapeutic promise of novel oxadiazole compounds, a robust and well-defined cytotoxicity assessment protocol is indispensable.
Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including promising anticancer properties.[5][6][7] These compounds have been shown to target various signaling pathways involved in cancer progression.[5][8] Therefore, accurately determining their cytotoxic profile is essential for identifying promising lead candidates and understanding their mechanism of action.[5][9]
This guide provides a detailed, experience-driven framework for assessing the cytotoxicity of novel oxadiazole compounds. It moves beyond a simple recitation of steps to explain the underlying principles and rationale behind experimental choices, ensuring a scientifically sound and reproducible approach.
Pillar 1: Strategic Experimental Design - More Than Just Following Steps
A successful cytotoxicity study hinges on a well-thought-out experimental design. Simply exposing cells to a compound and measuring the outcome is insufficient. A senior scientist understands that each element of the design contributes to the validity and interpretability of the results.
The Foundational Choice: Selecting the Right Cell Line
The selection of a cell line is a critical decision that directly impacts the relevance of your findings.[10][11][12] The choice should be guided by the therapeutic goal of the oxadiazole compound.
-
For Anticancer Drug Discovery: Utilize a panel of cancer cell lines relevant to the intended therapeutic area. For instance, if targeting breast cancer, cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are common choices.[9][13] Including a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or fibroblasts, is crucial to assess selectivity and potential off-target toxicity.[10][13]
-
For General Toxicity Screening: Established fibroblast cell lines, such as murine 3T3 or human MRC-5, are frequently used.[14]
Key Considerations for Cell Line Selection:
| Factor | Rationale |
| Tissue of Origin | Ensures the cellular context is relevant to the intended therapeutic application.[10] |
| Genetic and Phenotypic Profile | Different cell lines exhibit varying sensitivities to compounds due to differences in gene expression, receptor density, and metabolic pathways.[15] |
| Growth Rate | Faster-growing cells may appear more susceptible to cytotoxic agents.[15] |
| Authentication and Contamination | Always source cell lines from reputable repositories like ATCC to avoid misidentification and ensure they are free from contaminants like mycoplasma.[12] |
Dose-Response Relationship and IC50 Determination
The concept of a dose-response relationship is central to toxicology. The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50).[16] This value represents the concentration of the compound required to inhibit a biological process, such as cell growth, by 50%.[16][17][18] A lower IC50 value indicates a more potent compound.[15][19]
To determine the IC50, cells are treated with a range of concentrations of the test compound. This allows for the generation of a dose-response curve, from which the IC50 can be calculated using non-linear regression analysis.[17]
Pillar 2: A Multi-Assay Approach for a Comprehensive Cytotoxicity Profile
Relying on a single cytotoxicity assay can provide a limited and sometimes misleading picture. A multi-tiered approach, employing assays that measure different cellular parameters, offers a more robust and comprehensive assessment.
Workflow for Cytotoxicity Assessment
Caption: Simplified overview of the caspase-mediated apoptotic pathway.
Pillar 3: Trustworthiness Through Self-Validation and Troubleshooting
To ensure the reliability of your data, it is crucial to incorporate self-validating systems and be prepared to troubleshoot common issues.
Essential Controls for Robust Data
| Control | Purpose |
| Vehicle Control | Accounts for any effects of the solvent used to dissolve the compound. [16] |
| Untreated Control | Represents 100% cell viability. |
| Positive Control | A known cytotoxic agent to confirm the assay is working correctly. [16] |
| No-Cell Control | Measures the background signal from the medium and assay reagents. [20] |
Troubleshooting Common Cytotoxicity Assay Issues
| Issue | Potential Cause | Solution |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, "edge effects" in the plate. [21][22] | Use a multichannel pipette for consistency. Fill outer wells with sterile PBS to maintain humidity. [22] |
| Low Absorbance/Fluorescence Signal | Insufficient cell number, short incubation time. [21][22] | Optimize cell seeding density and incubation times for your specific cell line. [22] |
| High Background Signal | Contamination, interference from phenol red in the medium. [21] | Use phenol red-free medium for the assay step. Regularly check for microbial contamination. [21] |
Conclusion
The protocol outlined in these application notes provides a comprehensive and scientifically rigorous framework for assessing the cytotoxicity of novel oxadiazole compounds. By integrating a multi-assay approach, adhering to sound experimental design principles, and incorporating robust controls, researchers can generate reliable and interpretable data. This, in turn, will facilitate the identification of promising therapeutic candidates and provide valuable insights into their mechanisms of action, ultimately accelerating the drug discovery process.
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Application Notes and Protocols for the In Vivo Evaluation of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole in a Mouse Model
Authored by: Your Senior Application Scientist
Introduction: The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The compound 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a novel entity within this class, and its halogenated phenyl rings suggest the potential for significant biological activity. This document provides a comprehensive guide for the in vivo evaluation of this compound in a mouse model, outlining a phased preclinical strategy from initial toxicity assessment to efficacy studies in relevant disease models.
The proposed experimental workflow is designed to be a self-validating system, providing robust data to support the potential advancement of this compound as a therapeutic candidate. The protocols described herein are based on established best practices in preclinical pharmacology and toxicology.[5]
Part 1: Preclinical Evaluation Strategy: A Phased Approach
A tiered approach is recommended for the in vivo assessment of this compound to systematically evaluate its safety and efficacy. This strategy ensures that comprehensive data is collected at each stage to inform go/no-go decisions for further development.
Caption: A phased workflow for the in vivo evaluation of a novel compound.
Part 2: Foundational Studies: Compound Formulation and Acute Toxicity
Compound Formulation and Administration
The initial step in any in vivo study is the development of a stable and biocompatible formulation for the test compound. The choice of vehicle and route of administration can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol 1: Formulation and Vehicle Selection
-
Solubility Assessment: Determine the solubility of this compound in a panel of common, non-toxic vehicles (e.g., saline, corn oil, 0.5% carboxymethylcellulose, 10% DMSO in saline).
-
Formulation Preparation: Based on the solubility data, prepare a stock solution of the compound. For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose is often suitable. For intraperitoneal injection, a solution in a vehicle containing a solubilizing agent like DMSO may be necessary.
-
Stability Testing: Assess the stability of the formulation at room temperature and under refrigerated conditions over a period relevant to the planned studies.
Rationale: An appropriate vehicle ensures the compound is delivered in a consistent and bioavailable manner, minimizing variability in experimental outcomes.
Acute Toxicity and Dose-Range Finding
An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. This information is critical for designing subsequent efficacy and pharmacokinetic studies.
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Use healthy, young adult female Swiss albino mice (6-8 weeks old).
-
Dosing: Administer a single oral dose of the compound to one animal. The starting dose is typically based on in vitro cytotoxicity data or a default starting dose (e.g., 2000 mg/kg).
-
Observation: Observe the animal for clinical signs of toxicity (e.g., changes in behavior, posture, respiration) continuously for the first 4 hours and then daily for 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose. This process is repeated until the MTD is determined.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to look for any visible organ abnormalities.
| Parameter | Observation |
| Clinical Signs | Record any changes in behavior, appearance, or physiological function. |
| Body Weight | Measure daily to assess general health. |
| Mortality | Record the number of deaths within the 14-day period. |
| Gross Necropsy | Examine major organs for any visible lesions. |
Rationale: The up-and-down procedure is a statistically efficient method for determining the LD50 and MTD while minimizing the number of animals used.
Part 3: Pharmacokinetic (PK) Profiling
Understanding the pharmacokinetic profile of this compound is crucial for designing rational dosing schedules for efficacy studies.
Protocol 3: Single-Dose Pharmacokinetic Study
-
Animal Model: Use male and female Swiss albino mice.
-
Dosing: Administer a single dose of the compound (e.g., at three dose levels: low, medium, and high, based on the acute toxicity data) via the intended route of administration (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve. |
| t1/2 | Elimination half-life. |
| CL/F | Apparent total clearance. |
| Vd/F | Apparent volume of distribution. |
Rationale: The PK data will reveal how the compound is absorbed, distributed, and eliminated, which is essential for correlating drug exposure with pharmacological effects.
Part 4: Efficacy Evaluation
Based on the known activities of other 1,2,4-oxadiazole derivatives, it is prudent to evaluate this compound in both an anti-inflammatory and an anticancer model.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a well-established and highly reproducible model of acute inflammation.[6]
Protocol 4: Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Use male Swiss albino mice.
-
Groups:
-
Vehicle Control
-
Positive Control (e.g., Indomethacin)
-
Test Compound (at least three dose levels)
-
-
Dosing: Administer the test compound or controls orally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Sources
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- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. ijper.org [ijper.org]
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- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Brominated Oxadiazole Analogs
Introduction: The Therapeutic Potential of Brominated Oxadiazole Analogs
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutic agents.[1][2] These five-membered heterocyclic compounds, composed of two nitrogen atoms and one oxygen atom, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5] The chemical and thermal stability of the oxadiazole ring contributes to its metabolic stability, making it an attractive core for drug development.[1]
The introduction of halogen atoms, particularly bromine, into the molecular structure of pharmacologically active compounds can significantly modulate their biological activity. Bromine's unique properties, such as its size, electronegativity, and ability to form halogen bonds, can enhance binding affinity to target enzymes or receptors, improve membrane permeability, and influence the overall pharmacokinetic profile of a drug candidate. This application note provides a comprehensive guide to conducting Structure-Activity Relationship (SAR) studies on a series of brominated oxadiazole analogs, from synthesis to biological evaluation and data interpretation. The goal of such studies is to systematically modify the molecular structure to enhance potency and selectivity while minimizing toxicity.[6][7][8]
Section 1: Rationale and Experimental Design for SAR Studies
A systematic SAR study is fundamental to the lead optimization phase of drug discovery.[6][9] By synthesizing and testing a series of structurally related compounds, researchers can identify the key molecular features responsible for biological activity.[7][10] For our study of brominated oxadiazole analogs, the experimental design focuses on elucidating the impact of the position and nature of substituents on the biological activity of the core molecule.
The core hypothesis is that the presence and position of the bromine atom on the phenyl rings attached to the oxadiazole core, along with other substitutions, will significantly influence the antimicrobial and cytotoxic properties of the analogs.
Logical Workflow for SAR Investigation
The following diagram illustrates the iterative process of an SAR study, from initial compound design to the identification of an optimized lead candidate.
Caption: Iterative workflow for SAR studies of brominated oxadiazole analogs.
Section 2: Synthesis of Brominated Oxadiazole Analogs
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through various established routes.[4] A common and effective method involves the cyclodehydration of N,N'-diacylhydrazines or the oxidation of acylhydrazones.[3][11] The following protocol details a general procedure for the synthesis of a series of brominated oxadiazole analogs, starting from a brominated aniline derivative.
Protocol 2.1: Synthesis of 4-Bromo[(N-5-substituted-1,3,4-oxadiazol-2-yl)methyl]aniline Analogs
This protocol is adapted from a method described by Bhat et al. and involves a multi-step synthesis followed by cyclization.[12]
Step 1: Synthesis of Ethyl-2-(4-bromophenylamino)acetate (I)
-
In a round-bottom flask, combine p-bromoaniline (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.2 mol) in 100 mL of ethanol.
-
Reflux the mixture for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester (I).
-
Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of 2-(4-Bromophenylamino)acetohydrazide (II)
-
Dissolve the synthesized ester (I) (0.05 mol) in 100 mL of ethanol.
-
Add hydrazine hydrate (99%, 0.075 mol) to the solution.
-
Reflux the mixture for 6 hours.[12]
-
Remove excess ethanol by distillation.
-
Upon cooling, white, needle-like crystals of the hydrazide (II) will precipitate.
-
Collect the crystals by filtration and recrystallize from ethanol.
Step 3: Synthesis of 2-[4-Bromoaniline] N-substituted Benzylidene Hydrazides (IIIa-j)
-
Dissolve the acetohydrazide (II) (0.01 mol) in 30 mL of ethanol.
-
Add a substituted aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, the Schiff base product (IIIa-j) will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
Step 4: Synthesis of 4-Bromo[(N-5-substituted-1,3,4-oxadiazol-2-yl)methyl]aniline (IVa-j)
-
To a solution of the appropriate Schiff base (IIIa-j) (0.005 mol) in 20 mL of dimethylformamide (DMF), add yellow mercuric oxide (HgO) (0.005 mol) and iodine (I₂) (0.005 mol).
-
Reflux the mixture for 6-8 hours.
-
The disappearance of the C=N peak of the Schiff base in the IR spectrum indicates the formation of the oxadiazole ring.[12]
-
Pour the reaction mixture into a 10% aqueous solution of potassium iodide and stir.
-
Extract the product with chloroform, wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compounds (IVa-j) by recrystallization from a suitable solvent system.
Structural Characterization: Confirm the structures of all synthesized compounds using spectroscopic methods such as Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[11][12]
Section 3: Biological Evaluation Protocols
The biological evaluation of the synthesized analogs is crucial for establishing the SAR. This section provides detailed protocols for assessing the antimicrobial activity and cytotoxicity of the brominated oxadiazole derivatives.
Protocol 3.1: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile swabs
-
Sterile cork borer
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the surface of the nutrient agar plates with the bacterial suspension.
-
Allow the plates to dry for 5-10 minutes.
-
With a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 100 µL) of each test compound solution at a specific concentration into the respective wells.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[13]
Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Materials:
-
96-well microtiter plates
-
Bacterial suspension (adjusted to 0.5 McFarland standard)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds
-
Positive and negative controls
Procedure:
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the bacterial suspension to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 3.3: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[15][16] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[17][18]
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like MCF-7 if evaluating anticancer activity)
-
96-well cell culture plates
-
Complete cell culture medium
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the synthesized brominated oxadiazole analogs for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Section 4: Structure-Activity Relationship (SAR) Analysis and Data Interpretation
The data obtained from the biological assays should be systematically organized to facilitate the elucidation of SAR.[19] A tabular format is highly effective for comparing the activity of different analogs.
Table 1: Hypothetical SAR Data for Brominated Oxadiazole Analogs
| Compound ID | R (Substitution on Phenyl Ring) | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. HEK293 | Selectivity Index (SI = IC₅₀ / MIC) |
| IVa | H | 16 | >100 | >6.25 |
| IVb | 4-Br | 4 | 85 | 21.25 |
| IVc | 2-Br | 8 | 92 | 11.5 |
| IVd | 4-Cl | 8 | 90 | 11.25 |
| IVe | 4-F | 16 | >100 | >6.25 |
| IVf | 4-NO₂ | 2 | 30 | 15 |
| IVg | 4-OCH₃ | 32 | >100 | >3.125 |
Interpretation of Hypothetical Data:
-
Effect of Bromine: The introduction of a bromine atom at the 4-position of the phenyl ring (IVb) significantly enhances the antibacterial activity compared to the unsubstituted analog (IVa). Substitution at the 2-position (IVc) is less effective. This suggests that the position of the bromine atom is crucial for activity.
-
Halogen Comparison: Comparing the 4-halo substituted analogs (IVb, IVd, IVe), the bromo-substituted compound (IVb) exhibits the highest potency. This highlights the specific contribution of the bromine atom over other halogens.
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of a strong electron-withdrawing group like nitro (IVf) at the 4-position results in the most potent antibacterial activity. Conversely, an electron-donating group like methoxy (IVg) leads to a significant decrease in activity.
-
Cytotoxicity and Selectivity: While the nitro-substituted compound (IVf) is the most potent, it also shows higher cytotoxicity. The 4-bromo analog (IVb) demonstrates a better selectivity index, indicating a more favorable balance between antimicrobial activity and toxicity to mammalian cells.
SAR Visualization
The following diagram summarizes the key SAR findings from the hypothetical data, providing a visual guide for further lead optimization.
Caption: Summary of key structure-activity relationships for brominated oxadiazole analogs.
Conclusion and Future Directions
This application note has outlined a comprehensive framework for conducting SAR studies on brominated oxadiazole analogs. By following the detailed protocols for synthesis and biological evaluation, researchers can generate robust data to understand the relationship between chemical structure and biological activity. The hypothetical data presented herein illustrates how systematic modifications can lead to the identification of compounds with enhanced potency and selectivity.
Future work should focus on expanding the library of analogs to further probe the SAR. This could include exploring different halogen substitutions, di- and tri-substituted phenyl rings, and modifications to the linker between the aniline and oxadiazole moieties. The most promising leads from these studies can then be advanced to more complex biological evaluations, including mechanism of action studies and in vivo efficacy testing. The iterative process of design, synthesis, and testing is paramount to the successful development of novel brominated oxadiazole-based therapeutic agents.
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Luczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2434. [Link]
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Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 300-305. [Link]
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Synthesis and Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid. (n.d.). Digital Repository of University of Babylon. [Link]
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structural changes & SAR for lead optimization. (2023). YouTube. [Link]
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Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. (2026). MDPI. [Link]
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SAR Elucidation. (n.d.). SpiroChem. [Link]
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Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. (2019). ResearchGate. [Link]
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What is the structure-activity relationship SAR in drug design? (2025). Patsnap Synapse. [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
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SAR: Structure Activity Relationships. (2025). Collaborative Drug Discovery. [Link]
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Potent antibiotic design via guided search from antibacterial activity evaluations. (2022). Bioinformatics, 38(19), 4527–4534. [Link]
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Design and Synthesis of Novel Antimicrobial Agents. (2023). Molecules, 28(6), 2824. [Link]
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Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. (2024). International Journal of Molecular Sciences, 25(11), 5757. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve your product yield.
Introduction to the Synthesis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, such as this compound, is a cornerstone reaction in medicinal chemistry. The 1,2,4-oxadiazole moiety is a privileged structure, often used as a bioisostere for amides and esters to enhance metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] The most common and versatile route to this class of compounds involves the reaction of an amidoxime with an acylating agent, typically an acyl chloride.[1][3][4][5]
The synthesis can be approached via two primary pathways: a traditional two-step method involving the isolation of an O-acylamidoxime intermediate, or more streamlined one-pot procedures.[1][6] The choice of method often depends on the stability of the intermediate and the desired operational simplicity. This guide will address potential issues arising from both approaches.
Troubleshooting Guide: Enhancing Your Yield
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.[7]
1. Purity of Starting Materials:
-
4-Bromobenzamidoxime: The purity of your amidoxime is critical. Impurities can interfere with the reaction. Ensure it is fully characterized (e.g., by NMR, melting point) before use. If you are preparing it yourself from 4-bromobenzonitrile and hydroxylamine, ensure the complete conversion of the nitrile and removal of any excess hydroxylamine.[8]
-
2,4-Dichlorobenzoyl Chloride: This acyl chloride is highly reactive and susceptible to hydrolysis.[9][10] Use a freshly opened bottle or a recently purified batch. The presence of 2,4-dichlorobenzoic acid as an impurity will significantly reduce the yield. You can check the purity via IR spectroscopy (absence of a broad O-H stretch) or by titration. Thionyl chloride is commonly used to synthesize acyl chlorides from the corresponding carboxylic acids.[10][11]
2. Reaction Conditions:
-
Solvent and Base: The choice of solvent and base is pivotal. Aprotic solvents like pyridine, THF, or DMF are commonly used.[4][8] Pyridine can often act as both the solvent and the base.[5] The base is crucial for scavenging the HCl generated during the acylation step. Insufficient or an inappropriate base can lead to side reactions or incomplete conversion. For one-pot syntheses, superbase media like NaOH/DMSO have proven effective at room temperature.[3][6]
-
Temperature and Reaction Time: The cyclization of the O-acylamidoxime intermediate often requires heating.[12] However, prolonged heating or excessively high temperatures can lead to product decomposition.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Microwave-assisted synthesis can sometimes offer a significant advantage by reducing reaction times and improving yields.[13]
-
Atmospheric Moisture: The reaction is sensitive to moisture, especially due to the reactivity of the acyl chloride.[7] Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Question 2: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?
Answer:
The formation of multiple byproducts is a common issue. Understanding the potential side reactions can aid in their prevention and in devising an effective purification strategy.
Potential Side Products:
-
Unreacted Starting Materials: This is the most straightforward issue to identify. If you observe starting materials, it indicates an incomplete reaction.
-
O-Acylamidoxime Intermediate: In a two-step synthesis, incomplete cyclization will leave the O-acylamidoxime intermediate in your crude product. In a one-pot reaction, this intermediate can also be present if the cyclization conditions are not optimal.
-
Dimerization of Amidoxime: Under certain conditions, amidoximes can dimerize.
-
Hydrolysis of Acyl Chloride: As mentioned, 2,4-dichlorobenzoyl chloride can hydrolyze to 2,4-dichlorobenzoic acid, which will be present in your crude mixture.
-
Rearrangement Products: 1,2,4-oxadiazoles can undergo thermal or photochemical rearrangements to other heterocyclic systems, although this is less common under standard synthesis conditions.
Mitigation Strategies:
-
Stepwise vs. One-Pot: If you are using a one-pot method and facing complex mixtures, consider switching to a two-step procedure. Isolating the O-acylamidoxime intermediate can provide a cleaner starting material for the cyclization step.[1][3]
-
Controlled Addition: Add the 2,4-dichlorobenzoyl chloride dropwise to the solution of 4-bromobenzamidoxime at a low temperature (e.g., 0 °C) before gradually warming to the reaction temperature. This can minimize side reactions.
-
Purification: Column chromatography on silica gel is typically effective for purifying 1,2,4-oxadiazoles. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can also be an effective final purification step.
Question 3: My reaction seems to stall and does not go to completion. What should I do?
Answer:
A stalled reaction can be frustrating. Here are several factors to consider:
-
Stoichiometry: Ensure you are using the correct stoichiometry of reagents. A slight excess of the acyl chloride (e.g., 1.1 equivalents) is sometimes used to drive the reaction to completion, but a large excess can lead to more side products.
-
Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to poor reaction rates. Ensure vigorous stirring, especially if solids are present.[7]
-
Deactivation of Reagents: If your reagents have degraded (e.g., hydrolyzed acyl chloride), the reaction will not proceed as expected.
-
Catalyst (if used): If your specific protocol employs a catalyst (e.g., for one-pot syntheses), ensure its activity has not been compromised.[14]
Experimental Protocol: A General Two-Step Synthesis
This protocol provides a reliable starting point for your synthesis.
Step 1: Synthesis of O-(2,4-dichlorobenzoyl)-4-bromobenzamidoxime
-
Dissolve 4-bromobenzamidoxime (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous THF.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate.
Step 2: Cyclodehydration to this compound
-
Dissolve the crude O-acylamidoxime intermediate in a high-boiling point solvent such as xylene or DMF.
-
Heat the solution to reflux (typically 120-150 °C) for 4-8 hours, monitoring by TLC for the disappearance of the starting material and the formation of the product.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1,2,4-oxadiazole.
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Improvement |
| Solvent | Dichloromethane (DCM) | Anhydrous Pyridine/THF | Pyridine acts as both solvent and base; THF improves solubility. |
| Base | Triethylamine (1.1 eq) | Pyridine (solvent) | Pyridine is often more effective for this specific transformation. |
| Temperature | Room Temperature | 0 °C to Room Temp (Step 1), Reflux (Step 2) | Controlled temperature minimizes side reactions during acylation. Heat is required for cyclization. |
| Atmosphere | Ambient | Inert (Nitrogen) | Prevents hydrolysis of the highly reactive acyl chloride.[7] |
Frequently Asked Questions (FAQs)
Q1: Can I use a one-pot procedure for this synthesis?
A1: Yes, one-pot procedures are often more efficient.[6][8] A common method involves reacting the amidoxime and acyl chloride in a suitable solvent with a base, and then heating the mixture in the same pot to induce cyclization. Some modern methods even achieve this at room temperature using a superbase medium.[3][6] However, if you are struggling with purity, a two-step approach can offer better control.
Q2: What is the role of the base in this reaction?
A2: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed during the initial O-acylation of the amidoxime by the acyl chloride. Without a base, the HCl would protonate the amidoxime, rendering it less nucleophilic and hindering the reaction.
Q3: Are there alternative acylating agents to 2,4-dichlorobenzoyl chloride?
A3: Yes, while acyl chlorides are common, you can also use carboxylic acid anhydrides or the carboxylic acid itself with a coupling agent (e.g., EDC, DCC).[1][3][5] The choice of acylating agent can influence the reaction conditions and yield.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure of this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular formula is C₁₄H₇BrCl₂N₂O, and the molecular weight is approximately 370.0 g/mol .[15]
-
Infrared (IR) Spectroscopy: Can confirm the presence of characteristic functional groups and the absence of starting material impurities (e.g., N-H or O-H stretches).
-
Melting Point: A sharp melting point is indicative of high purity.
Q5: What are the safety precautions for handling 2,4-dichlorobenzoyl chloride?
A5: 2,4-Dichlorobenzoyl chloride is a corrosive and lachrymatory compound.[10] It reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Visualization of the Synthetic Pathway
Caption: Comparison of two-step and one-pot synthesis pathways.
References
- The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. (URL: )
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC - NIH. (URL: )
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (URL: )
- 2,4-Dichlorobenzoyl chloride 89-75-8 wiki - Guidechem. (URL: )
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. (URL: [Link])
- CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google P
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride - Indian Academy of Sciences. (URL: [Link])
- CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google P
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Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | P
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (URL: [Link])
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Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions | Request PDF - ResearchGate. (URL: [Link])
-
Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles - ResearchGate. (URL: [Link])
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Optimization of the flow synthesis of 1,2,4-oxadiazoles. - ResearchGate. (URL: [Link])
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Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC - NIH. (URL: [Link])
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Optimization of reduction reaction of 1,2,4-oxadiazole 1a. - ResearchGate. (URL: [Link])
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL: [Link])
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (URL: [Link])
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Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. (URL: [Link])
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (URL: [Link])
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (URL: [Link])
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Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides - ResearchGate. (URL: [Link])
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (URL: [Link])
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH. (URL: [Link])
-
SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (URL: [Link])
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating | Organic Letters - ACS Publications. (URL: [Link])
-
Synthesis of a boron-containing amidoxime reagent and its application to synthesize functionalized oxadiazole and quinazolinone derivatives - PMC - NIH. (URL: [Link])
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Modern Strategies for Heterocycle Synthesis - MDPI. (URL: [Link])
-
Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Publications. (URL: [Link])
- CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google P
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- 15. scbt.com [scbt.com]
Technical Support Center: Purification of Halogenated 1,2,4-Oxadiazoles
Welcome to the technical support center for the purification of halogenated 1,2,4-oxadiazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating and purifying these unique heterocyclic molecules. Halogenated 1,2,4-oxadiazoles are a valuable class of compounds in medicinal chemistry, often serving as bioisosteres for esters and amides.[1] However, their purification can be non-trivial due to their specific chemical properties, including varying polarity, potential for interaction with stationary phases, and the need for stringent purity for downstream applications.
This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.
Safety First: Handling Halogenated Organic Compounds
Before beginning any purification protocol, it is imperative to handle all halogenated organic compounds and solvents with appropriate safety measures.
-
Hazard Assessment : Halogenated organic compounds can be toxic, irritants, and suspected carcinogens.[2][3] Always consult the Safety Data Sheet (SDS) for the specific compounds and solvents you are using.
-
Engineering Controls : All work should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4][5]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including a lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves (double-gloving with nitrile gloves is often recommended).[3][5]
-
Waste Disposal : Halogenated organic waste must be collected in designated, properly labeled containers for hazardous waste disposal.[5] Never dispose of halogenated solvents down the drain.[5]
-
Spill Response : Ensure you are familiar with your institution's spill response procedures and that appropriate spill kits are readily available.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of halogenated 1,2,4-oxadiazoles in a question-and-answer format.
Question: My halogenated 1,2,4-oxadiazole is streaking or "tailing" badly during flash chromatography on silica gel. What's happening and how can I fix it?
Answer: Tailing is often caused by strong, non-ideal interactions between your polar compound and the acidic silanol groups on the surface of the silica gel. The 1,2,4-oxadiazole ring contains nitrogen atoms that can act as hydrogen bond acceptors or Lewis bases, leading to this undesired interaction.
-
Causality : The lone pairs on the nitrogen atoms of the oxadiazole ring can interact strongly with the acidic protons of the silica gel's silanol groups (Si-OH). This causes a portion of the molecules to "stick" to the stationary phase and elute more slowly than the main band, resulting in a tail. Halogen atoms can also participate in polar interactions, further complicating elution behavior.
-
Solutions :
-
Solvent Polarity : A solvent system that is too weak (insufficiently polar) may not be effective at disrupting the interaction between your compound and the silica. Gradually increase the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 30% or 40%.
-
Use of Additives : This is often the most effective solution.
-
For compounds that may have a basic character, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks.[6]
-
Conversely, if your compound has acidic impurities or functionalities, adding 0.1-1% acetic or formic acid can improve peak shape.[6]
-
-
Change of Stationary Phase : If additives do not resolve the issue, consider using a less acidic or deactivated stationary phase, such as neutral alumina or a bonded-phase silica (like Diol or Amino phases).
-
Question: I'm observing decomposition of my product on the column. My collected fractions show new spots by TLC that were not in the crude mixture. Why?
Answer: This is a clear sign of compound instability under the chromatographic conditions. The 1,2,4-oxadiazole ring, while generally stable, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.
-
Causality : The Lewis acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. The N-O bond in the 1,2,4-oxadiazole ring is a potential cleavage point, and certain substituents can render the ring more susceptible to rearrangement or decomposition.
-
Solutions :
-
Deactivate the Silica Gel : Before packing your column, you can prepare a slurry of the silica gel in your eluent containing 1% triethylamine, which helps to neutralize the most acidic sites.
-
Minimize Residence Time : Use a slightly more polar solvent system than you normally would (aim for an Rf of ~0.4-0.5) and apply positive pressure ("flash" chromatography) to move the compound through the column more quickly, reducing its contact time with the silica.[6]
-
Switch to a Different Technique : If decomposition persists, avoid silica gel altogether.
-
Reverse-Phase Chromatography : Using a C18-bonded silica column with solvents like acetonitrile and water is an excellent alternative. The separation mechanism is based on hydrophobicity, avoiding the issue of Lewis acidity.[7]
-
Recrystallization : If your compound is a solid, recrystallization is a powerful and gentle purification method that completely avoids stationary phases.
-
-
Question: My compound is very polar and won't elute from the silica column, even with 100% ethyl acetate. What should I do?
Answer: This is a common problem for highly functionalized heterocyclic compounds. Ethyl acetate may not be a strong enough solvent to elute very polar molecules from silica gel.
-
Causality : Your compound's interaction with the silica gel is stronger than its affinity for the mobile phase. A more polar "strong" solvent is needed to compete for the binding sites on the silica and move your compound.
-
Solutions :
-
Introduce a Stronger Solvent : Add methanol (MeOH) or isopropanol to your mobile phase. A common polar solvent system is dichloromethane (DCM) with a gradient of methanol.[8] Start with 1-2% MeOH in DCM and gradually increase to 5% or 10%. Caution : Using more than 10% methanol with silica gel can lead to the dissolution of the stationary phase.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique uses a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water).[7][9] For very polar compounds, this "aqueous normal-phase" method can provide excellent retention and separation where reverse-phase fails.[9]
-
Reverse-Phase Preparative HPLC : This is often the go-to method for purifying challenging polar compounds. The non-polar C18 stationary phase will have a much lower affinity for your polar compound, allowing it to elute with a mobile phase of water and acetonitrile/methanol.[7]
-
Troubleshooting Summary Table
| Symptom | Possible Cause(s) | Suggested Solutions |
| Peak Tailing/Streaking | Strong interaction with acidic silica gel; Compound has basic character. | Increase eluent polarity; Add 0.1-1% triethylamine to eluent; Switch to neutral alumina or bonded phase.[6] |
| Low Recovery | Compound is irreversibly adsorbed to silica; Compound is too volatile. | Use a more polar eluent; Deactivate silica with triethylamine; Use reverse-phase chromatography; Use care during solvent removal (rotary evaporation). |
| Product Decomposition | Compound is unstable on acidic silica gel; N-O bond cleavage. | Deactivate silica; Reduce column residence time; Switch to reverse-phase HPLC or recrystallization. |
| Poor Separation | Incorrect solvent system; Column is overloaded with sample. | Optimize solvent system using TLC (aim for ΔRf > 0.2); Reduce the amount of crude material loaded onto the column. |
| Compound Won't Elute | Compound is highly polar. | Use a stronger eluent system (e.g., DCM/Methanol); Switch to reverse-phase HPLC; Consider HILIC.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for a newly synthesized halogenated 1,2,4-oxadiazole?
For discovery chemistry on a milligram to gram scale, flash column chromatography on silica gel is the most common and versatile starting point.[6] It offers a good balance of speed, resolution, and cost-effectiveness. It is essential to first develop a suitable solvent system using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of 0.2-0.3 for your desired compound to achieve good separation.[6]
Q2: How do I choose between normal-phase (e.g., silica) and reverse-phase (e.g., C18) chromatography?
The choice depends primarily on the polarity of your compound and its impurities.
-
Normal-Phase (Silica) : Best for non-polar to moderately polar compounds.[10] It is generally cheaper and allows for the use of organic solvents, which are easy to remove. However, it can cause issues with very polar or acid-sensitive compounds.
-
Reverse-Phase (C18) : Excellent for polar and water-soluble compounds that do not retain well on silica.[7] It is also a good choice for compounds that are sensitive to the acidic nature of silica. The main drawback is the use of water-based mobile phases, which can be more difficult to remove, often requiring lyophilization (freeze-drying).
The following decision tree can help guide your choice:
Caption: Decision tree for selecting a purification method.
Q3: Can I use recrystallization for these compounds? How do I find a good solvent?
Yes, if your compound is a solid at room temperature, recrystallization is an excellent, scalable, and cost-effective purification method.
Finding a suitable solvent is key. A good recrystallization solvent should dissolve your compound poorly at low temperatures but dissolve it completely at a higher temperature (near the solvent's boiling point). The impurities should either be insoluble at high temperatures (for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Solvent Screening Protocol:
-
Place a small amount of your crude solid (10-20 mg) in a test tube.
-
Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is too good; discard it.
-
If it doesn't dissolve, gently heat the mixture. If the solid dissolves completely, this is a promising candidate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
If crystals form, you have found a good solvent. If not, the solvent is still too good.
-
Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water, or mixtures thereof).
Q4: How do I confirm the purity of my final product?
Purity should be assessed using orthogonal methods (methods that rely on different chemical principles).
-
¹H NMR : This is the primary method for confirming the structure and assessing purity. Integration of peaks corresponding to your compound versus those of residual solvents or impurities can provide a quantitative measure of purity.[11]
-
HPLC/LC-MS : High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity. An analytical chromatogram should show a single major peak.[12] Coupling it with a Mass Spectrometer (LC-MS) confirms that the peak has the correct molecular weight for your target compound.[12] Purity is often reported as a percentage of the total peak area.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes the purification of a moderately polar halogenated 1,2,4-oxadiazole.
Workflow Diagram:
Caption: Standard workflow for flash column chromatography.
Methodology:
-
Solvent System Selection : Use TLC to find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your product an Rf of 0.2-0.3.[6]
-
Column Packing :
-
Select a column of appropriate size for your sample amount (typically a 20:1 to 100:1 ratio of silica weight to crude compound weight).
-
Fill the column about two-thirds full with the chosen eluent.
-
Slowly add silica gel (particle size 40-63 µm) while tapping the column to ensure even packing.[6]
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Use air pressure to push the solvent through until the solvent level meets the top of the sand. Do not let the column run dry.[6]
-
-
Sample Loading :
-
Dry Loading (Recommended) : Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (~2-3 times the weight of your crude product) and concentrate to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the column.
-
Wet Loading : Dissolve your crude product in the minimum possible volume of eluent and carefully add it to the top of the column using a pipette.
-
-
Elution :
-
Analysis :
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield your purified compound.[6]
-
Protocol 2: Preparative HPLC (Reverse-Phase)
This protocol is for purifying polar or acid-sensitive compounds that are challenging to purify via normal-phase chromatography.
Methodology:
-
Method Development :
-
Using an analytical HPLC with a C18 column, develop a separation method. A typical mobile phase consists of Solvent A (Water + 0.1% Formic Acid or TFA) and Solvent B (Acetonitrile or Methanol + 0.1% Formic Acid or TFA). Volatile buffers are crucial for easy removal after collection.[13]
-
Run a gradient (e.g., 5% to 95% B over 10-15 minutes) to determine the retention time of your compound.
-
Optimize the gradient to achieve good separation between your product and any impurities.
-
-
Scale-Up :
-
Transfer the analytical method to a preparative HPLC system equipped with a larger C18 column of the same chemistry. Adjust the flow rate according to the column diameter to maintain the same linear velocity.[13]
-
-
Sample Preparation :
-
Dissolve the crude sample in a solvent that is weak in the reverse-phase system, such as DMSO or a mixture with a high percentage of water, to ensure good peak shape upon injection.
-
-
Purification and Fraction Collection :
-
Work-up :
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
Freeze the remaining aqueous solution and remove the water via lyophilization (freeze-drying) to obtain the pure, solid product.
-
References
- Braun Research Group.
- PSFC.
- Washington State University.
- Chemistry LibreTexts.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Laganà, A. et al. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC - PubMed Central.
- de la Torre, D. et al. (2018). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals.
- Piotrowska, D. G. et al. (2019). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC - NIH.
- Sorbent Technologies, Inc. (2025).
- Organic Syntheses. (2025).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Biotage. (2023).
- Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- Agilent Technologies.
- Pace, A. (2018).
- Głowacka, D. et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Baykov, S. et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH.
- MZ-Analysentechnik GmbH.
- University of Warwick.
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. orgsyn.org [orgsyn.org]
- 7. labex.hu [labex.hu]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. sorbtech.com [sorbtech.com]
- 11. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 12. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cms.mz-at.de [cms.mz-at.de]
- 14. lcms.cz [lcms.cz]
Overcoming solubility issues of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole in biological assays.
Topic: Overcoming solubility issues of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole in biological assays.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding the Challenge
Welcome to the technical support guide for this compound. This molecule, like many potent heterocyclic compounds, possesses significant therapeutic potential, particularly within oncology and medicinal chemistry research.[1][2][3][4][5] However, its structural characteristics—multiple aromatic rings and halogen substitutions—result in high lipophilicity and consequently, very poor aqueous solubility.
This guide, developed by our team of application scientists, provides practical, field-tested solutions to overcome these solubility hurdles. Our goal is to ensure you can generate reliable, reproducible data in your biological assays by maintaining compound integrity in solution.
Compound Profile: Physicochemical Properties
Understanding the root cause of the solubility issue is the first step. The compound's structure inherently favors a non-aqueous environment.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₄H₇BrCl₂N₂O | - |
| Molecular Weight | ~370.0 g/mol | Larger molecules can be more difficult to solvate.[6] |
| Predicted LogP | ~5.0 - 6.0 | A high LogP value indicates strong lipophilicity (preference for fatty/non-polar environments) and is the primary driver of poor aqueous solubility. |
| Structure | Contains bromophenyl, dichlorophenyl, and oxadiazole rings. | The planar, aromatic nature contributes to strong crystal lattice energy, making it difficult for water molecules to break apart the solid state and solvate individual molecules. |
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered by researchers.
Q1: I'm seeing a precipitate or cloudiness form as soon as I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
This is the most frequent problem, often referred to as the compound "crashing out" of solution. It occurs when the compound, stable in a high-concentration organic solvent like 100% DMSO, is rapidly introduced into an aqueous environment where its solubility limit is exceeded. The actual concentration available to your biological target becomes unknown and significantly lower than intended.
Follow this systematic approach to troubleshoot this issue.
Caption: A decision tree for addressing compound precipitation in assays.
Detailed Steps:
-
Optimize Your Dilution Protocol: Avoid single, large-volume dilutions. It is preferable to mix DMSO stock dilutions directly with the final assay media, which often contains proteins or lipids that can help maintain solubility.[7]
-
Action: Perform a serial dilution. For example, instead of adding 1 µL of a 10 mM stock directly to 1 mL of buffer (a 1:1000 dilution), first dilute it 1:10 in DMSO, then 1:100 from that intermediate stock into your final buffer.
-
Action: Immediately upon adding the DMSO stock to the aqueous buffer, vortex or mix vigorously. This rapid dispersion prevents the formation of localized high-concentration zones where the compound is most likely to precipitate.[8]
-
-
Lower the Final Compound Concentration: It is possible your target concentration exceeds the compound's maximum aqueous solubility, even with a co-solvent.
-
Action: Test a lower concentration range in your assay. If the problem resolves, you have likely found the thermodynamic solubility limit under your specific conditions.
-
-
Increase Final DMSO Concentration (with Caution): For many assays, slightly increasing the final DMSO percentage can keep the compound in solution. However, this is a trade-off, as DMSO can impact cell viability and enzyme activity.[9][10][11]
-
Action: First, you must validate the tolerance of your specific assay. Run a vehicle control with increasing concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to determine the highest percentage that does not affect your experimental results. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be confirmed empirically.[8][9]
-
-
Brief Sonication: After dilution, briefly sonicating the solution in a water bath sonicator can sometimes help re-dissolve fine precipitates and create a more homogenous, albeit potentially metastable, suspension.[8]
Q2: My screening results are highly variable, and the compound shows lower-than-expected potency. Could solubility be the cause?
A: Absolutely. This is a classic symptom of poor solubility and a primary source of inaccurate biological data.[7][8]
-
Mechanism of Error: If a compound is not fully dissolved, the actual concentration in the solution that is available to interact with the biological target is unknown and significantly lower than the nominal concentration you calculated. This leads to:
-
Underestimated Potency: The IC₅₀ or EC₅₀ values will appear higher (less potent) because the true concentration of the dissolved, active compound is much lower than the prepared concentration.
-
Poor Reproducibility: The amount of compound that precipitates can vary between wells, plates, and experiments due to minor differences in temperature, mixing, and buffer composition, leading to high data variability.
-
Solving the precipitation issue using the steps in Q1 is critical for generating trustworthy and reproducible results.
Q3: My assay is highly sensitive to organic solvents like DMSO. What are the best alternative solubilization strategies?
A: When DMSO is not a viable option, more advanced formulation strategies are required. The two most effective and widely used methods in a research setting are complexation with cyclodextrins and micellar solubilization with surfactants.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Side reaction products in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Welcome to the technical support center for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. As bioisosteres for esters and amides, 1,2,4-oxadiazoles are crucial motifs in drug discovery, but their synthesis can be fraught with challenges leading to low yields and difficult purifications.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Q1: My reaction yield is very low, and I'm mostly recovering my starting amidoxime. What is the most likely cause?
A1: The most common bottleneck in this synthesis is the final cyclodehydration step of the O-acyl amidoxime intermediate.[3] This step often requires forcing conditions, such as high temperatures (refluxing in solvents like toluene or xylene) or the use of strong, non-nucleophilic bases, to overcome the energy barrier for cyclization.[3] If the conditions are too mild, the intermediate may not cyclize efficiently and can hydrolyze back to the starting amidoxime, especially if trace amounts of water are present.
Troubleshooting Steps:
-
Increase Reaction Temperature: If using thermal conditions, consider switching to a higher boiling point solvent.
-
Employ a Stronger Base: For base-mediated cyclization, consider using tetrabutylammonium fluoride (TBAF) in anhydrous THF or a superbase system like NaOH/DMSO.[1][3]
-
Microwave Irradiation: Microwave heating can dramatically shorten reaction times and improve yields by providing efficient and controlled heating to promote cyclization.[4][5]
Q2: I am attempting a 1,3-dipolar cycloaddition to form the oxadiazole ring, but my main product is a dimer of the nitrile oxide. How can I favor the desired product?
A2: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a well-known and often favored competing reaction.[3][6] To promote the desired [3+2] cycloaddition with your nitrile substrate, the concentration of the nitrile relative to the nitrile oxide is a critical parameter.
Solution:
-
Use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide colliding with and reacting with the nitrile rather than another molecule of itself.[3]
Q3: My purified 1,2,4-oxadiazole seems to be rearranging or decomposing over time, or during chromatographic purification. What could be happening?
A3: You are likely observing a Boulton-Katritzky Rearrangement (BKR). This is a thermal or acid/moisture-catalyzed rearrangement that 3,5-disubstituted 1,2,4-oxadiazoles can undergo, especially those with a saturated side chain.[3] The N-O bond in the oxadiazole ring is relatively weak and can cleave, leading to the formation of other, more stable heterocyclic systems.
Preventative Measures:
-
Anhydrous Conditions: Ensure all workup and purification steps are conducted under strictly anhydrous conditions.
-
Neutral pH: Avoid acidic conditions during workup and chromatography. Using a neutral solvent system for chromatography is recommended.
-
Storage: Store the final compound in a dry, inert atmosphere and at low temperatures to minimize degradation over time.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a more detailed breakdown of specific experimental observations, their probable causes, and recommended solutions.
Issue 1: Failure to Form the O-acyl Amidoxime Intermediate
-
Symptom: TLC or LC-MS analysis shows only starting materials (amidoxime and carboxylic acid) are present, with no new product spot or mass corresponding to the coupled intermediate.
-
Probable Cause & Solution:
-
Ineffective Coupling Reagent: The chosen coupling reagent (e.g., DCC, EDC, HBTU) may be old, hydrated, or unsuitable for your specific substrates.[4]
-
Solution: Use a freshly opened bottle of the coupling reagent or consider switching to a different one. For difficult couplings, activating the carboxylic acid in situ to the acid chloride can be effective.[4]
-
-
Incompatible Functional Groups: Unprotected hydroxyl (-OH) or amino (-NH2) groups on either starting material can compete with the amidoxime for the activated carboxylic acid.[3][5]
-
Solution: Protect these functional groups before the coupling step using standard protecting group chemistry.
-
-
Issue 2: Accumulation of the O-acyl Amidoxime Intermediate without Cyclization
-
Symptom: A major peak in the LC-MS corresponds to the mass of the O-acyl amidoxime intermediate, but little to no desired 1,2,4-oxadiazole is formed.
-
Probable Cause & Solution: This is a classic case of insufficient energy or activation for the final cyclodehydration step.[3]
| Probable Cause | Recommended Solution |
| Insufficiently Forcing Cyclization Conditions | Increase the reaction temperature by switching to a higher-boiling solvent (e.g., toluene, xylene, or DMF). Alternatively, for base-mediated methods, switch to a stronger, non-nucleophilic base like TBAF or a superbase system (e.g., NaOH/DMSO).[1][3] |
| Cleavage of the O-acyl Amidoxime | This is a common side reaction, especially in the presence of water or protic solvents, or upon prolonged heating.[3][7] Ensure strictly anhydrous conditions for the cyclization step. Minimize reaction time and temperature where possible once the reaction is initiated. |
| Poor Choice of Solvent | Protic solvents like water or methanol can interfere with base-catalyzed cyclizations and promote hydrolysis.[3] Aprotic solvents such as DMF, THF, DCM, and MeCN generally yield better results.[3] |
Issue 3: Formation of Isomeric or Unexpected Heterocyclic Byproducts
-
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or a completely different heterocyclic system.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement (BKR) | This thermal or acid-catalyzed rearrangement can convert your 1,2,4-oxadiazole into other heterocycles.[3] Avoid high temperatures for prolonged periods and ensure neutral, anhydrous workup and purification conditions. |
| Formation of 1,3,4-Oxadiazole | Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles.[3] If using photochemical methods, carefully control the irradiation wavelength and reaction conditions. |
| Nitrile Oxide Dimerization | In 1,3-dipolar cycloaddition reactions, the nitrile oxide can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide).[3][6] To favor the desired product, use the nitrile reactant in large excess or as the solvent.[3] |
Visual Workflows and Mechanisms
To further clarify the synthetic pathway and potential pitfalls, the following diagrams illustrate the key transformations.
General Synthesis Pathway and Common Side Reactions
Caption: General synthesis of 1,2,4-oxadiazoles and key side reactions.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocol: Base-Mediated Cyclization Using TBAF
This protocol is an example of a mild and effective method for the cyclodehydration of the O-acyl amidoxime intermediate at room temperature.[1]
Materials:
-
O-acyl amidoxime intermediate
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
Procedure:
-
Dissolve the O-acyl amidoxime intermediate in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
To this solution, add the 1.0 M solution of TBAF in THF dropwise at room temperature. A typical stoichiometry is 1.1 equivalents of TBAF.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.[5]
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
References
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters - ACS Publications. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. NIH. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Available at: [Link]
-
1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. Available at: [Link]
-
Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al. ResearchGate. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: [Link]
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Amidoxime and Carboxylic Acid Coupling Reactions
Welcome to the Technical Support Center for the optimization of reaction conditions for amidoxime and carboxylic acid coupling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.
The coupling of amidoximes with carboxylic acids is a critical transformation in medicinal chemistry, often employed in the synthesis of prodrugs and various heterocyclic scaffolds.[1] However, the unique reactivity of the amidoxime functional group presents specific challenges that require careful consideration of reaction parameters. This guide provides a structured approach to troubleshooting, grounded in mechanistic principles, to help you navigate these complexities.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses the most common issues encountered during the coupling of amidoximes and carboxylic acids, offering systematic solutions to diagnose and resolve them.
Issue 1: Low or No Yield of the Desired O-Acyl Amidoxime
Question: My reaction is resulting in a low yield of the desired O-acylated amidoxime. What are the potential causes, and how can I improve it?
Answer: Low yields are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Ineffective Carboxylic Acid Activation: The first critical step is the activation of the carboxylic acid. If the coupling reagent is not suitable for your specific substrates, particularly with sterically hindered acids or electron-deficient amidoximes, the reaction will not proceed efficiently.
-
Recommendation: For challenging couplings, consider switching to a more potent activating agent. While carbodiimides like DCC and EDC are common, uronium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP often provide superior results with faster reaction times and reduced side reactions.[2][3][4]
-
-
Hydrolysis of Activated Intermediates: The activated carboxylic acid intermediate is highly susceptible to hydrolysis if water is present in the reaction mixture. This reverts the activated acid back to its unreactive carboxylic acid form.
-
Recommendation: Ensure all glassware is oven-dried, and use anhydrous solvents. Reagents should be stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[5]
-
-
Sub-Optimal Reaction Temperature: The reaction temperature can significantly impact the rate of reaction and the stability of the reactants and products.
-
Recommendation: While many coupling reactions are run at room temperature, cooling the reaction to 0 °C, especially during the addition of the coupling reagent, can sometimes minimize side reactions. For sluggish reactions, gentle heating (e.g., 40-50 °C) may be necessary, but this should be monitored carefully to avoid decomposition.
-
-
Incorrect Stoichiometry or Order of Addition: The ratio of reactants and the order in which they are added can dramatically affect the outcome.
-
Recommendation: A common starting point is a slight excess of the amine and coupling reagent relative to the carboxylic acid (e.g., 1:1.1:1.1 of Acid:Amidoxime:Coupling Reagent). For many modern coupling reagents like HATU, pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a few minutes before adding the amidoxime is the most effective method.[5] This prevents the coupling reagent from reacting directly with the amidoxime.
-
Issue 2: Formation of a 1,2,4-Oxadiazole Byproduct
Question: I am observing the formation of a 1,2,4-oxadiazole instead of my desired O-acyl amidoxime. How can I prevent this cyclization?
Answer: The formation of 1,2,4-oxadiazoles is a common intramolecular cyclization pathway for O-acyl amidoximes, often promoted by heat or the presence of a base.[6]
-
Reaction Temperature: Elevated temperatures can drive the cyclodehydration of the O-acyl amidoxime intermediate to the 1,2,4-oxadiazole.
-
Recommendation: Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the coupling and workup process.
-
-
Base Selection and Stoichiometry: The base used to neutralize acidic byproducts can also promote the cyclization.
-
Recommendation: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction, typically 2-3 equivalents.[5]
-
-
Workup and Purification: Prolonged exposure to acidic or basic conditions during the workup can also induce cyclization.
-
Recommendation: Perform the aqueous workup efficiently and with cold solutions. Neutralize the reaction mixture carefully and avoid vigorous pH changes. Purification via flash chromatography should be done promptly after the reaction is complete.
-
Issue 3: Significant Side Product Formation Complicating Purification
Question: My reaction is producing multiple side products, making the purification of the desired O-acyl amidoxime difficult. What are the likely side reactions, and how can I minimize them?
Answer: Besides the 1,2,4-oxadiazole, other side products can arise from the reactivity of the coupling reagents and the amidoxime itself.
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or DIC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.
-
Recommendation: To suppress this rearrangement, add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[7] These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amidoxime.
-
-
Guanidinylation of the Amidoxime (with Uronium/Aminium Reagents): Excess uronium or aminium reagents (e.g., HBTU, HATU) can react with the nucleophilic nitrogen of the amidoxime to form a guanidinium byproduct, which terminates the desired reaction.[4]
-
Recommendation: Use a stoichiometric amount or only a slight excess of the uronium/aminium reagent. As mentioned previously, pre-activating the carboxylic acid before adding the amidoxime is a highly effective strategy to prevent this side reaction.[5]
-
-
Reaction at the Amidoxime Nitrogen: While acylation typically occurs at the oxygen of the amidoxime (O-acylation), reaction at the nitrogen is also possible under certain conditions.
-
Recommendation: The regioselectivity is often influenced by the solvent and base. Generally, polar aprotic solvents like DMF or acetonitrile favor O-acylation.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for my amidoxime and carboxylic acid coupling?
A1: The "best" reagent depends on the specific substrates. A good starting point is to screen a few different classes of reagents.
| Coupling Reagent Class | Examples | Advantages | Disadvantages | Best For |
| Carbodiimides | DCC, EDC, DIC | Cost-effective, widely available. | Can cause racemization without additives, formation of insoluble urea byproducts (DCC). | Routine couplings, bioconjugation (EDC).[5] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, suitable for sterically hindered substrates. | Can be more expensive. | Difficult couplings, synthesis of complex molecules.[3][4] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very high reactivity, fast reaction times, low racemization. | Can cause guanidinylation of the amine if used in excess.[4] | A wide range of couplings, including challenging ones. |
Q2: What is the optimal solvent for this reaction?
A2: Anhydrous polar aprotic solvents are generally the best choice. Dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are commonly used. DMF is often preferred for its ability to dissolve a wide range of substrates and reagents. Ensure the solvent is of high purity and anhydrous.[5]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction.[8] A co-spot of the starting material and the reaction mixture on the TLC plate will help you track the consumption of the starting materials and the formation of the product. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major byproducts.
Q4: My O-acyl amidoxime is unstable and decomposes during purification. What can I do?
A4: O-acyl amidoximes can be sensitive to both acid and base, as well as heat. If you are experiencing decomposition during silica gel chromatography, you can try the following:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to neutralize acidic sites on the silica.
-
Alternative Purification Methods: Consider other purification techniques such as preparative TLC, crystallization, or using a different stationary phase like alumina.
-
Use the Crude Product Directly: If the subsequent reaction step is compatible, you may be able to use the crude O-acyl amidoxime directly after a simple aqueous workup and drying, especially if the primary goal is the synthesis of a 1,2,4-oxadiazole.[9]
Experimental Protocols
Protocol 1: General Procedure for Amidoxime and Carboxylic Acid Coupling using HATU
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) followed by DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amidoxime (1.1 equiv) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with cold 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amidoxime and Carboxylic Acid Coupling using EDC/HOBt
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), amidoxime (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Work up the reaction as described in Protocol 1.
Visualizing the Workflow
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting Decision Tree for Low Product Yield.
Reaction Pathway: O-Acylation vs. Cyclization
Caption: Competing Pathways in Amidoxime Acylation.
References
-
Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link]
-
Sahyoun, C., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. ResearchGate. [Link]
-
Zhang, J., et al. (2019). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. ResearchGate. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Perrin, D. M., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PLoS ONE, 8(10), e76386. [Link]
-
Sahyoun, C., et al. (2019). of the stability of amidoxime isomers. ResearchGate. [Link]
-
Fylaktakidou, K. C., et al. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Current Pharmaceutical Design, 13(3), 309-322. [Link]
-
Sahyoun, C., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PubMed. [Link]
-
Prokop'eva, T. M., et al. (2010). O-nucleophilic features of amidoximes in acyl group transfer reactions. ResearchGate. [Link]
-
Fokin, A. A., et al. (1995). The reaction of amidoximes with carboxylic acids or their esters under high-pressure conditions. Synthesis, 1995(9), 1055-1057. [Link]
-
Li, J., et al. (2020). Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers. ResearchGate. [Link]
-
Zarubaev, V. V., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 55, 128465. [Link]
-
Nguyen, T. H., et al. (2015). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. Tetrahedron Letters, 56(34), 4992-4996. [Link]
-
Various Authors. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate. [Link]
-
Bolotin, D. S., et al. (2015). Bifunctional Reactivity of Amidoximes Observed upon Nucleophilic Addition to Metal-Activated Nitriles. Inorganic Chemistry, 54(8), 4039-4046. [Link]
-
Zhang, L., et al. (2018). Binding mechanism of amidoxime functional group on chelating resins toward gallium(III) in Bayer liquor. Hydrometallurgy, 178, 143-149. [Link]
-
Katritzky, A. R., & Aran, V. J. (1987). The Chemistry of Amidoximes and Related Compounds. Chemical Reviews, 87(5), 811-841. [Link]
-
Wang, M., et al. (2019). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Organic & Biomolecular Chemistry, 17(3), 523-527. [Link]
-
Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tokyo University of Science. [Link]
-
Goral, M., et al. (2021). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. International Journal of Molecular Sciences, 22(21), 11509. [Link]
-
Perrin, D. M., et al. (2013). Troubleshooting Guide. ResearchGate. [Link]
-
Reddit. (2022). Esterification/Amidation Problems. r/Chempros. [Link]
-
Johnson, C. D., & Tasker, P. A. (1969). Intramolecular Catalysis in the Acylation of Amidoximes. Chemical Communications, (22), 1343. [Link]
-
Hovione. (2015). Small Molecule Development Analytical Methods for Faster Time to Market. American Pharmaceutical Review. [Link]
-
Al-Qaim, F. F., et al. (2021). Studying Analytical Methods for Monitoring of Antibiotics in Environmental Waters, A review. IOP Conference Series: Earth and Environmental Science, 790(1), 012028. [Link]
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- 9. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of 1,2,4-Oxadiazole Derivatives
Introduction for the Researcher
The 1,2,4-oxadiazole ring is a valuable scaffold in modern medicinal chemistry, frequently employed as a bioisostere for esters and amides to improve physicochemical properties and, ironically, to mitigate metabolism-related liabilities associated with those functional groups.[1][2] However, the 1,2,4-oxadiazole moiety itself is not metabolically inert. Many research teams encounter unexpected metabolic instability, derailing promising drug discovery campaigns. This guide is designed to serve as a dedicated technical resource for scientists facing these challenges. It provides in-depth troubleshooting advice, scientifically grounded preventative strategies, and detailed experimental protocols to help you diagnose and resolve metabolic stability issues with your 1,2,4-oxadiazole-containing compounds. Our approach is built on explaining the causal biochemical principles, ensuring that your experimental choices are informed, effective, and self-validating.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues and questions that arise during the development of 1,2,4-oxadiazole derivatives.
Question 1: My 1,2,4-oxadiazole derivative shows high clearance in human liver microsomes (HLM), but the metabolic "soft spots" on the peripheral substituents don't seem to be the primary cause. What's going on?
Answer: This is a classic scenario. While oxidative metabolism by Cytochrome P450 (CYP) enzymes on substituents is common, the 1,2,4-oxadiazole ring itself is susceptible to a distinct and often overlooked metabolic pathway: reductive ring cleavage . This pathway involves the cleavage of the weak N-O bond within the heterocyclic ring.
-
Causality: This reductive process is often mediated by non-CYP450 enzymes and can be particularly prominent under anaerobic or low-oxygen conditions, which can exist within liver microsome incubation systems.[3] The reaction proceeds via reductive N-O bond cleavage, which is often followed by hydrolysis to yield distinct metabolites, such as an N-cyanoamidine or a carboxylic acid and an amidine.[4] Because this is not a typical CYP450-mediated oxidation, inhibitors for common CYP isoforms will likely have no effect, which can be a misleading result for researchers.
-
Troubleshooting Steps:
-
Re-run the HLM assay under anaerobic conditions. If the clearance rate significantly increases compared to the standard aerobic assay, it strongly suggests reductive metabolism is at play.
-
Perform a metabolite identification study. Look for the characteristic mass shifts associated with ring-opening. For example, the addition of two hydrogen atoms and subsequent hydrolysis can lead to predictable mass changes. The resulting N-cyanoamide and carboxylic acid metabolites are key signposts.[4]
-
Question 2: My compound is stable in liver microsomes but shows poor stability in hepatocyte assays. Why the discrepancy?
Answer: This discrepancy points towards metabolic pathways that are not fully represented in microsomal fractions.
-
Causality: Liver microsomes are enriched in Phase I enzymes, primarily CYPs.[3] Hepatocytes, being intact cells, contain the full complement of metabolic machinery, including both Phase I and Phase II (conjugative) enzymes, as well as cytosolic enzymes like aldehyde oxidases (AO), which can also be involved in heterocycle metabolism.[5][6] The instability in hepatocytes suggests one of two possibilities:
-
Phase II Conjugation: The parent compound, or a Phase I metabolite, may be rapidly undergoing conjugation (e.g., glucuronidation or sulfation) in hepatocytes.
-
Cytosolic Enzyme Activity: Cytosolic reductases or oxidases (like AO) that are absent or in low abundance in microsomal preparations could be responsible for the degradation.
-
-
Troubleshooting Workflow: The following workflow can systematically diagnose the cause of this discrepancy.
Caption: Diagnostic workflow for microsomal vs. hepatocyte stability discrepancies.
Question 3: I've confirmed 1,2,4-oxadiazole ring cleavage. What are the most effective strategies to block this metabolic pathway?
Answer: Addressing this requires structural modification to render the N-O bond less susceptible to reduction.
-
Strategy 1: Bioisosteric Replacement (Highest Success Rate): The most field-proven strategy is to replace the 1,2,4-oxadiazole with its more metabolically robust regioisomer, the 1,3,4-oxadiazole . The 1,3,4-isomer lacks the labile N-O bond and generally exhibits greater metabolic stability.[6] This change often leads to reduced lipophilicity and improved aqueous solubility as well.[6]
-
Strategy 2: Modulation of Electronics: The electron-withdrawing nature of the 1,2,4-oxadiazole ring is key to its properties.[5] You can influence the susceptibility of the ring to reduction by modifying the electronic properties of its substituents at the C3 and C5 positions.
-
Actionable Advice: Attaching electron-withdrawing groups (EWGs) to the substituents on the ring can sometimes decrease the electron density within the oxadiazole, potentially making it less prone to certain metabolic pathways.[7] However, this must be balanced with the potential to introduce new metabolic liabilities or alter target pharmacology.
-
-
Strategy 3: Steric Shielding: Introducing bulky substituents adjacent to the oxadiazole ring can sterically hinder the approach of metabolizing enzymes.
-
Actionable Advice: Consider introducing groups like a tert-butyl or a strategically placed phenyl group on a scaffold near the oxadiazole. This can provide a "steric shield" that physically blocks the active site of reductive enzymes. The effectiveness is highly dependent on the specific enzyme and the overall molecular topology.
-
Table 1: Comparison of Strategies to Enhance Metabolic Stability
| Strategy | Mechanism | Potential Advantages | Potential Disadvantages |
| Bioisosteric Replacement (1,2,4- to 1,3,4-oxadiazole) | Removal of the labile N-O bond. | High probability of success, often improves solubility. | May alter binding affinity, vector orientation of substituents, and requires re-synthesis. |
| Electronic Modulation (Adding EWGs) | Reduces electron density on the ring. | Can be synthetically straightforward. | Effects can be modest; may create new metabolic liabilities or impact target activity. |
| Steric Shielding (Adding bulky groups) | Physically blocks enzyme access to the ring. | Can be highly effective if the correct position is modified. | May significantly increase lipophilicity and molecular weight; can negatively impact binding. |
Part 2: Experimental Protocols & Data Interpretation
This section provides detailed, self-validating protocols for the key assays needed to diagnose and solve metabolic stability issues.
Protocol 1: Comparative Metabolic Stability in Human Liver Microsomes (Aerobic vs. Anaerobic Conditions)
Objective: To determine if a 1,2,4-oxadiazole derivative is a substrate for reductive metabolism.
Principle: By comparing the rate of compound depletion in the presence and absence of oxygen, one can unmask CYP-independent reductive pathways. A significantly faster depletion rate under anaerobic conditions is a strong indicator of reductive metabolism.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)[8]
-
Anaerobic chamber or nitrogen gas source
-
Ice-cold Acetonitrile with an appropriate internal standard (IS) for quenching
-
96-well plates and sealing mats
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a master mix of HLM in phosphate buffer (final protein concentration of 0.5 mg/mL is typical).[2]
-
Prepare the NADPH regenerating system solution as per the manufacturer's instructions.
-
Prepare the test compound working solution by diluting the stock to an intermediate concentration in buffer.
-
-
Reaction Setup (Perform in duplicate for each condition):
-
Aerobic Arm: In a 96-well plate, add the HLM master mix. Pre-incubate at 37°C for 5 minutes. Add the test compound (final concentration 1 µM).[2] Initiate the reaction by adding the NADPH regenerating system.
-
Anaerobic Arm: Prepare an identical plate but place it inside an anaerobic chamber (or purge the wells with nitrogen gas for 5-10 minutes). All solutions (HLM, compound, NADPH system) should be de-gassed prior to use. Initiate the reaction inside the chamber.
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot from the reaction wells.[9]
-
Immediately quench the reaction by adding the aliquot to a separate plate containing 3 volumes of ice-cold acetonitrile with IS.
-
-
Sample Processing & Analysis:
-
Seal the quenched plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the disappearance of the parent compound using a validated LC-MS/MS method.
-
Data Analysis & Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural log of the percent remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Trustworthiness Check: A positive control compound with known reductive metabolism should be run in parallel. The negative control (no NADPH) should show minimal depletion (<15%). If the negative control shows significant depletion, it could indicate chemical instability or non-NADPH mediated enzymatic degradation.
Expected Outcome:
| Condition | Typical Result for Reductive Metabolism | Interpretation |
| Aerobic | Moderate to low clearance | Oxidative pathways may be slow or non-existent. |
| Anaerobic | High to very high clearance | Reductive pathway is unmasked and is the primary metabolic liability. |
Protocol 2: Metabolite Identification for Oxadiazole Ring Cleavage
Objective: To identify and structurally characterize metabolites resulting from the reductive cleavage of the 1,2,4-oxadiazole ring.
Principle: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) allows for the detection of metabolites and the determination of their elemental composition from accurate mass measurements. Tandem mass spectrometry (MS/MS) provides fragmentation data to elucidate the structure.
Procedure:
-
Sample Generation:
-
Perform a scaled-up version of the anaerobic microsomal incubation from Protocol 1 to generate sufficient quantities of metabolites.
-
Incubate for a time point where significant parent depletion is observed (e.g., 60 minutes).
-
Quench the reaction and process the sample as described previously.
-
-
LC-HRMS Analysis:
-
Inject the supernatant onto an LC-HRMS system (e.g., an Orbitrap or Q-TOF instrument).
-
Acquire data in both positive and negative ion modes.
-
Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation scans for all detected ions that are not the parent compound.
-
-
Data Processing and Interpretation:
-
Metabolite Searching: Use metabolite identification software to search for expected and unexpected metabolites. Key transformations to search for include:
-
Reductive Cleavage: +2 Da (N-O bond cleavage)
-
Hydrolysis: +18 Da (subsequent hydrolysis of the intermediate)
-
Combination of the above.
-
-
Accurate Mass Analysis: For any suspected metabolite peak, use the accurate mass to confirm its elemental composition. This is a critical step for confident identification.[10]
-
Fragmentation Analysis: Compare the MS/MS fragmentation pattern of the metabolite to that of the parent drug.[11] Fragments that retain parts of the original molecule but with a mass shift corresponding to the cleaved ring can confirm the site of metabolism. For example, the loss of a fragment containing the intact oxadiazole ring in the parent spectrum, but not in the metabolite spectrum, is strong evidence of ring cleavage.
-
Diagram: Common Reductive Cleavage Pathway and Expected Metabolites
Caption: Metabolic pathway of 1,2,4-oxadiazole reductive ring cleavage.
References
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters.[Link]
-
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed.[Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry.[Link]
-
Microsomal Stability Assay Protocol. AxisPharm.[Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. ResearchGate.[Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.[Link]
-
Microsomal Stability. Evotec.[Link]
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Publications.[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[Link]
-
Microsomal vs Hepatocyte Stability: Which One to Choose? Patsnap.[Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io.[Link]
-
Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate.[Link]
-
Novel cleavage of the 1,2,4-oxadiazole ring in rat metabolism of SM-6586, a dihydropyridine calcium antagonist. PubMed.[Link]
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. National Institutes of Health.[Link]
-
How to Conduct an In Vitro Metabolic Stability Study. BioIVT.[Link]
-
Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct. PubMed.[Link]
-
Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed.[Link]
-
Main secondary metabolites detected by mass spectrometry in the four Planktothrix strains and their respective annotations. ResearchGate.[Link]
-
Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.[Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. National Institutes of Health.[Link]
-
Metabolic Stability Assay Services. BioIVT.[Link]
-
Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.[Link]
-
An interesting ring cleavage of a 1,2,4-oxadiazole ring. Royal Society of Chemistry.[Link]
-
Heterocycles in Medicinal Chemistry. National Institutes of Health.[Link]
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Technical Support Center: Mitigating Off-Target Effects of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole and Related Analogs
Welcome to the technical support center for researchers utilizing 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. This guide is designed to provide in-depth troubleshooting and strategic advice for identifying, understanding, and mitigating potential off-target effects during your experimental workflows. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] However, like many small molecules, ensuring target specificity is paramount for elucidating its true mechanism of action and avoiding confounding experimental results.[4][5]
This resource is structured in a question-and-answer format to directly address common challenges you may encounter.
Frequently Asked Questions & Troubleshooting Guides
Initial Characterization & Assay Development
Question 1: I've synthesized or obtained this compound and want to begin my studies. What are the first steps to proactively assess its selectivity?
Answer:
A proactive approach to selectivity is crucial. Before extensive cellular studies, it's essential to anticipate potential off-target interactions. This can save considerable time and resources.
Recommended Initial Steps:
-
Computational Off-Target Prediction: Utilize computational tools to predict potential off-target binding.[6][[“]][8] These methods use the compound's structure to screen against databases of known protein targets. While not definitive, this in silico approach can provide an early warning for potential liabilities and guide your experimental design. Several web-based tools and services are available for this purpose.[6][9][10][11]
-
Broad-Panel Kinase Screening: Given that a significant portion of the proteome consists of kinases and they are common off-targets for small molecules, a broad kinase screen is a valuable initial investment.[12][13] Several commercial services offer screening against hundreds of kinases at a single compound concentration (e.g., 1 or 10 µM).[14][15][16][17][18] This will provide a "snapshot" of your compound's kinome-wide selectivity.
-
Physicochemical Property Analysis: Basic properties can influence off-target effects. High lipophilicity (LogP) can lead to non-specific binding. The predicted LogP for a similar compound, 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, is 4.8195, suggesting that our compound of interest may also have high lipophilicity and a potential for non-specific interactions.[19]
Question 2: My compound shows the desired effect in a cell-based assay, but I'm concerned about off-target contributions. How can I design my experiments to be more rigorous?
Answer:
This is a common and critical concern. A well-designed cell-based assay should incorporate controls and methodologies that help distinguish on-target from off-target effects.[20][21][22][23]
Strategies for Rigorous Cell-Based Assays:
-
Use of a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of your compound that is predicted to be inactive against your primary target. This "negative control" molecule should ideally share similar physicochemical properties. If this analog produces the same cellular phenotype, it strongly suggests the observed effect is due to off-target activity or a non-specific compound property.
-
Dose-Response Curves: Always perform full dose-response experiments. A steep or unusual curve shape can sometimes indicate off-target effects or toxicity at higher concentrations. Compare the EC50 (cellular potency) with the IC50 (biochemical potency against your target). A large discrepancy may suggest that the cellular effect is not solely driven by inhibition of your primary target.
-
Orthogonal Assays: Measure a different downstream signaling event or cellular phenotype that is also dependent on your target. If your compound is active in one assay but not the other, it could point to an off-target effect influencing the first assay's readout.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is physically binding to the intended target within the cell.[24] CETSA measures the change in the thermal stability of a protein upon ligand binding.
Below is a workflow for designing a robust cell-based assay:
Caption: Decision workflow for addressing identified off-target effects.
References
- Huang W.Z. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology, 15(2): 102-111.
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health. [Link]
-
Naito, Y., et al. (2015). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Springer Nature Experiments. [Link]
-
Consensus. What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. [Link]
-
Oncolines B.V. Kinome Profiling. [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]
-
Patsnap Synapse. How to improve drug selectivity?. [Link]
-
Wang, L., et al. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
-
Patsnap Synapse. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. [Link]
-
Velazquez-Campoy, A., et al. (2004). Finding a better path to drug selectivity. PMC - NIH. [Link]
-
Patsnap Synapse. How can off-target effects of drugs be minimised?. [Link]
-
ResearchGate. Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH 2 -N-allyl... [Link]
-
Singh, P. P. (2012). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED- [6][9][12]OXADIAZOLES AS S1P1 AGONISTS. TSI Journals. [Link]
-
Jończyk, J., et al. (2024). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Publications. [Link]
-
Sorkhabi, Z. S., et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. PMC - NIH. [Link]
-
Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]
-
Field, S. J., et al. (2005). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]
-
Kim, H. S., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]
-
ResearchGate. Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. [Link]
-
An, F., & Xie, X. (2021). A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
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News-Medical.Net. (2022). The role of cell-based assays for drug discovery. [Link]
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Peters, M. F., et al. (2009). Enhanced Selectivity Screening of GPCR Ligands Using a Label-Free Cell Based Assay Technology. Bentham Science Publishers. [Link]
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Goodman, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
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Sedykh, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. [Link]
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AZoLifeSciences. (2023). CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. [Link]
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CD Biosynsis. (2024). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. [Link]
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Pharma IQ. (2018). CRISPR Cas9 Troubleshooting Analysis. [Link]
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Ghorab, M. M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Sharma, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. [Link]
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Wujec, M., & Paneth, A. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]
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Fun, H.-K., et al. (2010). 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole. NIH. [Link]
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de Oliveira, C. S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. [Link]
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Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]
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Tura, A., et al. (2021). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]
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Asati, V., & Sharma, S. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Bentham Science. [Link]
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Li, Y., et al. (2020). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers. [Link]
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Troubleshooting low bioactivity in in vitro assays of oxadiazole compounds.
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with oxadiazole-based compounds. This guide is designed to help you troubleshoot common issues related to low or inconsistent bioactivity in in vitro assays. Our goal is to provide a logical, cause-and-effect framework to help you identify and solve experimental challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My oxadiazole compound shows low or no activity in my primary assay. Where should I begin troubleshooting?
A1: Low or inconsistent bioactivity is a frequent challenge in early-stage drug discovery, often stemming from the compound's physicochemical properties rather than a true lack of interaction with the target.[1][2] A systematic approach is crucial to avoid misinterpreting results and prematurely discarding a potentially valuable compound.
We recommend a tiered diagnostic workflow. Start by investigating the most common and fundamental issues: the compound's behavior in the assay medium. Then, progress to more complex assay-specific and biological interactions.
Below is a workflow to guide your troubleshooting process.
Q2: How can I determine if poor solubility is the cause of low bioactivity, and what can I do about it?
A2: Poor aqueous solubility is one of the most significant hurdles in drug discovery, as a compound must be in solution to interact with its biological target.[3][4] Oxadiazole-containing compounds, particularly those with aryl substituents, can exhibit low solubility.[5][6] If a compound's concentration in the assay exceeds its solubility limit, it will precipitate, leading to an artificially low or non-existent dose-response.
Troubleshooting Protocol: Kinetic Solubility Assessment
A kinetic solubility assay using nephelometry or turbidimetry is a rapid method to estimate the solubility of your compound in assay buffer.
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of your oxadiazole compound, typically 10-20 mM in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to Buffer: Add a small, fixed volume of each DMSO dilution to your final assay buffer in a microplate (e.g., 2 µL into 98 µL of buffer). This mimics the final DMSO concentration in your bioassay.
-
Incubation: Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.
-
Measurement: Measure the turbidity or light scattering of each well using a plate-based nephelometer or spectrophotometer. The concentration at which a significant increase in signal is detected above the baseline is the estimated kinetic solubility limit.
Data Interpretation & Solutions: If your assay's test concentration is above the measured solubility limit, you are likely observing solubility-limited activity.
| Strategy for Improvement | Description | Considerations |
| Lower Test Concentration | The simplest approach is to adjust your concentration range to stay below the solubility limit.[7] | This may not be feasible if the required effective concentration is higher than the solubility limit. |
| Co-solvency | Increase the percentage of an organic co-solvent (like DMSO or ethanol) in the final assay buffer.[8] | High solvent concentrations can be toxic to cells or affect target protein conformation and activity.[9] Keep the final DMSO concentration below 0.5% for most cell-based assays. |
| Use of Surfactants | Incorporate a low concentration of a non-ionic surfactant (e.g., Polysorbate 80) to improve wettability and prevent precipitation.[3] | Surfactants can interfere with some assay formats or affect cell membrane integrity. |
| Formulation Technologies | For later-stage development, advanced methods like solid dispersions, nanotechnology, or complexation with cyclodextrins can dramatically enhance solubility.[4][10][11] | These require significant formulation expertise and are typically employed after initial hit validation. |
Q3: My compound seems to be aggregating in the assay. How does this affect my results and how can I confirm it?
A3: Compound aggregation occurs when small molecules self-assemble into colloidal particles (50-500 nm) in aqueous solutions.[12] These aggregates can non-specifically sequester proteins on their large surface area, leading to inhibition that is not related to specific binding at the target's active site.[13] This is a major source of false positives in high-throughput screening.[14][15] Aggregation is concentration-dependent and often exhibits a characteristic "bell-shaped" dose-response curve, where activity decreases at higher concentrations as larger, inactive aggregates form.[13]
Troubleshooting Protocol: Aggregation Detection
1. Dynamic Light Scattering (DLS): DLS is the gold standard for detecting aggregation.[16][17] It measures the size distribution of particles in a solution. The presence of particles in the 50-1000 nm range is a strong indicator of aggregation.[18]
Methodology:
-
Prepare your compound at various concentrations in the assay buffer, spanning the range used in your bioassay.
-
Include a buffer-only control.
-
Analyze the samples using a DLS instrument.
-
Interpretation: If the average particle size increases significantly with compound concentration, aggregation is occurring. The concentration at which this begins is the Critical Aggregation Concentration (CAC).[13]
2. Detergent Counter-Screen: This is a simple, plate-based method to quickly flag potential aggregators. Aggregates are typically disrupted by non-ionic detergents.
-
Run your standard bioassay to generate a dose-response curve for your compound.
-
In parallel, run an identical assay plate but include 0.01% Triton X-100 in the assay buffer.
-
Interpretation: If the compound's potency is significantly reduced or abolished in the presence of the detergent, it is highly likely that the observed activity was due to aggregation.
Q4: Could my oxadiazole be a Pan-Assay Interference Compound (PAINS)? How do I check for this?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in many different assays due to non-specific interactions or interference with the assay technology itself, rather than specific modulation of the biological target.[19] They are a notorious source of false positives.[20][21] While the oxadiazole core itself is a valid scaffold, certain substitution patterns or related heterocycles (like 1,2,4-thiadiazoles) can be reactive or possess properties that lead to assay interference.[22][23]
Mechanisms of Interference:
-
Reactivity: Covalent modification of proteins, particularly cysteine residues.[22]
-
Redox Cycling: Compounds that can be repeatedly oxidized and reduced can generate reactive oxygen species (e.g., H₂O₂), which can damage proteins or interfere with assay readouts.[24]
-
Optical Interference: Compounds that are colored or fluorescent can interfere with absorbance or fluorescence-based assays.[20]
-
Chelation: Sequestration of metal ions that may be essential for enzyme activity.[24]
Troubleshooting & Identification:
-
Computational Filtering: Use a free online tool like FAF-Drugs4 or other PAINS filters to check if your compound's structure contains known interference substructures. This is an excellent first-pass check.
-
Orthogonal Assays: The most robust method is to confirm your hit in a secondary, orthogonal assay that uses a different detection method.[25] For example, if your primary screen is a fluorescence-based enzymatic assay, a confirmatory assay could be based on label-free mass spectrometry. A true hit should be active in both systems.
-
Assay-Specific Counter-Screens: If you suspect a specific interference mechanism, run a dedicated counter-screen. For example, to rule out interference with a luciferase reporter, run an assay with just the luciferase enzyme and your compound.[20]
Q5: My compound is active in a biochemical assay but inactive in my cell-based assay. What could be the issue?
A5: This is a common and important transition point in drug discovery. A discrepancy between biochemical and cellular activity often points to issues with the compound's ability to engage its target in a complex biological environment. The most likely culprits are poor cell permeability or metabolic instability.
Troubleshooting Protocol: Assessing Cell Permeability
For a compound to act on an intracellular target, it must first cross the cell membrane. Poor permeability is a frequent cause of inactivity in cell-based assays.[26]
Recommended Assay: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability Assay.
-
PAMPA: A non-cell-based, high-throughput assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. It is a good predictor of passive diffusion.
-
Caco-2 Assay: This is the industry standard for predicting intestinal absorption.[27] It uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier.[28] This assay can measure both passive diffusion and active transport.
General Protocol Outline (Caco-2):
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for ~21 days to form a confluent, polarized monolayer.[28]
-
Assay Initiation: The compound is added to either the apical (A) or basolateral (B) chamber.
-
Incubation: The plate is incubated for a set time (e.g., 2 hours) at 37°C.
-
Sample Analysis: Samples are taken from the opposite chamber and the concentration of the compound is quantified using LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B->A / Papp A->B) of ≥2 suggests the compound is a substrate for active efflux transporters.[28]
References
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
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Wyatt Technology. (2017, July 19). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
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National Institutes of Health (NIH). (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. [Link]
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Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. [Link]
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AZoLifeSciences. (2020, November 5). How to Achieve Drug Solubility. [Link]
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Proceedings of the National Academy of Sciences (PNAS). (2012, January 17). Gaining confidence in high-throughput screening. [Link]
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BioIVT. (n.d.). Cell Permeability Assay. [Link]
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PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
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ResearchGate. (n.d.). Effects of protein binding on 'in vitro' toxicity. [Link]
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Creative Biostructure. (n.d.). MagHelix™ Dynamic Light Scattering (DLS). [Link]
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Sygnature Discovery. (n.d.). Dynamic Light Scattering (DLS). [Link]
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National Institutes of Health (NIH). (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
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International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]
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PubMed. (n.d.). False positives in the early stages of drug discovery. [Link]
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ACS Publications. (2015, January 29). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. [Link]
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Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. [Link]
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Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). [Link]
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National Center for Biotechnology Information (NCBI). (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]
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Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]
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EurekAlert!. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]
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PubMed Central. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers. [Link]
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BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
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BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions. [Link]
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ACS Publications. (n.d.). Oxadiazoles in Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). Pan-assay interference compounds. [Link]
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Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
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ResearchGate. (2025, August 6). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. [Link]
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Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. [Link]
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ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
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BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]
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MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
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KCAS Bio. (2025, September 5). Making Sense of Compound Screening Results in Drug Discovery. [Link]
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ResearchGate. (n.d.). The effect of protein concentration on enzyme activity. [Link]
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Longdom Publishing. (2015, March 29). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. [Link]
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ACS Publications. (n.d.). Oxadiazoles in Medicinal Chemistry. [Link]
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ZeClinics CRO. (2024, October 21). Dealing With The Challenges Of Drug Discovery. [Link]
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PubMed Central. (n.d.). Protein–Protein Interactions in Dilute to Concentrated Solutions: α-Chymotrypsinogen in Acidic Conditions. [Link]
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Technical Support Center: Scaling Up the Synthesis of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. As a key pharmacophore and bioisostere for amides and esters, the 1,2,4-oxadiazole scaffold is pivotal in modern medicinal chemistry.[1][2] Scaling up its synthesis from the bench to pilot scale, however, introduces challenges that require a systematic and mechanistically informed approach. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, reproducible, and efficient scale-up process.
Part 1: Synthesis Overview & Core Challenges
The most prevalent and scalable route to 3,5-disubstituted 1,2,4-oxadiazoles involves a two-stage process: the formation of an amidoxime intermediate followed by its condensation and cyclodehydration with a carboxylic acid derivative.[1][3][4][5]
Stage 1: Amidoxime Formation 4-Bromobenzonitrile is reacted with hydroxylamine, typically generated in situ from a salt like hydroxylamine hydrochloride, in the presence of a base.
Stage 2: Acylation and Cyclodehydration The resulting 4-bromobenzamidoxime is acylated with 2,4-dichlorobenzoic acid (or its more reactive acid chloride counterpart), forming an O-acyl amidoxime intermediate. This intermediate then undergoes thermal or base-catalyzed cyclodehydration to yield the final product.[1][5]
While straightforward on paper, scaling this synthesis presents common hurdles including incomplete conversions, challenging purifications, and managing reaction exotherms. The following sections address these issues directly.
General Synthetic Workflow
Caption: General two-stage workflow for the synthesis of the target 1,2,4-oxadiazole.
Part 2: Troubleshooting Guide
This section is structured to address specific problems you may encounter during the scale-up process.
Issue 1: Low Yield or Stalled Reaction in Amidoxime Formation (Stage 1)
Question: My conversion of 4-bromobenzonitrile to 4-bromobenzamidoxime is low and the reaction seems to stall. What are the likely causes and how can I optimize this step for a larger scale?
Answer: This is a common issue often related to reaction equilibrium, base stoichiometry, and temperature control.
-
Causality & Solution:
-
Base Strength and Stoichiometry: The base is crucial for neutralizing the HCl salt of hydroxylamine and facilitating the reaction. Weak bases like sodium carbonate or bicarbonate are often used. Ensure at least one equivalent of base is used per equivalent of hydroxylamine hydrochloride. For larger scales, using a soluble organic base like Diisopropylethylamine (DIEA) can improve homogeneity and drive the reaction to completion.[1]
-
Temperature Control: While heating accelerates the reaction, excessive temperatures (e.g., >100 °C in ethanol) can lead to decomposition of hydroxylamine and the amidoxime product. On a large scale, monitor the internal reaction temperature closely to prevent exotherms. A typical target temperature range is 60-80 °C.
-
Reaction Monitoring: Do not rely solely on reaction time. Monitor the disappearance of the starting nitrile by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS). If the reaction stalls, a small addition of fresh hydroxylamine and base may restart it.
-
Solvent Choice: Ethanol or methanol are common choices. Ensure sufficient solvent is used to maintain a stirrable slurry, as poor mixing is a major impediment to reaction completion on scale.
-
Issue 2: Inefficient Cyclization and Formation of Stable Intermediates (Stage 2)
Question: The final cyclization step is giving me a mixture of product, unreacted amidoxime, and a stable intermediate that won't convert. How can I drive the reaction to completion?
Answer: This problem points directly to insufficient activation of the carboxylic acid or suboptimal conditions for the final ring-closing (cyclodehydration) step. The stable intermediate is almost certainly the O-acyl amidoxime.
-
Causality & Solution:
-
Carboxylic Acid Activation: Simply mixing the amidoxime and 2,4-dichlorobenzoic acid is ineffective. The acid must be activated.
-
Using Coupling Agents: Reagents like HBTU, HOBt, or EDC are effective on a lab scale but can be expensive for large quantities.[6][7] If using this route, pre-activating the carboxylic acid with the coupling agent before adding the amidoxime is often more efficient.
-
Converting to Acid Chloride: A more robust and cost-effective method for scale-up is to convert 2,4-dichlorobenzoic acid to 2,4-dichlorobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive towards the amidoxime. This reaction requires a scavenger base like pyridine or triethylamine to neutralize the HCl byproduct.[7][8]
-
-
Forcing Cyclodehydration: The O-acyl amidoxime intermediate often requires energy to eliminate water and form the oxadiazole ring.[6]
-
Thermal Cyclization: Refluxing in a high-boiling solvent like DMF, toluene, or xylene is the most common method. Temperatures of 120-150 °C are typical.[1] Be aware that prolonged heating can lead to impurities.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[6][8] While direct scale-up is challenging, it is excellent for rapid optimization, and flow chemistry setups can adapt this principle for continuous production.[1]
-
-
One-Pot Procedures: For process simplification, one-pot methods using superbasic media (e.g., NaOH/DMSO) or specific catalysts (e.g., PTSA-ZnCl₂) can directly condense amidoximes with esters or nitriles, bypassing the isolation of intermediates.[9][10][11] These should be carefully evaluated at a small scale before implementation.
-
Troubleshooting Decision Tree: Low Cyclization Yield
Caption: Decision-making workflow for troubleshooting poor yields in the cyclization step.
Issue 3: Product Purification Challenges at Scale
Question: My crude product contains several impurities, and column chromatography is not feasible for the multi-kilogram scale I'm targeting. What are my options?
Answer: Purification is a critical bottleneck in scaling up. The goal is to replace chromatography with a more scalable technique like recrystallization or trituration.
-
Causality & Solution:
-
Identify Impurities: Before developing a purification strategy, you must know what you are removing. Use LC/MS and NMR to identify major impurities, which are likely unreacted 4-bromobenzamidoxime, 2,4-dichlorobenzoic acid, or the O-acyl intermediate.
-
Aqueous Workup: A well-designed aqueous workup is your first and best line of defense.
-
A basic wash (e.g., with aqueous NaHCO₃ solution) will remove any unreacted 2,4-dichlorobenzoic acid.
-
An acidic wash (e.g., with dilute HCl) can help remove some basic impurities, though the amidoxime may also be protonated.
-
-
Recrystallization: The target molecule, this compound, is a crystalline solid.[12] This makes it an excellent candidate for purification by recrystallization.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.
-
-
Trituration/Slurry Wash: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (trituration) can significantly improve purity. For example, a slurry wash with cold ethanol or hot heptane might be effective.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: Several key hazards must be managed:
-
Hydroxylamine: While salts are relatively stable, free hydroxylamine can be explosive. Avoid isolating it and always use it in solution. Reactions involving it can be exothermic.
-
Acid Chlorides (e.g., SOCl₂): Thionyl chloride and 2,4-dichlorobenzoyl chloride are corrosive and react violently with water, releasing toxic HCl gas. All manipulations must be done in a well-ventilated fume hood under anhydrous conditions.
-
High Temperatures: Reactions at reflux in high-boiling solvents like DMF or xylene pose a fire risk and require robust heating and condenser setups.
-
Pressure: Never run reactions in a sealed vessel unless it is specifically designed and rated for high-pressure work.
Q2: How do the electronic properties of the substituents affect the reaction? A2: The electronic nature of the aromatic rings plays a significant role. The two electron-withdrawing chlorine atoms on the benzoyl moiety make the carbonyl carbon highly electrophilic, which facilitates the initial acylation of the amidoxime. Conversely, electron-deficient amidoximes can sometimes be less nucleophilic, potentially slowing the reaction or requiring harsher conditions for cyclization.[6]
Q3: Is it possible to monitor the reaction without frequent LC/MS sampling? A3: While LC/MS is the gold standard, TLC is a powerful and rapid alternative. Develop a TLC method that clearly separates the starting materials, intermediate, and product. For example, a mobile phase of 30% ethyl acetate in hexanes might provide good separation. Staining with potassium permanganate can help visualize spots if they are not UV-active. For large reactors, establish a safe and reproducible sampling procedure to obtain representative aliquots.
Part 4: Protocols and Data
Lab-Scale Reference Protocol
This protocol provides a starting point for optimization and scale-up.
Stage 1: Synthesis of 4-Bromobenzamidoxime
-
To a stirred solution of 4-bromobenzonitrile (1.0 eq) in ethanol (5-10 volumes), add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.6 eq).
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be used directly in the next step or purified by recrystallization from an ethanol/water mixture.
Stage 2: Synthesis of this compound
-
In a separate flask, suspend 2,4-dichlorobenzoic acid (1.05 eq) in toluene (5 volumes) with a catalytic amount of DMF (2-3 drops).
-
Carefully add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to 60-70 °C for 1-2 hours until gas evolution ceases, forming the acid chloride in situ. Cool to room temperature.
-
In the main reaction vessel, dissolve the crude 4-bromobenzamidoxime (1.0 eq) in toluene (5 volumes) and add pyridine (1.5 eq).
-
Add the previously prepared solution of 2,4-dichlorobenzoyl chloride dropwise to the amidoxime solution, maintaining the temperature below 30 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 6-12 hours. Monitor the disappearance of the O-acyl intermediate by LC/MS or TLC.
-
Cool the reaction, wash sequentially with water, 1M HCl, and saturated NaHCO₃ solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent like isopropanol.
Table of Key Parameters
| Parameter | Stage 1: Amidoxime Formation | Stage 2: Cyclization (Acid Chloride Route) | Rationale & Scale-Up Considerations |
| Solvent | Ethanol, Methanol | Toluene, Xylene, DMF | Choose solvent based on temperature requirements, reagent solubility, and ease of removal. Toluene is often preferred for its azeotropic removal of water during cyclization. |
| Base | NaHCO₃, K₂CO₃, DIEA | Pyridine, Triethylamine | The base in Stage 2 is an HCl scavenger. Pyridine is effective but can be difficult to remove. Triethylamine is more volatile. |
| Temperature | 60 - 80 °C | 110 - 150 °C (Reflux) | High temperature is critical for the final cyclodehydration step. Ensure accurate temperature monitoring and control in large reactors. |
| Stoichiometry | 1.2 - 1.5 eq Hydroxylamine | 1.05 - 1.1 eq Acid Chloride | A slight excess of the acylating agent is used to ensure full conversion of the valuable amidoxime intermediate. |
| Monitoring | TLC, LC/MS | TLC, LC/MS | Crucial for determining reaction completion and avoiding unnecessary heating which can generate impurities. |
References
-
Herber, C., et al. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. ACS Combinatorial Science. Available at: [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Yang, Y., et al. (2003). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. Available at: [Link]
-
ResearchGate. Synthesis of 1,2,4-oxadiazoles by cyclization of substituted N. ResearchGate. Available at: [Link]
-
Saczewski, J., & Gdaniec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
-
Pace, A., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. Available at: [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Augustine, J. K., et al. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry. Available at: [Link]
-
Soni, R., & Rana, A. (2016). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Fustero, S., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Kamal, A., et al. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Polycyclic Aromatic Compounds. Available at: [Link]
-
Monge, D., et al. (2009). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Current Organic Chemistry. Available at: [Link]
-
Ravn, J., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2022). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. IJPSM. Available at: [Link]
-
de Oliveira, C. S. A., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Available at: [Link]
-
ResearchGate. (2016). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. Available at: [Link]
-
Rampa, A., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules. Available at: [Link]
-
Li, H., et al. (2018). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Available at: [Link]
-
Reddy, C. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. Available at: [Link]
-
Shetnev, A. A., et al. (2022). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Preprints.org. Available at: [Link]
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Technical Support Center: Analytical Methods for Impurity Profiling of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. This guide is designed for researchers, analytical scientists, and drug development professionals. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to develop robust analytical methods, troubleshoot common issues, and ensure the quality and safety of your active pharmaceutical ingredient (API). The control of impurities is a critical aspect of pharmaceutical development, and a thorough understanding of analytical methodology is paramount.
Part 1: Understanding Potential Impurities
Before diving into analytical techniques, it's crucial to anticipate the types of impurities you might encounter. The synthetic route to 1,2,4-oxadiazoles typically involves the cyclization of an N-acyl-amidoxime intermediate, which itself is formed from an amidoxime and an acylating agent.[1][2][3]
Potential Impurity Classes:
-
Starting Materials: Unreacted 4-bromobenzamidoxime or 2,4-dichlorobenzoyl chloride.
-
Intermediates: Incompletely cyclized intermediates.
-
By-products: Isomers or products from side-reactions.
-
Degradation Products: Impurities formed under stress conditions such as hydrolysis, oxidation, or photolysis.
-
Residual Solvents: Organic volatile impurities remaining from the synthesis and purification process.[4]
This predictive approach allows us to select the most appropriate analytical tools to ensure specificity and sensitivity.
Part 2: High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC is the cornerstone for separating and quantifying process-related impurities and degradation products. A well-developed, stability-indicating HPLC method is a regulatory expectation.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a good starting point for developing an RP-HPLC method for this compound? A1: Given the aromatic and halogenated nature of this compound, it is quite non-polar. A reversed-phase (RP) method using a C18 column is the logical starting point. A mobile phase consisting of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) will be effective. A gradient elution is highly recommended to ensure elution of late-eluting, more non-polar impurities while retaining early-eluting polar ones. A photodiode array (PDA) detector is ideal for monitoring multiple wavelengths and assessing peak purity.[5][6][7][8]
Q2: How do I ensure my HPLC method is "stability-indicating"? A2: A method is considered stability-indicating when it can accurately measure the API in the presence of its impurities, including degradation products. To demonstrate this, you must perform forced degradation studies.[9] The sample is stressed under various conditions (acidic/basic hydrolysis, oxidation, heat, photolysis) to intentionally generate degradation products. Your method must be able to separate these newly formed impurity peaks from the main API peak and from each other.[5][6]
Q3: What are the key validation parameters I need to assess according to ICH Q2(R1)? A3: For an impurity quantification method, the International Council for Harmonisation (ICH) guideline Q2(R1) requires validation of several parameters to ensure the method is fit for its purpose.[10][11][12][13] These include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of quantitation (LOQ), and robustness.
HPLC Method Development & Validation Workflow
Caption: Workflow for HPLC method development and validation.
Protocol: RP-HPLC-PDA Method for Impurity Profiling
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection at 235 nm (or lambda max of the compound).[5]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 25 90 30 90 31 50 | 35 | 50 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of ~1 mg/mL.[5]
-
Filter through a 0.45 µm syringe filter before injection.
-
Troubleshooting Guide - HPLC
Q: My main API peak is tailing (Tailing Factor > 1.5). What's causing this and how do I fix it? A: Peak tailing is a common issue, especially with compounds that may have basic nitrogens.
-
Causality: The most likely cause is a secondary interaction between your analyte and free silanol groups on the silica-based C18 column. These silanols can be acidic and interact with basic sites on your molecule, slowing down a portion of the analyte band and causing a tail.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable groups on your molecule. For many neutral compounds, a low pH (2.5-3.5) using an acid like phosphoric or formic acid can suppress silanol activity.
-
Use a Competing Base: If the molecule is basic, adding a small amount of a competing base like triethylamine (TEA) (~0.1%) to the mobile phase can mask the active silanol sites.
-
Change Column: Consider using a column with high-purity silica and robust end-capping to minimize available silanols, or a different stationary phase altogether.[14][15]
-
Q: I'm seeing a new peak that is very close to my main API peak (Resolution < 1.5). How can I improve the separation? A: Poor resolution means the method cannot accurately quantify the two components.
-
Causality: This is due to insufficient selectivity between the API and the impurity. Selectivity is influenced by the mobile phase, stationary phase, and temperature.
-
Solution:
-
Decrease Gradient Slope: Make the gradient shallower around the elution time of the critical pair. This gives more time for the column to resolve them.
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. They have different solvent strengths and can alter elution patterns, potentially improving selectivity.
-
Adjust pH: A small change in mobile phase pH can change the ionization state of an impurity, drastically altering its retention and improving separation.
-
Lower Temperature: Reducing the column temperature can sometimes enhance selectivity, although it will increase retention times and pressure.[16]
-
Q: My chromatogram shows "ghost peaks" in my blank injections. Where are they coming from? A: Ghost peaks are peaks that appear when you inject a blank solvent.
-
Causality: This is typically due to sample carryover from a previous injection or contamination in the mobile phase or system. Late-eluting compounds from a previous high-concentration sample can build up and elute in a subsequent run.[15]
-
Solution:
-
Implement a Needle Wash: Ensure your autosampler's needle wash is effective. Use a strong solvent (like 100% acetonitrile or isopropanol) in the wash vial.
-
Increase Run Time/Flush: Extend the gradient to a high organic percentage at the end of each run to elute any strongly retained compounds before the next injection.
-
Prepare Fresh Mobile Phase: Contaminants can build up in mobile phase reservoirs over time. Prepare fresh solutions daily and filter them.[14]
-
Part 3: Gas Chromatography (GC) for Residual Solvents
Residual solvents are unavoidable process-related impurities that must be controlled and monitored according to ICH Q3C guidelines.[4] Headspace Gas Chromatography (HS-GC) is the technique of choice as it introduces only the volatile components into the system, protecting the column from the non-volatile API.[17][18]
Frequently Asked Questions (FAQs) - GC
Q1: Why is Headspace GC the preferred method? A1: HS-GC avoids direct injection of the API solution. The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace (the gas volume above the sample).[18] An aliquot of this headspace is then injected. This prevents non-volatile API and excipients from contaminating the GC inlet and column, leading to a much longer column lifetime and more robust performance.[17]
Q2: What is a suitable diluent for dissolving the API? A2: The diluent must fully dissolve the API without interfering with the chromatogram. High-boiling point, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) are excellent choices as they elute very late and do not interfere with the analysis of more volatile solvents.[17]
HS-GC Analytical Workflow
Caption: Workflow for residual solvent analysis by HS-GC.
Protocol: HS-GC-FID for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-624 (or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane), 60 m x 0.32 mm, 1.8 µm.[17]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 260 °C (FID).
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of all potential residual solvents in DMSO. Dilute to a final concentration at the ICH limit for each solvent.
-
Sample Solution: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 5 mL of DMSO and seal immediately.
-
Troubleshooting Guide - GC
Q: I have poor sensitivity for high-boiling solvents like DMSO or toluene. What should I do? A: This is a common problem related to inefficient partitioning into the headspace.
-
Causality: Higher boiling point solvents have lower vapor pressures. The headspace conditions (temperature and time) may be insufficient to drive enough of the solvent into the gas phase for detection.
-
Solution:
-
Increase Equilibration Temperature: Carefully increase the vial temperature in 5-10 °C increments (e.g., from 80 °C to 90 °C). This will significantly increase the vapor pressure of the analytes. Be cautious not to degrade the API, which could create interfering peaks.[4]
-
Increase Equilibration Time: Allow more time for the vial to reach equilibrium, ensuring the maximum amount of solvent has entered the headspace. Try increasing from 15 to 30 minutes.
-
Q: My API appears to be degrading in the headspace vial, creating extra peaks. How can I prevent this? A: Thermal degradation of the API is a key challenge.
-
Causality: The combination of heat and time required for headspace analysis can cause the API molecule to break down.
-
Solution:
-
Lower Equilibration Temperature: This is the most effective solution. Work at the lowest possible temperature that still provides adequate sensitivity for your highest-boiling target solvent.[17]
-
Matrix Modification: In some cases, adding a small amount of a non-volatile salt can alter the sample matrix and improve the partitioning of solvents at a lower temperature.
-
Part 4: Mass Spectrometry (MS) for Structural Elucidation
When an unknown impurity is detected in HPLC or GC, Mass Spectrometry is the ultimate tool for identification. Coupling LC with MS (LC-MS) provides retention time, molecular weight, and fragmentation data, which are all crucial for proposing a structure.[19][20]
Logical Flow for Unknown Impurity Identification
Caption: Logical workflow for identifying an unknown impurity via LC-MS.
Frequently Asked Questions (FAQs) - MS
Q1: How does high-resolution mass spectrometry (HRMS) help in impurity identification? A1: HRMS, such as that from a Q-TOF or Orbitrap instrument, provides highly accurate mass measurements (typically < 5 ppm).[21] This accuracy is critical for the Molecular Formula Generation (MFG) algorithm, which calculates possible elemental compositions. An accurate mass significantly reduces the number of potential formulas, making identification much more certain. For halogenated compounds like this, the unique isotopic pattern of bromine (79Br/81Br ≈ 1:1) and chlorine (35Cl/37Cl ≈ 3:1) provides further confirmation of the correct molecular formula.
Q2: What is the best way to analyze the MS/MS fragmentation data? A2: The key is to compare the fragmentation pattern of the impurity to that of the API.
-
Common Fragments: If the impurity and API share common fragment ions, it suggests the impurity retains a significant portion of the parent structure.
-
Mass Shifts: A consistent mass shift between the precursor ions and their corresponding fragment ions can indicate the location of the modification. For example, if all fragments containing the bromophenyl ring are shifted by +16 Da, it suggests hydroxylation on that ring.
-
Unique Fragments: Fragments unique to the impurity can pinpoint the location of a structural change or identify a completely different structure.
References
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. [Link]
-
Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi… OUCI. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. SciELO. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. STM Journals. [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC - PubMed Central. [Link]
-
¹H-NMR spectra of the three oxadiazole derivatives. ResearchGate. [Link]
-
Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacte. Cureus. [Link]
-
Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. NIH. [Link]
-
Force degradation study of compound A3. ResearchGate. [Link]
-
2.3. Mass spectrometry in impurity profiling. ResearchGate. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Chemistry: Current Research. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
3-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione (5a). LC-MS Data. [Link]
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Validation & Comparative
A Comparative Guide to 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers for Drug Discovery Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of innovation. Among these, the oxadiazole isomers, specifically the 1,2,4- and 1,3,4-oxadiazoles, have emerged as privileged structures. Their prevalence in a wide array of biologically active compounds underscores their importance as versatile building blocks in drug design.[1] This guide provides a comprehensive comparative analysis of these two isomers, delving into their synthesis, physicochemical properties, reactivity, and pharmacological profiles, supported by experimental data and protocols to empower researchers in their drug development endeavors.
Structural and Physicochemical Distinctions: More Than Just Atom Arrangement
While both are five-membered aromatic heterocycles with the molecular formula C₂H₂N₂O, the positioning of the nitrogen and oxygen atoms in 1,2,4- and 1,3,4-oxadiazoles profoundly influences their electronic distribution, and consequently, their physical and chemical behavior.[2]
The 1,3,4-oxadiazole isomer is characterized by its higher aromaticity, which imparts greater thermal stability. In contrast, the 1,2,4-oxadiazole behaves more like a conjugated diene, a property that dictates its distinct reactivity profile.[2] This difference in aromatic character also influences their lipophilicity, with 1,3,4-oxadiazole derivatives generally exhibiting lower lipophilicity than their 1,2,4-oxadiazole counterparts.[3] This seemingly subtle difference has significant implications for pharmacokinetic properties such as solubility and membrane permeability.
A comparative study of amino-substituted derivatives of both isomers revealed that variations in hydrogen bond acceptor and donor strength are responsible for significant differences in their physical and pharmaceutical properties. This highlights the importance of isomer selection in modulating the drug-like properties of a molecule.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| Aromaticity | Lower, behaves like a conjugated diene | Higher, more stable |
| Lipophilicity | Generally higher | Generally lower[3] |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor | Acts as a hydrogen bond acceptor |
| Reactivity | Prone to nucleophilic attack at carbon and ring opening | More resistant to nucleophilic attack at carbon, electrophilic attack at nitrogen[2] |
Synthesis Strategies: Crafting the Core Scaffold
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both oxadiazole isomers can be synthesized through a variety of reliable methods, offering chemists flexibility in accessing diverse derivatives.
Synthesis of 1,2,4-Oxadiazoles
The most prevalent methods for constructing the 1,2,4-oxadiazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with nitriles and the cyclization of O-acyl amidoximes. The latter is often preferred due to the ready availability of the starting materials.
General Workflow for 1,2,4-Oxadiazole Synthesis:
Caption: General synthesis workflow for 1,2,4-oxadiazoles.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole
This protocol describes the synthesis of a representative 1,2,4-oxadiazole from benzamidoxime and benzoyl chloride.
-
Step 1: O-Acylation of Benzamidoxime. To a solution of benzamidoxime (1.36 g, 10 mmol) in pyridine (10 mL) cooled to 0 °C, benzoyl chloride (1.41 g, 10 mmol) is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Step 2: Work-up and Isolation of O-Benzoylbenzamidoxime. The reaction mixture is poured into ice-water (50 mL) and the resulting precipitate is collected by filtration, washed with water, and dried to afford O-benzoylbenzamidoxime.
-
Step 3: Cyclization. The crude O-benzoylbenzamidoxime is heated at its melting point (or in a high-boiling solvent such as xylene) until the evolution of water ceases.
-
Step 4: Purification. The residue is cooled and recrystallized from ethanol to yield 3,5-diphenyl-1,2,4-oxadiazole.
Synthesis of 1,3,4-Oxadiazoles
The construction of the 1,3,4-oxadiazole ring commonly involves the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones. A variety of dehydrating agents, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA), are employed for this transformation.[4]
General Workflow for 1,3,4-Oxadiazole Synthesis:
Caption: General synthesis workflow for 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
This protocol details the synthesis of a representative 1,3,4-oxadiazole from benzhydrazide.
-
Step 1: Formation of Dibenzoylhydrazine. To a solution of benzhydrazide (1.36 g, 10 mmol) in pyridine (10 mL) at 0 °C, benzoyl chloride (1.41 g, 10 mmol) is added dropwise.
-
The mixture is stirred at room temperature for 1 hour.
-
Step 2: Work-up and Isolation. The reaction mixture is poured into cold water, and the precipitated dibenzoylhydrazine is filtered, washed with water, and dried.
-
Step 3: Cyclodehydration. Dibenzoylhydrazine (2.40 g, 10 mmol) is heated with phosphorus oxychloride (5 mL) at 100 °C for 1 hour.[5]
-
Step 4: Purification. The reaction mixture is cooled and poured onto crushed ice. The solid that separates is filtered, washed with water, and recrystallized from ethanol to give 2,5-diphenyl-1,3,4-oxadiazole.[5]
A Comparative Look at Reactivity
The electronic differences between the two isomers directly translate to distinct reactivity patterns, a crucial aspect for further derivatization and library synthesis.
1,2,4-Oxadiazole: The N(3) atom exhibits nucleophilic character, while the carbon atoms (C3 and C5) are electrophilic. The inherent weakness of the O-N bond makes the ring susceptible to cleavage and rearrangement under thermal or photochemical conditions. Nucleophilic attack can occur at the ring carbons, often leading to ring-opening and subsequent rearrangement.
1,3,4-Oxadiazole: Due to its higher aromaticity, the 1,3,4-oxadiazole ring is more resistant to nucleophilic attack at its carbon atoms.[2] When such attacks do occur, they are often followed by ring cleavage. Electrophilic attack preferentially occurs at the nitrogen atoms.[2]
Spectroscopic Signatures: Identifying the Isomers
Unequivocal characterization of the synthesized isomers is paramount. NMR and IR spectroscopy provide distinct fingerprints for each scaffold.
Comparative Spectroscopic Data of Representative Oxadiazoles:
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) |
| 3-Phenyl-5-methyl-1,2,4-oxadiazole | Phenyl-H: 7.4-8.1 (m), Methyl-H: 2.6 (s) | C3: ~168, C5: ~175, Phenyl-C: 126-132, Methyl-C: ~12 | C=N: ~1615, C-O-C: ~1250 |
| 2,5-Diphenyl-1,3,4-oxadiazole | Phenyl-H: 7.5-8.2 (m) | C2/C5: ~164, Phenyl-C: 126-132 | C=N: ~1610, C-O-C: ~1270 |
Note: Exact chemical shifts and IR frequencies can vary depending on the solvent and substituents. The 13C NMR chemical shifts of the ring carbons are particularly diagnostic, with the C3 and C5 carbons of the 1,2,4-isomer typically appearing at a lower field compared to the C2 and C5 carbons of the 1,3,4-isomer.[4][6]
Pharmacological Implications: Isomers in Action
Both 1,2,4- and 1,3,4-oxadiazole rings are considered bioisosteres of amides and esters, enabling their use in modifying the properties of lead compounds.[1] They are found in a plethora of approved drugs and clinical candidates, demonstrating their wide-ranging therapeutic potential.
Comparative Biological Activities:
| Biological Activity | 1,2,4-Oxadiazole Derivatives | 1,3,4-Oxadiazole Derivatives |
| Antimicrobial | Reported activity against various bacteria and fungi.[7] | Broad-spectrum antibacterial and antifungal activity.[8][9] |
| Anticancer | Show cytotoxic activity against various cancer cell lines. | Potent anticancer agents, with some acting as enzyme inhibitors.[10] |
| Anti-inflammatory | Derivatives have shown significant anti-inflammatory effects. | Exhibit anti-inflammatory properties, with some showing better profiles than standard drugs. |
| Anticonvulsant | Investigated for their potential in treating seizures. | Derivatives have demonstrated anticonvulsant activity. |
A notable comparative aspect is their application in antimicrobial drug discovery. While both isomers have yielded potent antimicrobial agents, studies have shown that in some matched pairs, the 1,3,4-oxadiazole isomer exhibits a more favorable profile, including improved metabolic stability and aqueous solubility.[3] This underscores the importance of synthesizing and evaluating both isomers during lead optimization.
Conclusion: A Tale of Two Isomers
The 1,2,4- and 1,3,4-oxadiazole isomers, while structurally similar, present a fascinating case study in how subtle changes in molecular architecture can lead to significant differences in physicochemical properties, reactivity, and biological activity. A thorough understanding of these differences is essential for medicinal chemists to rationally design and synthesize novel therapeutics. This guide has provided a comparative framework, supported by experimental evidence, to aid researchers in harnessing the full potential of these remarkable heterocyclic scaffolds in their quest for new and improved medicines.
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A Comparative Guide to the Efficacy of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole and Doxorubicin in A549 Human Lung Carcinoma Cells
This guide provides an in-depth comparative analysis of the established chemotherapeutic agent, Doxorubicin, and a novel investigational compound, 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole, concerning their efficacy against the A549 human non-small cell lung cancer (NSCLC) cell line. While Doxorubicin is a cornerstone of cancer therapy with a well-documented profile, the specific oxadiazole derivative is representative of a promising class of heterocyclic compounds actively being explored for their anticancer potential.[1][2] This document synthesizes available data for Doxorubicin and contextualizes the potential of the oxadiazole compound based on the broader activities of its chemical class, offering a framework for future head-to-head experimental evaluation.
Introduction to the Therapeutic Agents
Doxorubicin: The Established Anthracycline
Doxorubicin (DOX) is a potent anthracycline antibiotic that has been a mainstay in chemotherapy regimens for decades, used to treat a wide array of cancers including lung, breast, and ovarian cancers, as well as various sarcomas and leukemias.[3][4] Its primary mechanism of action is multifaceted, involving the intercalation into DNA, which obstructs the action of topoisomerase II.[3][5] This interference leads to the inhibition of DNA synthesis and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5] Doxorubicin is also known to generate reactive oxygen species (ROS), which contributes to its cytotoxic effects through oxidative stress.[3][6]
Caption: Doxorubicin's multifaceted mechanism of action.
This compound: A Novel Heterocyclic Contender
This compound (CAS 381178-19-4) belongs to the 1,2,4-oxadiazole class of five-membered heterocyclic compounds.[2][7] This structural scaffold is recognized as a "privileged structure" in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding, making it a versatile core for developing novel therapeutic agents.[8][9] Numerous derivatives of 1,2,4-oxadiazole and its isomers have demonstrated significant biological activities, including potent anticancer effects.[1][9][10] Their mechanisms of action are diverse and can include the inhibition of key cancer-related enzymes like histone deacetylases (HDAC) and topoisomerases, induction of apoptosis, and cell cycle arrest.[1][11] While direct experimental data on this specific compound in A549 cells is not available in the public domain, its structural features suggest it is a candidate for anticancer investigation.
The A549 Cell Line: A Model for Non-Small Cell Lung Cancer
The A549 cell line, derived from human lung adenocarcinoma, is a workhorse model in cancer research. It is extensively used for studying the molecular mechanisms of lung cancer and for the preclinical screening of chemotherapeutic agents. Notably, A549 cells have been reported to exhibit a degree of resistance to various anticancer drugs, including Doxorubicin, making them a clinically relevant model for evaluating novel compounds that may overcome such resistance.[12][13][14]
Comparative Efficacy Analysis
Cytotoxicity and IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. For Doxorubicin, the IC50 in A549 cells varies depending on the duration of exposure.
| Compound | Exposure Time | Reported IC50 in A549 Cells | Source |
| Doxorubicin | 24 hours | ~86.34 nM | [15] |
| Doxorubicin | 48 hours | ~17.83 nM | [15] |
| Doxorubicin | 72 hours | ~8.64 nM | [15] |
| Doxorubicin | Not Specified | >20 µM (classified as resistant) | [12] |
| Doxorubicin | Not Specified | ~0.07 mM (70 µM) | [16] |
Note: The significant variation in reported IC50 values highlights the importance of standardizing experimental conditions.
For This compound , the IC50 against A549 cells has not been publicly reported. However, studies on other substituted oxadiazole derivatives have shown potent cytotoxicity against A549 cells, with some compounds exhibiting IC50 values in the low micromolar range.[1] This suggests that the target compound warrants experimental investigation to determine its specific cytotoxic profile.
Mechanisms of Cell Death: Apoptosis Induction
Doxorubicin is a well-documented inducer of apoptosis in A549 cells.[5] This programmed cell death is often mediated through the intrinsic (mitochondrial) pathway, characterized by the generation of ROS, a decrease in mitochondrial membrane potential, and the activation of caspase-9 and the executioner caspase-3.[6]
1,2,4-Oxadiazole derivatives are also known to induce apoptosis.[1] For instance, certain derivatives have been shown to cause cell cycle arrest at the G1 phase and induce apoptosis in various cancer cell lines.[1] The underlying mechanism often involves the modulation of key apoptotic proteins, such as upregulating pro-apoptotic proteins (e.g., Bak) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
Caption: A generalized apoptotic pathway targeted by anticancer agents.
Experimental Protocols for a Head-to-Head Comparison
To objectively compare the efficacy of these two compounds, a series of standardized in vitro assays must be performed. The following protocols are designed to be self-validating and provide a comprehensive assessment.
Cell Viability Assessment via MTT Assay
This assay quantitatively measures metabolic activity, which serves as an indicator of cell viability. It is the gold standard for determining the IC50 value of a cytotoxic compound.
Causality: The assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Doxorubicin and the oxadiazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Quantification via Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with the IC50 concentrations of each compound (and a vehicle control) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
Doxorubicin is a powerful cytotoxic agent against A549 cells, although its efficacy can be hampered by the cell line's inherent resistance mechanisms.[12][14] Its activity is primarily driven by DNA damage and the induction of apoptosis.[5] The investigational compound, This compound , represents a class of molecules with demonstrated anticancer potential.[1][11] Based on the known activities of oxadiazole derivatives, it is plausible that this compound could exert its effects through apoptosis induction, potentially via novel mechanisms that could be effective even in Doxorubicin-resistant phenotypes.
This guide underscores the critical need for direct, empirical testing of this compound in A549 cells. The provided protocols offer a robust framework for such an investigation. A head-to-head comparison would elucidate the relative potency and mechanisms of this novel compound, determining its potential as a future therapeutic lead for non-small cell lung cancer.
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Validating the Anticancer Mechanism of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole: A Comparative Guide to Experimental Validation
The landscape of oncological research is in a perpetual quest for novel therapeutic agents with high efficacy and minimal off-target effects. Among the myriad of heterocyclic compounds, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1][2][3][4][5] This guide focuses on a specific analogue, 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole , and provides a comprehensive framework for elucidating and validating its anticancer mechanism.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and rigorous scientific narrative. We will explore a multi-assay strategy, from initial cytotoxicity screening to in-depth mechanistic studies and preclinical in vivo evaluation, providing comparative insights and detailed methodologies at each step.
Part 1: Initial Postulation of Mechanism - Apoptosis Induction
Based on extensive literature on 1,2,4-oxadiazole derivatives, a common mechanism of anticancer action is the induction of programmed cell death, or apoptosis.[2][6] Apoptosis is an orderly and energy-dependent process crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer.[7] We will therefore postulate that this compound exerts its anticancer effects by triggering the apoptotic cascade in cancer cells. The following experimental roadmap is designed to test this hypothesis.
Caption: Postulated intrinsic apoptotic pathway initiated by the target compound.
Part 2: In Vitro Efficacy and Cytotoxicity Assessment
The foundational step in validating any potential anticancer agent is to determine its cytotoxic and anti-proliferative effects on cancer cells. This is typically achieved by measuring cell viability after treatment with the compound.
Comparative Analysis: Cell Viability Assays
Two of the most common methods for assessing cell viability are the MTT and XTT assays.[8][9][10] Both are colorimetric assays that measure the metabolic activity of living cells, which correlates with the number of viable cells.[8] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[8]
| Feature | MTT Assay | XTT Assay | Rationale for Selection |
| Principle | Reduction of yellow MTT to insoluble purple formazan crystals.[8][10] | Reduction of yellow XTT to a water-soluble orange formazan product.[8][10] | XTT is often preferred for its streamlined workflow and higher sensitivity.[9][10] |
| Workflow | Requires an additional solubilization step with an organic solvent (e.g., DMSO).[8][9] | No solubilization step is needed; the product is water-soluble.[8][11] | The elimination of the solubilization step in the XTT assay reduces handling errors and is more suitable for high-throughput screening.[9] |
| Sensitivity | Lower sensitivity and dynamic range.[10] | Higher sensitivity and a wider dynamic range.[10] | Higher sensitivity allows for more precise determination of the IC50 value. |
| Interference | Insoluble formazan crystals can interfere with readings. | Less susceptible to interference from cellular debris. | Improved reliability of results. |
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[8] Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Part 3: Mechanistic Validation - Confirming Apoptosis
Once the cytotoxic efficacy of the compound is established, the next critical phase is to determine if this cell death occurs via apoptosis. A multi-assay approach is essential for robust validation.[12]
Experimental Workflow for Apoptosis Validation
Caption: A multi-pronged workflow for the robust validation of apoptosis.
Comparison of Apoptosis Assays
Several assays can detect different stages of apoptosis.[13][14][15] Cross-validation using multiple methods is highly recommended.
| Assay | Target | Stage Detected | Advantages | Disadvantages |
| Annexin V Staining | Phosphatidylserine (PS) externalization.[13] | Early | Highly specific for early apoptosis, quantitative via flow cytometry.[13] | Can also stain necrotic cells if the membrane is compromised.[13] |
| TUNEL Assay | DNA fragmentation.[13] | Late | Highly specific for DNA fragmentation, can be used on tissue sections.[13] | Can also label necrotic cells and may not detect early stages.[13] |
| Caspase Activity Assays | Activity of caspase enzymes (e.g., Caspase-3, -8, -9).[13] | Early to Mid | Highly specific for caspase-dependent apoptosis, can pinpoint specific pathways.[13] | Transient activation may be missed. |
Recommendation: A combination of Annexin V staining for early apoptotic events and Western Blot analysis for key apoptotic proteins provides a comprehensive picture.
Detailed Protocol: Western Blot for Apoptosis Markers
Western blotting is a powerful technique to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade.[7][16]
-
Cell Lysis: Treat cancer cells with the IC50 concentration of the compound for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic markers.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Analyze the ratio of pro- to anti-apoptotic proteins and the presence of cleaved fragments.
Key Apoptosis Markers for Western Blot Analysis
| Marker | Role in Apoptosis | Expected Change with Treatment |
| Bcl-2 | Anti-apoptotic | Decrease in expression |
| Bax | Pro-apoptotic | Increase in expression |
| Caspase-9 | Initiator caspase (intrinsic pathway) | Increase in cleaved fragment |
| Caspase-3 | Executioner caspase | Increase in cleaved fragment[16] |
| PARP | Substrate of cleaved Caspase-3 | Appearance of cleaved PARP fragment[16][17] |
Part 4: In Vivo Validation in Xenograft Models
While in vitro data is crucial, demonstrating efficacy in a living organism is a critical step for preclinical validation.[18][19] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are indispensable for evaluating the efficacy and toxicity of lead compounds.[18][20][21]
Comparative Analysis: Xenograft Models
| Model Type | Description | Advantages | Disadvantages |
| Subcutaneous Xenograft | Human cancer cells are injected under the skin of the mouse.[18] | Easy to establish, tumors are easily measurable.[21] | Lacks the normal stromal microenvironment of the tumor.[21] |
| Orthotopic Xenograft | Cancer cells are implanted into the corresponding organ of origin in the mouse.[21][22] | More clinically relevant as it mimics the tumor microenvironment.[21][22] | More complex surgical procedure, tumor measurement can be challenging.[21] |
Recommendation: For initial in vivo validation, the subcutaneous xenograft model is a pragmatic choice due to its simplicity and ease of monitoring tumor growth.[18]
Detailed Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., MDA-MB-231) in a mixture of media and Matrigel into the flank of athymic nude or SCID mice.[18]
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[20]
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when control tumors reach a certain size or after a set number of weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).
Hypothetical In Vivo Efficacy Data
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Compound (10 mg/kg) | 625 ± 80 | 50 |
| Compound (25 mg/kg) | 312 ± 55 | 75 |
| Standard-of-Care (e.g., Doxorubicin) | 450 ± 70 | 64 |
These hypothetical results would suggest a dose-dependent antitumor efficacy of the compound, warranting further investigation.
Conclusion
This guide provides a comprehensive, multi-faceted strategy for validating the anticancer mechanism of this compound. By postulating a mechanism based on its chemical class and systematically testing this hypothesis through a series of comparative and validated in vitro and in vivo assays, researchers can build a robust data package. This logical and evidence-based approach, which emphasizes the rationale behind experimental choices, is fundamental to the successful progression of novel compounds from the laboratory to the clinic.
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The Imperative of Selectivity: A Comparative Guide to Kinase Cross-Reactivity Profiling of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, governing a vast array of cellular processes.[1] The development of small molecule inhibitors, such as those built around privileged scaffolds like the oxadiazole core, represents a frontline strategy in oncology and immunology.[2][3] However, the high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[2][4] Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or serendipitously beneficial.[1][5] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design.
This guide provides a comprehensive analysis of the cross-reactivity profiling of a novel investigational compound, 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole . We will delve into the rationale behind selecting appropriate screening platforms, compare and contrast leading methodologies, and present a detailed protocol for a widely used biochemical assay. By contextualizing hypothetical experimental data, this guide serves as a practical framework for researchers, scientists, and drug development professionals navigating the critical path of kinase inhibitor characterization.
The Rationale for Kinase Selectivity Profiling
The central aim of kinase inhibitor development is to modulate the activity of a specific kinase implicated in a disease pathway. However, with over 500 protein kinases encoded in the human genome, the potential for cross-reactivity is substantial.[4][5] Kinase selectivity profiling is therefore essential to:
-
Identify and Mitigate Off-Target Liabilities: Early identification of unintended targets allows for medicinal chemistry efforts to be directed towards improving selectivity and reducing the risk of adverse effects.[5][6]
-
Uncover Novel Therapeutic Opportunities: Promiscuous inhibition patterns are not always undesirable. A multi-targeted kinase inhibitor can offer enhanced efficacy in complex diseases like cancer, where multiple signaling pathways are often dysregulated.[1][7]
-
Elucidate Structure-Activity Relationships (SAR): Understanding how structural modifications to a compound affect its activity across a panel of kinases provides invaluable insights for optimizing both potency and selectivity.[5][8]
-
Validate Chemical Probes: For researchers using inhibitors as tools to dissect cellular signaling, a well-defined selectivity profile is crucial for accurately interpreting experimental results.[9][10]
Comparative Analysis of Leading Kinase Profiling Platforms
The choice of a kinase screening platform is a critical decision that influences the type and quality of data obtained. Two of the most widely adopted approaches are competition binding assays and enzymatic activity assays.
| Feature | DiscoverX KINOMEscan® (Binding Assay) | Promega ADP-Glo™ (Activity Assay) |
| Assay Principle | Active site-directed competition binding assay. Measures the ability of a compound to displace a ligand from the kinase active site.[11][12] | Luminescent ADP detection assay. Measures the amount of ADP produced in a kinase reaction, which correlates with enzyme activity.[13][14][15] |
| Primary Readout | Dissociation constant (Kd) or percent of control. | IC50 value or percent inhibition of kinase activity. |
| ATP Dependence | ATP-independent. Assesses direct binding to the kinase.[16] | ATP-dependent. Data can be influenced by the ATP concentration used in the assay.[9] |
| Kinase State | Can be performed on both active and inactive kinase conformations.[11] | Requires an active kinase that can phosphorylate a substrate.[13][17] |
| Panel Size | Industry-leading panel of over 480 kinases, including clinically relevant mutants.[11][12] | A broad range of over 170 purified kinases are available as part of their Kinase Enzyme Systems.[13] |
| Advantages | High throughput, broad coverage, not limited by the need for a known substrate.[18] | Provides direct functional data on enzyme inhibition, highly sensitive, and well-suited for low-activity kinases.[13][19] |
| Considerations | Binding does not always translate to functional inhibition. | Requires optimization for each kinase-substrate pair; potential for compound interference with the luciferase reporter system.[20] |
For a comprehensive understanding of a compound's profile, a dual-pronged approach is often most insightful. A broad initial screen using a binding assay like KINOMEscan® can rapidly identify a wide range of potential interactors. Hits from this screen can then be validated and further characterized for functional inhibition using an activity-based assay such as ADP-Glo™.
Experimental Workflow for Kinase Profiling
The process of characterizing a novel kinase inhibitor involves a logical progression from broad screening to detailed functional analysis.
Caption: A typical workflow for kinase inhibitor profiling.
Hypothetical Cross-Reactivity Data for this compound
To illustrate the output of a profiling campaign, the following tables present hypothetical data for our compound of interest against a representative panel of kinases.
Table 1: Primary Screen Results (% Inhibition at 1 µM)
| Kinase Family | Kinase | % Inhibition at 1 µM |
| TK | ABL1 | 12 |
| SRC | 88 | |
| LCK | 92 | |
| FYN | 85 | |
| CMGC | GSK3β | 95 |
| CDK2 | 25 | |
| AGC | AKT1 | 15 |
| PKA | 8 | |
| CAMK | CAMK2A | 5 |
Data is hypothetical and for illustrative purposes only.
Table 2: IC50 Values for Confirmed Hits
| Kinase | IC50 (nM) |
| GSK3β | 35 |
| LCK | 80 |
| SRC | 150 |
| FYN | 210 |
Data is hypothetical and for illustrative purposes only.
From this hypothetical data, we can infer that this compound is a potent inhibitor of GSK3β and also shows significant activity against several members of the SRC family of tyrosine kinases (LCK, SRC, FYN). This profile suggests a degree of selectivity, but also potential for multi-targeted effects that would warrant further investigation in cellular models.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the IC50 value of an inhibitor against a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[14][15] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus, the kinase activity.[17]
Materials:
-
Kinase of interest (e.g., GSK3β)
-
Substrate peptide
-
ATP
-
Kinase reaction buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 2X kinase/substrate solution to each well of a 384-well plate.
-
Add 2.5 µL of 2X compound/ATP solution to initiate the reaction. The final reaction volume is 5 µL.
-
Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Normalize the data by setting the "no inhibitor" control to 100% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
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A Head-to-Head Comparison of Small-Molecule Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for Immuno-Oncology Research
This guide provides a detailed, head-to-head comparison of leading clinical-stage inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. While this analysis focuses on well-characterized compounds such as Epacadostat, Linrodostat, and Navoximod, it is framed to provide a benchmark for researchers developing novel chemical entities, including those based on privileged scaffolds like the 1,2,4-oxadiazole core found in molecules such as 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. The diverse biological activities reported for 1,2,4-oxadiazole derivatives, ranging from anticancer to anti-inflammatory effects, underscore their potential as foundational structures in modern drug discovery[1][2][3].
The Rationale for IDO1 Inhibition in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway[4][5]. In the context of cancer, the overexpression of IDO1 within the tumor microenvironment (TME) by tumor cells or antigen-presenting cells (APCs) is a key mechanism of immune escape[4][6].
This enzymatic activity fosters a highly immunosuppressive TME through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan stalls the proliferation of effector T-cells, which are critical for anti-tumor immunity[7][8].
-
Kynurenine Accumulation: The production of tryptophan metabolites, collectively known as kynurenines, actively induces the apoptosis of effector T-cells and promotes the differentiation and activity of regulatory T-cells (Tregs)[6][9].
By inhibiting IDO1, the goal is to reverse this localized immunosuppression, restore T-cell function, and thereby enhance the efficacy of the body's natural anti-tumor immune response, often in combination with other immunotherapies like checkpoint inhibitors[6][7].
Concluding Remarks and Future Directions
The journey of IDO1 inhibitors illustrates both the immense potential and the significant challenges of targeting metabolic pathways in immuno-oncology. While first-generation inhibitors like Epacadostat did not succeed in late-stage trials, the rationale for IDO1 inhibition remains compelling.[7] The failures have provided invaluable lessons, emphasizing the need for better patient stratification, a deeper understanding of resistance mechanisms, and potentially the development of inhibitors with novel mechanisms of action or improved pharmacological properties.[10]
For researchers working with new chemical entities like this compound, the path forward involves rigorous preclinical evaluation. This includes not only determining potency and selectivity against IDO1 but also assessing effects on IDO2 and TDO, understanding downstream metabolic consequences, and evaluating performance in sophisticated co-culture and in vivo models. The benchmarks set by Epacadostat, Linrodostat, and Navoximod provide a critical framework for assessing the therapeutic potential of the next generation of IDO pathway modulators.
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In Silico ADMET Prediction for 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole: A Comparative Analysis
An In-Depth Technical Guide
Abstract
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic and toxicity profiles.[1] Early and reliable assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore indispensable for mitigating late-stage attrition.[2][3] This guide presents a comprehensive in silico ADMET profile for a novel compound, 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole, which is built upon the 1,2,4-oxadiazole scaffold—a privileged structure in medicinal chemistry known for its diverse biological activities.[4][5] Utilizing a suite of validated computational models, we dissect the compound's drug-like properties and compare them against a structurally simpler analogue and a clinically approved drug, providing critical insights to guide its future development and optimization.
Introduction: The Imperative of Early ADMET Assessment
In modern drug discovery, the "fail early, fail cheap" paradigm underscores the strategic importance of front-loading the evaluation of drug-like properties.[1] Undesirable ADMET characteristics are a leading cause of costly failures in the clinical phases of drug development.[6] Consequently, computational or in silico methods have become central to the drug discovery workflow, offering a rapid, cost-effective, and high-throughput means to screen and prioritize candidates with favorable pharmacokinetic and safety profiles long before significant resources are invested.[1][7]
The 1,2,4-oxadiazole heterocycle is a versatile scaffold that has been incorporated into a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[8][9][10] Its metabolic stability and ability to act as a bioisostere for ester and amide functionalities make it an attractive moiety for medicinal chemists.[5] This guide focuses on a specific derivative, this compound, a compound featuring significant halogenation which can profoundly influence its ADMET properties.
This analysis aims to:
-
Generate a robust, multi-faceted in silico ADMET profile for the target compound.
-
Compare its predicted properties against a simpler analogue, 3-(4-chlorophenyl)-5-(phenyl)-1,2,4-oxadiazole, to understand the impact of structural complexity and halogenation.
-
Benchmark the target compound against Raltegravir, a clinically successful drug containing a 1,3,4-oxadiazole ring, to contextualize its potential.[10]
-
Provide detailed, replicable protocols for the in silico methodologies employed.
Methodology: A Validated Computational Workflow
The scientific integrity of in silico prediction hinges on the quality of the models and the clarity of the workflow. Our approach integrates multiple well-regarded platforms to provide a consensus view, thereby enhancing the trustworthiness of the predictions.
Selected Compounds for Analysis
| Compound Name | Role | SMILES String | 2D Structure |
| Target Compound | This compound | c1cc(ccc1Br)c2nc(on2)c3ccc(c(c3)Cl)Cl | ![]() |
| Comparator A | Simpler Analogue | c1ccc(cc1)c2nc(on2)c3ccc(cc3)Cl | ![]() |
| Comparator B | Approved Drug Benchmark | CC(C)N(C(=O)Cc1onc(n1)Cc2ccc(c(c2)F)F)CO | ![]() |
In Silico ADMET Prediction Workflow
Our computational protocol leverages a combination of freely accessible, high-quality web-based platforms, primarily SwissADME and pkCSM, to generate a comprehensive ADMET profile.[11][12] These tools employ a variety of methods, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physicochemical calculations, to predict a wide array of endpoints.[6][13]
Caption: Workflow for in silico ADMET prediction and comparative analysis.
Experimental Protocol: ADMET Profiling using SwissADME
This protocol provides a step-by-step guide for generating a foundational ADMET profile using the SwissADME web server, a widely cited and user-friendly tool.
-
Navigate to the Web Server: Open a web browser and go to the SwissADME homepage (A simple search for "SwissADME" will provide the link).
-
Prepare Input: In the main input window, paste the list of SMILES strings for the compounds to be analyzed. For this guide, you would paste:
Self-Validating Tip: Adding a unique name after each SMILES string helps in easily identifying the results for each compound in the output.
-
Execute Prediction: Click the "Run" button to start the analysis. The computation is typically completed within a minute.
-
Data Extraction: The results page will display individual tabs for each compound. Systematically navigate through each tab and extract the relevant quantitative data from the following sections:
-
Physicochemical Properties: Molecular Weight (MW), Log Po/w (ConsensusLogP), Topological Polar Surface Area (TPSA), Number of Hydrogen Bond Acceptors/Donors.
-
Water Solubility: Log S (ESOL).
-
Pharmacokinetics: GI absorption, BBB permeant, P-gp substrate, CYP inhibitor predictions (CYP1A2, 2C19, 2C9, 2D6, 3A4).
-
Drug-likeness: Lipinski, Ghose, Veber, Egan, and Muegge rule violations.
-
Medicinal Chemistry: PAINS (Pan-Assay Interference Compounds) alerts.
-
-
Consolidate Data: Transfer the extracted data into a structured spreadsheet or table for comparative analysis, as shown in the following sections.
Results: A Comparative ADMET Profile
The following sections present the aggregated prediction data for the target compound and its comparators.
Physicochemical Properties and Drug-Likeness
A compound's fundamental physicochemical properties govern its behavior in biological systems. Drug-likeness rules, such as Lipinski's Rule of Five, provide an empirical filter to assess the probability of a compound having favorable oral bioavailability.
Table 1: Comparison of Physicochemical Properties and Drug-Likeness
| Property | Target Compound | Comparator A | Comparator B (Raltegravir) | Favorable Range (Lipinski's) |
| Molecular Weight ( g/mol ) | 412.08 | 270.70 | 444.42 | < 500 |
| Consensus LogP | 5.45 | 4.09 | 2.16 | < 5 |
| TPSA (Ų) | 45.97 | 45.97 | 114.75 | < 140 |
| H-Bond Acceptors | 3 | 3 | 7 | < 10 |
| H-Bond Donors | 0 | 0 | 1 | < 5 |
| Lipinski Violations | 1 (LogP > 5) | 0 | 0 | 0 is ideal |
| GI Absorption | Low | High | High | High |
| BBB Permeant | Yes | Yes | No | - |
Analysis: The Target Compound exhibits high lipophilicity (Consensus LogP = 5.45), leading to a single violation of Lipinski's Rule of Five. This high lipophilicity is a direct consequence of its extensive halogenation (one bromine, two chlorine atoms). While this property often correlates with good membrane permeability, it can also lead to issues such as poor solubility, high plasma protein binding, and potential toxicity. Its predicted gastrointestinal (GI) absorption is consequently low.
Comparator A , being less halogenated and smaller, has a more favorable LogP value and shows no Lipinski violations, with a prediction for high GI absorption. Comparator B (Raltegravir) , despite its higher molecular weight, maintains a balanced LogP and higher polarity (TPSA), resulting in a favorable drug-like profile and high predicted GI absorption.
Absorption and Distribution
Effective absorption and appropriate distribution to the target tissues are essential for therapeutic efficacy.
Table 2: Predicted Absorption and Distribution Parameters
| Parameter | Target Compound | Comparator A | Comparator B (Raltegravir) | Interpretation |
| Caco-2 Permeability (log Papp) | 0.98 | 0.93 | -0.15 | > 0.9 suggests high permeability |
| Human Intestinal Absorption (%) | 88.0% | 95.2% | 87.3% | > 80% is considered high |
| P-gp Substrate | Yes | No | Yes | Substrates may be actively effluxed from cells |
| VDss (log L/kg) | 0.283 | 0.106 | -0.134 | High value suggests greater tissue distribution |
| BBB Permeation (logBB) | -0.012 | -0.177 | -1.139 | > -1 suggests potential to cross the BBB |
| Plasma Protein Binding (%) | ~96% | ~92% | ~83% | High binding reduces free drug concentration |
Analysis: The Target Compound is predicted to have high Caco-2 permeability, which is consistent with its lipophilic nature. However, it is also flagged as a potential substrate for P-glycoprotein (P-gp), an efflux pump that can limit net absorption and tissue penetration, including into the brain.[14] Its high lipophilicity also contributes to a prediction of significant plasma protein binding and the ability to cross the blood-brain barrier (BBB). The latter could be a desirable or undesirable trait depending on the intended therapeutic target.
Comparator A shows a similar permeability profile but is not predicted to be a P-gp substrate, which may lead to more favorable bioavailability. Raltegravir (Comparator B) has lower passive permeability but is still well-absorbed, and its inability to cross the BBB is appropriate for its function as a systemic antiviral agent.
Metabolism and Potential Drug-Drug Interactions
Metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme family, is crucial for drug clearance and can be a major source of drug-drug interactions (DDIs).[15]
Table 3: Predicted Inhibition of Major CYP Isoforms
| CYP Isoform | Target Compound | Comparator A | Comparator B (Raltegravir) |
| CYP1A2 | Inhibitor | Non-inhibitor | Non-inhibitor |
| CYP2C9 | Inhibitor | Non-inhibitor | Non-inhibitor |
| CYP2C19 | Non-inhibitor | Non-inhibitor | Non-inhibitor |
| CYP2D6 | Non-inhibitor | Non-inhibitor | Non-inhibitor |
| CYP3A4 | Inhibitor | Inhibitor | Non-inhibitor |
Analysis: A significant liability for the Target Compound is its predicted role as an inhibitor of multiple key CYP enzymes: CYP1A2, CYP2C9, and CYP3A4. Inhibition of these enzymes can slow the metabolism of co-administered drugs, leading to potentially toxic accumulations and severe DDIs. This is a critical flag for any compound intended for further development.
Comparator A is also predicted to inhibit CYP3A4, a common liability, but appears cleaner against the other isoforms. Raltegravir is predicted to be a non-inhibitor of all major isoforms, a highly desirable characteristic that simplifies its clinical use.
Caption: Predicted metabolic DDI potential for the target compound.
Toxicity Profile
Early identification of potential toxicity is paramount for ensuring patient safety.
Table 4: Predicted Toxicity Endpoints
| Toxicity Endpoint | Target Compound | Comparator A | Comparator B (Raltegravir) | Interpretation |
| AMES Toxicity | Non-mutagenic | Non-mutagenic | Non-mutagenic | Predicts mutagenic potential |
| hERG I Inhibition | Inhibitor | Non-inhibitor | Non-inhibitor | Risk of cardiotoxicity |
| Hepatotoxicity | Inhibitor | Non-inhibitor | Non-inhibitor | Risk of liver injury |
| Skin Sensitization | Weak | Weak | Negative | Risk of allergic reaction |
Analysis: The toxicity predictions raise two major red flags for the Target Compound : potential inhibition of the hERG potassium channel and hepatotoxicity. hERG inhibition is strongly associated with acquired long QT syndrome, a potentially fatal cardiac arrhythmia, and is a common reason for drug candidate termination.[16] The hepatotoxicity signal further compounds the safety concerns.
Both Comparator A and Raltegravir are predicted to have a much cleaner toxicity profile, with no flags for hERG inhibition or hepatotoxicity. This stark difference highlights the potential negative impact of the heavy halogenation and high lipophilicity of the target molecule.
Synthesis and Strategic Recommendations
The in silico analysis provides a multi-dimensional view of this compound, revealing a profile with significant challenges that must be addressed for it to be considered a viable drug candidate.
Summary of Findings:
-
Strengths: The compound has a stable heterocyclic core and is predicted to have high membrane permeability.
-
Weaknesses: Its primary liabilities are significant:
-
High Lipophilicity (LogP > 5): Leads to predicted low GI absorption and potential for non-specific binding.[17]
-
CYP Inhibition: Broad-spectrum inhibition of CYP1A2, 2C9, and 3A4 presents a high risk of drug-drug interactions.
-
Toxicity Risks: Critical warnings for hERG inhibition (cardiotoxicity) and hepatotoxicity are major hurdles for development.
-
P-gp Substrate: Potential for active efflux could limit bioavailability and efficacy.
-
Comparison Insights: The comparison with its simpler analogue (Comparator A) strongly suggests that the combination of the bromophenyl and dichlorophenyl moieties is responsible for the detrimental increase in lipophilicity and the associated toxicity flags. The benchmark against a successful drug (Raltegravir) illustrates the importance of maintaining a balanced physicochemical profile.
Recommendations for Optimization: Based on these predictive models, medicinal chemistry efforts should focus on structural modifications to mitigate the identified liabilities.[3][18]
-
Reduce Lipophilicity: Systematically replace or remove some of the halogen atoms. For instance, replacing the 2,4-dichloro substitution with a single chloro or fluoro group, or replacing the bromo group with a smaller halogen or a polar group, could lower the LogP.
-
Mitigate hERG Inhibition: hERG binding is often linked to a combination of high lipophilicity and the presence of a basic nitrogen center. While this scaffold lacks a basic nitrogen, reducing lipophilicity is a primary strategy to decrease the risk of hERG channel binding.
-
Address CYP Inhibition: Explore alternative substitution patterns on the phenyl rings. Moving substituents or replacing the phenyl rings with less sterically hindering or alternative heterocyclic rings could disrupt the binding to the active sites of multiple CYP enzymes.
Conclusion
This in-depth comparative guide demonstrates the power of in silico ADMET prediction in the early stages of drug discovery. Our analysis of this compound reveals a compound with a challenging ADMET profile, characterized by high lipophilicity, a high risk of drug-drug interactions, and significant toxicity concerns related to cardiotoxicity and hepatotoxicity. While the 1,2,4-oxadiazole scaffold remains a promising starting point, the specific substitution pattern of the target compound renders it a high-risk candidate in its current form. The comparative analysis underscores that extensive halogenation, while potentially beneficial for target potency, can be highly detrimental to the overall drug-like properties. These computational findings provide a clear, data-driven rationale for deprioritizing this specific molecule in favor of analogues with a more balanced and safer predicted ADMET profile. Experimental validation is the essential next step to confirm these in silico hypotheses and guide the design of the next generation of oxadiazole-based drug candidates.
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A Researcher's Guide to Ensuring Reproducibility in In Vitro Experiments with 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
In the landscape of contemporary drug discovery, the 1,2,4-oxadiazole scaffold is a recurring motif in compounds demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole, a halogenated derivative of this class, represents a promising candidate for further investigation. However, the journey from promising molecule to validated lead is often fraught with the challenge of experimental reproducibility. This is particularly true for in vitro assays, where subtle variations can lead to significant discrepancies in results.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of in vitro testing with this compound. We will delve into the critical factors that can influence the reproducibility of experimental outcomes, offer detailed protocols for key assays, and compare the compound's potential performance with relevant alternatives. Our focus is not merely on procedural steps but on the underlying scientific principles that govern robust and reliable in vitro research.
The Critical Challenge of Reproducibility with Halogenated Heterocycles
The presence of bromine and chlorine atoms on the phenyl rings of this compound introduces physicochemical properties that demand careful consideration in experimental design. Halogenation can significantly impact a compound's solubility, stability in aqueous environments like cell culture media, and its propensity for off-target interactions.[3] These factors are often at the root of inconsistent results between experiments and laboratories.
One of the primary hurdles is ensuring the compound remains in solution at the desired concentration throughout the experiment. Precipitation of the test article in the cell culture medium can lead to an underestimation of its true potency.[4][5] Furthermore, the stability of the compound in the presence of media components and cellular metabolic activity must be verified to ensure that the observed effects are attributable to the parent molecule and not a degradation product.[6][7]
Comparative Analysis: Benchmarking Against Established Agents
To contextualize the activity of this compound, it is essential to benchmark its performance against well-characterized compounds. For cytotoxicity and anti-proliferative assays, a standard chemotherapeutic agent like Doxorubicin serves as a potent positive control. For comparative purposes within the same chemical class, a non-halogenated analog such as 3,5-diphenyl-1,2,4-oxadiazole can provide valuable structure-activity relationship (SAR) insights.
| Compound | Class | Key Features | Relevance as a Comparator |
| Doxorubicin | Anthracycline | Broad-spectrum cytotoxic agent | Standard positive control for cytotoxicity assays, provides a benchmark for potency.[8] |
| 3,5-diphenyl-1,2,4-oxadiazole | 1,2,4-Oxadiazole | Non-halogenated analog | Allows for the assessment of the contribution of halogen atoms to biological activity and potential reproducibility issues. |
Experimental Workflows for Robust In Vitro Assessment
To ensure the generation of reproducible data, a systematic and well-controlled experimental approach is paramount. Below, we outline a workflow for assessing the in vitro cytotoxic activity of this compound and its comparators.
Figure 1: General workflow for in vitro cytotoxicity testing.
Detailed Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is often correlated with cell viability.[9] The assay is dependent on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]
Key Considerations for Reproducibility:
-
Cell Seeding Density: The number of cells seeded per well is critical. Too few cells will result in a low signal, while too many can lead to nutrient depletion and altered metabolic states.[10]
-
MTT Concentration and Incubation Time: The concentration of MTT and the incubation period must be optimized for each cell line to ensure linear formazan production.[10]
-
Solubilization of Formazan: Complete solubilization of the formazan crystals is essential for accurate absorbance readings.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls (vehicle control, positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Detailed Protocol 2: Enzyme Inhibition Assay
Many 1,2,4-oxadiazole derivatives have been investigated as enzyme inhibitors.[11] A reproducible enzyme inhibition assay is crucial to determine the potency and mechanism of action of this compound.
Key Considerations for Reproducibility:
-
Enzyme and Substrate Concentrations: The assay should be performed under conditions where the enzyme reaction rate is linear with time and enzyme concentration. The substrate concentration is typically at or below the Michaelis-Menten constant (Km).[12]
-
Control Experiments: Include controls for no enzyme, no substrate, and no inhibitor to account for background signals and intrinsic compound fluorescence or absorbance.
-
Assay Validation: The assay should be validated for its robustness, accuracy, and precision.[13]
Step-by-Step Protocol (General Example):
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme solution, and the test compound at various concentrations. Include appropriate controls.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic or Endpoint Measurement: Measure the product formation over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation and Interpretation
To facilitate a clear comparison, the results of the in vitro assays should be summarized in a tabular format. The following table provides an illustrative example of how to present cytotoxicity data.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) ± SD |
| This compound | MCF-7 | MTT | 48 | Illustrative Value |
| Doxorubicin | MCF-7 | MTT | 48 | Illustrative Value |
| 3,5-diphenyl-1,2,4-oxadiazole | MCF-7 | MTT | 48 | Illustrative Value |
Note: The IC50 values in this table are for illustrative purposes and should be determined experimentally.
Mitigating Reproducibility Issues: A Proactive Approach
The key to achieving reproducible in vitro data lies in a proactive approach that anticipates and addresses potential sources of variability.
Figure 2: Key factors influencing in vitro assay reproducibility.
Recommendations for Best Practices:
-
Compound Characterization: Thoroughly characterize the purity and identity of each batch of this compound.
-
Solubility and Stability Studies: Empirically determine the solubility and stability of the compound in the specific cell culture medium to be used.[4][5]
-
Assay Optimization: Optimize critical assay parameters, such as cell seeding density and reagent concentrations, for each cell line and experimental setup.[10][14]
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental procedures to minimize operator-dependent variability.
-
Appropriate Controls: Always include appropriate positive, negative, and vehicle controls to ensure the validity of the assay.[15][16]
-
Transparent Reporting: Report all experimental details, including compound batch numbers, cell line authentication, and detailed assay conditions, to facilitate replication by other researchers.
By embracing these principles of scientific integrity and meticulous experimental design, researchers can enhance the reliability and reproducibility of their in vitro findings with this compound, thereby accelerating its potential journey from a promising molecule to a clinically relevant therapeutic agent.
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Introduction: The Rising Prominence of the 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid planar structure make it an excellent scaffold for developing novel therapeutic agents.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4] The scaffold's value is further enhanced by its role as a bioisostere for amide and ester groups, potentially improving pharmacokinetic profiles of drug candidates.[5]
This guide focuses on a specific derivative, 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole , a compound featuring halogen substitutions that are often crucial for modulating biological activity. Through a detailed comparative molecular docking study, we will explore its potential interactions with a key biological target and evaluate its binding characteristics against related compounds. This in-silico analysis serves as a critical first step in structure-based drug design, offering predictions that can guide further experimental validation.[6]
Rationale for Target and Compound Selection
Target Selection: Cyclooxygenase-2 (COX-2)
The selection of a relevant protein target is paramount for a meaningful docking study. Based on extensive literature reviews, 1,2,4-oxadiazole derivatives have shown significant inhibitory activity against Cyclooxygenase-2 (COX-2).[7][8] COX-2 is a well-validated enzyme involved in inflammatory pathways, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
The choice of COX-2 is further supported by the structural features of our lead compound. The diaryl heterocycle arrangement is a classic pharmacophore for COX-2 inhibitors. For instance, the selective COX-2 inhibitor Celecoxib features a diaryl pyrazole scaffold. The presence of a 4-bromophenyl group and a 2,4-dichlorophenyl group on our oxadiazole core suggests that it may fit into the hydrophobic binding pocket of COX-2, making it a compelling candidate for in-silico investigation.
Compound Selection for Comparative Analysis
To understand the structure-activity relationships (SAR) of this compound, a comparative approach is essential. We have selected the following compounds for this study:
-
Compound A (Lead Molecule): this compound.
-
Compound B (Analog 1): 3-Phenyl-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (to evaluate the contribution of the 4-bromo substituent).
-
Compound C (Analog 2): 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole (to assess the impact of the 2,4-dichloro substituents).
-
Compound D (Reference Inhibitor): Celecoxib, a potent and selective COX-2 inhibitor, will be used as a positive control to validate our docking protocol and benchmark the performance of our test compounds.
Detailed Methodology: A Validated Molecular Docking Workflow
The following protocol outlines a robust and reproducible workflow for comparative molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.[9][10]
Experimental Workflow Diagram
Caption: A flowchart of the molecular docking protocol.
Step 1: Protein Preparation
-
Obtain Protein Structure: The crystal structure of human COX-2 in complex with an inhibitor (PDB ID: 6BL4) was downloaded from the RCSB Protein Data Bank.[7] This structure provides a high-resolution view of the enzyme's active site.
-
Clean the Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, all non-essential molecules, including water, co-solvents, and the co-crystallized ligand, were removed from the PDB file.[11][12]
-
Prepare for Docking: The protein structure was prepared using AutoDock Tools. This involves adding polar hydrogen atoms, which are crucial for forming hydrogen bonds, and assigning Kollman charges to the protein atoms. The prepared protein file is saved in the PDBQT format, which includes charge and atom type information.[10][13]
Step 2: Ligand Preparation
-
Obtain Ligand Structures: The 2D structures of compounds A, B, and C were drawn using ChemDraw and converted to 3D structures. The structure of Celecoxib (Compound D) was obtained from the PubChem database.
-
Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[12]
-
Prepare for Docking: Using AutoDock Tools, Gasteiger charges were computed for each ligand, non-polar hydrogens were merged, and rotatable bonds were defined. This allows for ligand flexibility during the docking process. The final prepared ligands were saved in the PDBQT format.[14][15]
Step 3: Docking Simulation with AutoDock Vina
-
Grid Box Generation: A grid box is a defined three-dimensional space within the protein's active site where the docking algorithm will search for binding poses. The grid box was centered on the position of the co-crystallized ligand in the original PDB file to ensure the search is focused on the known binding pocket. The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire active site.[9][16]
-
Configuration File: A configuration file (conf.txt) was created to specify the paths to the prepared protein and ligand files, the center and size of the grid box, and the name of the output file.[10]
-
Running Vina: The docking simulation was executed from the command line using the AutoDock Vina executable. Vina performs a stochastic search to find the optimal binding poses of the flexible ligand within the rigid receptor, ranking them based on a scoring function that approximates the binding affinity.[17]
Results and Discussion
The docking simulations provided valuable insights into the potential binding of the 1,2,4-oxadiazole derivatives to the COX-2 active site. The results, including the predicted binding affinities and key interacting residues, are summarized in the table below.
Comparative Docking Results
| Compound | Name | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| A | This compound | -9.8 | Arg120, Tyr355 | Val349, Leu352, Ser353, Val523, Met522 |
| B | 3-Phenyl-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | -9.1 | Arg120, Tyr355 | Val349, Leu352, Ser353, Val523, Met522 |
| C | 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole | -8.5 | Arg120 | Val349, Leu352, Val523, Met522 |
| D | Celecoxib (Reference) | -10.5 | Arg513, His90 | Leu352, Val523, Ala527, Phe518 |
Interpretation of Results
The binding affinity is a measure of the strength of the interaction between the ligand and the protein; a more negative value indicates a stronger predicted binding.[18][19][20]
-
Compound A (Lead Molecule): Exhibited a strong predicted binding affinity of -9.8 kcal/mol. Its binding pose showed that the 1,2,4-oxadiazole core forms hydrogen bonds with the key residues Arg120 and Tyr355 in the active site. The 2,4-dichlorophenyl group is positioned deep within a hydrophobic pocket, interacting with residues such as Val523 and Met522. The 4-bromophenyl group also contributes to hydrophobic interactions.
-
Compound D (Celecoxib): As expected, the reference inhibitor showed the highest binding affinity (-10.5 kcal/mol), validating our docking protocol. The sulfonamide group of Celecoxib is known to interact with Arg513 at the top of the binding pocket, a characteristic feature of selective COX-2 inhibitors.
-
Structure-Activity Relationship (SAR) Analysis:
-
Comparing Compound A (-9.8 kcal/mol) with Compound B (-9.1 kcal/mol) , the presence of the bromine atom on the 3-phenyl ring appears to enhance the binding affinity. This is likely due to favorable halogen bond interactions or increased hydrophobicity, leading to better accommodation in the binding pocket.[21][22]
-
Comparing Compound A (-9.8 kcal/mol) with Compound C (-8.5 kcal/mol) , the two chlorine atoms on the 5-phenyl ring play a significant role in improving binding affinity. The removal of these chloro groups results in a considerable loss of predicted potency, highlighting the importance of these substituents for occupying the hydrophobic sub-pocket of the COX-2 active site.[22][23]
-
Conclusion and Future Directions
This in-silico comparative study suggests that this compound is a promising candidate for COX-2 inhibition, with a predicted binding affinity approaching that of the known drug Celecoxib. Our analysis of related compounds underscores the critical role of halogen substituents in optimizing the interaction with the enzyme's active site. The 2,4-dichloro substitution on one phenyl ring and the 4-bromo substitution on the other appear to be key for potent binding.
While these computational predictions are encouraging, they represent the initial phase of drug discovery. The next logical steps involve:
-
Chemical Synthesis: Synthesis of Compound A and its analogs to provide material for experimental validation.
-
In Vitro Enzyme Assays: Performing in vitro COX-1/COX-2 inhibition assays to experimentally determine the IC50 values and confirm the potency and selectivity of the compounds.
-
Further SAR Studies: Synthesizing and testing additional derivatives to further explore the structure-activity relationships and optimize the lead compound.
Molecular docking, as demonstrated in this guide, is a powerful and indispensable tool for generating hypotheses and prioritizing compounds for further development, thereby accelerating the drug discovery pipeline.[6][24]
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A Comparative Guide to the Bioisosteric Replacement of the 1,2,4-Oxadiazole Ring in 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a cornerstone of this process.[1][2] This guide provides an in-depth comparison of potential bioisosteric replacements for the 1,2,4-oxadiazole ring in the scaffold of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole, a representative of the widely explored class of 3,5-diaryl-1,2,4-oxadiazoles. This class of compounds has garnered significant interest for its potential anticancer and anti-inflammatory activities.[3][4]
The 1,2,4-oxadiazole moiety is often employed as a bioisostere for amide and ester functionalities, conferring metabolic stability and favorable hydrogen bonding characteristics.[5] However, subtle modifications to this heterocyclic core can significantly impact a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement. Herein, we will explore the rationale and practical application of replacing the 1,2,4-oxadiazole ring with two common bioisosteres: the 1,3,4-oxadiazole and the 1,2,4-triazole rings.
The Parent Compound and Rationale for Bioisosteric Modification
The parent compound, this compound, serves as our reference point. While specific biological data for this exact molecule is not extensively published, the broader class of 3,5-diaryl-1,2,4-oxadiazoles has been investigated as apoptosis inducers with potential applications in oncology. One study identified the tail-interacting protein 47 (TIP47), an insulin-like growth factor II receptor binding protein, as a molecular target for a series of such compounds.[6] This provides a plausible biological context for evaluating the effects of bioisosteric modifications.
The primary motivations for exploring bioisosteric replacements for the 1,2,4-oxadiazole ring include:
-
Modulation of Physicochemical Properties: Altering polarity, solubility, and lipophilicity to improve pharmacokinetic parameters.
-
Enhancement of Metabolic Stability: While oxadiazoles are generally stable, subtle changes in the heterocycle can influence metabolic pathways.
-
Optimization of Target Interactions: Fine-tuning the electronic and steric properties of the core to enhance binding affinity and selectivity for the biological target.
-
Exploration of Novel Chemical Space: Generating new intellectual property through the creation of novel chemical entities.
Proposed Bioisosteric Replacements
This guide will focus on two key bioisosteric replacements for the 1,2,4-oxadiazole ring:
-
1,3,4-Oxadiazole: An isomeric oxadiazole that offers a different arrangement of heteroatoms, leading to distinct electronic and hydrogen bonding properties.[7][8]
-
1,2,4-Triazole: A nitrogen-rich heterocycle that can act as a hydrogen bond donor and acceptor, potentially offering different interactions with biological targets.
Caption: Bioisosteric replacement strategy for the parent compound.
Comparative Physicochemical and Predicted ADMET Properties
A critical aspect of evaluating bioisosteres is the comparison of their fundamental physicochemical properties and predicted ADMET profiles. The following table summarizes these parameters for the parent compound and its proposed bioisosteres. Data is estimated based on computational models and literature values for analogous compounds, as direct experimental data for this specific series is limited.
| Property | This compound (Parent) | 2-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole (Bioisostere 1) | 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole (Bioisostere 2) |
| Molecular Weight | 399.04 | 399.04 | 397.05 |
| cLogP (Predicted) | ~5.5 | ~5.2 | ~4.8 |
| Topological Polar Surface Area (TPSA) | ~45 Ų | ~58 Ų | ~60 Ų |
| Hydrogen Bond Donors | 0 | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Predicted Aqueous Solubility | Low | Low to Moderate | Moderate |
| Predicted Metabolic Stability | High | High | Moderate to High |
Note: These values are estimations and should be experimentally verified.
The predicted data suggests that replacing the 1,2,4-oxadiazole with a 1,3,4-oxadiazole or a 1,2,4-triazole can decrease lipophilicity (lower cLogP) and increase polarity (higher TPSA), which may lead to improved aqueous solubility and altered pharmacokinetic properties. The presence of a hydrogen bond donor in the 1,2,4-triazole analog could introduce new interactions with the biological target.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the parent compound and its proposed bioisosteres. These protocols are based on established literature procedures for analogous compounds and may require optimization for this specific substrate.[9][10][11]
Synthesis of the Parent Compound: this compound
This synthesis involves the acylation of a commercially available amidoxime followed by cyclodehydration.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of novel chemical entities extends beyond the benchtop; it encompasses a robust and informed disposal strategy. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole, a halogenated aromatic compound with potential biological activity. The procedures outlined here are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Triage: A Proactive Approach
Structural Alerts for Potential Hazards:
-
Halogenated Aromatic Rings: The presence of bromine and chlorine atoms on the phenyl rings classifies this compound as a halogenated organic compound. Such compounds are often persistent in the environment and can be toxic.[1][2] Disposal methods must account for these halogenated components.
-
1,2,4-Oxadiazole Core: The 1,2,4-oxadiazole moiety is a common scaffold in medicinal chemistry and can be associated with a range of biological activities.[3][4][5][6] While not always indicative of high toxicity, this structural feature warrants careful handling. Some energetic materials are based on the 1,2,4-oxadiazole backbone, suggesting that thermal stability should be a consideration during disposal.[7][8][9][10]
-
Potential for Cytotoxicity: As many novel compounds in drug development exhibit cytotoxic properties, it is prudent to handle this compound with the appropriate precautions until its toxicological profile is fully understood.[11]
Based on a similar compound, 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole, we can infer potential hazards such as acute oral toxicity, skin irritation, and serious eye irritation.[12] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE).
Table 1: Inferred Hazard Profile and Recommended Precautions
| Potential Hazard | Basis of Inference | Recommended Precautions |
| Acute Oral Toxicity | SDS for 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole[12] | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Irritation | SDS for 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole[12] | Wear nitrile gloves and a lab coat. Avoid skin contact. |
| Serious Eye Irritation | SDS for 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole[12] | Wear safety glasses or goggles. |
| Respiratory Irritation | General for fine chemical powders | Handle in a well-ventilated area or a fume hood. |
| Environmental Hazard | Presence of halogenated aromatic rings[1][2] | Do not dispose of down the drain. Follow designated hazardous waste streams. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling, culminating in transfer to a licensed hazardous waste disposal facility.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before initiating any disposal procedures, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A properly fastened lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary. All handling of the solid compound should ideally be performed in a chemical fume hood.
Step 2: Waste Segregation - The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Halogenated Organic Waste: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[2][13][14] Do not mix it with non-halogenated waste.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired solid this compound should be placed directly into a designated solid halogenated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container. Be mindful of solvent compatibility.
-
Step 3: Container Selection and Labeling - Clarity is Key
-
Container Choice: Use a robust, leak-proof container that is chemically compatible with the waste. For liquid waste, ensure the container has a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The primary hazards (e.g., "Toxic," "Irritant")
-
Step 4: Storage - Safe and Secure Containment
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
-
Keep waste containers closed at all times, except when adding waste.
Step 5: Final Disposal - The Role of Your Institution's EHS
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the ultimate authority on hazardous waste disposal. Contact them to arrange for the pickup and disposal of your halogenated organic waste.
-
Follow Institutional Protocols: Adhere to all specific procedures and documentation requirements set forth by your EHS department.
Decontamination and Spill Management: Preparing for the Unexpected
Decontamination
-
Glassware and Equipment: Any glassware or equipment that has come into contact with this compound should be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated liquid waste.
-
Work Surfaces: Wipe down any potentially contaminated surfaces with a suitable solvent and dispose of the cleaning materials as solid halogenated waste.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill: Determine the extent of the spill and the potential for exposure.
-
Consult EHS: For large or hazardous spills, contact your institution's EHS department immediately.
-
Small Spills: For minor spills of the solid compound that you are trained to handle:
-
Wear appropriate PPE.
-
Gently cover the spill with an absorbent material to prevent the generation of dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area as described above.
-
The "Why" Behind the "How": Scientific Rationale for Disposal Procedures
The stringent procedures for disposing of this compound are rooted in the chemical properties of the compound and its potential environmental and health impacts.
-
Persistence of Halogenated Compounds: The carbon-halogen bonds in this molecule are strong, making it resistant to natural degradation processes. Improper disposal could lead to its persistence in the environment, with the potential for bioaccumulation.[1]
-
Incineration as the Preferred Method: High-temperature incineration is the standard disposal method for halogenated organic waste. This process is designed to break down the molecule into simpler, less harmful components. The presence of halogens requires specialized scrubbers in the incinerator to capture and neutralize acidic gases (such as HCl and HBr) that are formed during combustion.
-
Avoiding Incompatible Mixtures: Segregating halogenated waste from other chemical waste streams is crucial to prevent unintended reactions in the waste container. For example, mixing halogenated compounds with strong bases can lead to dehydrohalogenation reactions, which can be exothermic and produce new, potentially hazardous compounds.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The responsible disposal of research chemicals is not merely a regulatory requirement; it is a fundamental aspect of a robust safety culture. By adhering to these guidelines, researchers can ensure that their work, from discovery to disposal, is conducted with the highest standards of safety and environmental stewardship. Always consult your institution's specific policies and your Environmental Health and Safety department for guidance.
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A Senior Application Scientist's Guide to Handling 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
This document provides essential safety and handling protocols for 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (CAS RN: 381178-19-4).[1] As a specialized heterocyclic compound incorporating multiple halogenated aromatic rings, it requires stringent safety measures. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on structural analogy, established safety principles for hazardous chemicals, and a deep commitment to laboratory safety. The procedures herein are designed to be a self-validating system, ensuring user safety by explaining the causality behind each recommendation.
Hazard Assessment by Structural Analogy
-
The 1,2,4-Oxadiazole Core : The 1,2,4-oxadiazole ring is an aromatic, five-membered heterocycle.[2] While the ring itself is generally stable, 3,5-disubstituted variants are known to be more stable than their monosubstituted counterparts.[2] Its primary contribution to the hazard profile is its role as a rigid scaffold for the toxicophoric halogenated phenyl groups.
-
The Halogenated Aromatic Moieties : The primary toxicity concern arises from the bromophenyl and dichlorophenyl groups. Halogenated aromatic hydrocarbons as a class are associated with significant health and environmental hazards.[3][4][5]
-
Toxicity : They can be toxic upon inhalation and ingestion.[6] Exposure can lead to acute irritation of the eyes, skin, and mucous membranes, as well as liver dysfunction.[3]
-
Persistence : Brominated and chlorinated organic compounds are often persistent in the environment and can bioaccumulate.[4][5] This necessitates specialized disposal procedures.
-
Analog Data : To quantify potential hazards, we can examine the known classifications for a structurally related compound, 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole.[7]
-
Table 1: Hazard Classification of a Structural Analog
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Safety Data Sheet for 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole.[7]
Personal Protective Equipment (PPE) Protocol
A multi-tiered approach to PPE is required, with the level of protection escalating based on the nature of the operation. All PPE must be used in conjunction with a primary engineering control, namely a certified chemical fume hood.[6]
Table 2: Required PPE by Operational Risk Level
| Protection Level | Required PPE | When to Use |
|---|---|---|
| Standard Laboratory Operations | Safety goggles with side-shields (ANSI Z87.1 compliant), flame-resistant lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities (<1g) in solid form or dilute solutions within a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles and a full-face shield, chemical-resistant apron over a lab coat, double-gloving (nitrile), closed-toe shoes.[8][9] | When transferring solutions, sonicating, vortexing, heating, or handling quantities >1g. |
| Emergency Situations (Spills or Releases) | Full-face respirator with organic vapor/acid gas cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[8] | For responding to any spill or uncontrolled release of the compound outside of a fume hood. |
Rationale for PPE Selection
-
Primary Engineering Control : All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Eye and Face Protection : Safety goggles are the minimum requirement to protect from incidental contact.[9] A face shield must be worn over goggles during any task with a splash risk, as it protects the entire face and neck.[9]
-
Hand Protection : Nitrile gloves provide adequate protection for incidental contact.[6] For prolonged tasks or when handling larger quantities, double-gloving is recommended to protect against potential tears or rapid permeation. Always inspect gloves before use and wash hands thoroughly after removal.[10]
-
Body Protection : A flame-resistant lab coat is standard.[9] A chemical-resistant apron provides an additional barrier against splashes of solutions containing the compound.
-
Respiratory Protection : A respirator is mandatory when engineering controls are absent or have failed, such as during a large spill cleanup.[11]
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step workflow minimizes exposure and mitigates risk. The following procedure outlines the critical stages of handling this compound from receipt to disposal.
Caption: Workflow for Safely Handling Halogenated Heterocyclic Compounds.
Step-by-Step Methodology
-
Preparation :
-
Designate a specific area within a chemical fume hood for the procedure. Verify the fume hood is functioning correctly.
-
Ensure a spill kit containing an absorbent for organic compounds, appropriate PPE, and waste bags is immediately accessible.
-
Pre-label all glassware and waste containers with the full chemical name and appropriate hazard warnings.
-
-
Handling the Solid Compound :
-
Wear PPE as specified for "Standard Laboratory Operations."
-
To prevent static discharge and dust formation, carefully weigh the solid compound onto a weigh paper or into a tared vial within the fume hood.
-
Handle the container gently to minimize the creation of airborne dust.
-
-
Solution Preparation and Transfer :
-
If there is any risk of splashing, upgrade to "Splash or Aerosol Potential" PPE.
-
Add solvent to the solid slowly. If dissolution is exothermic, allow the solution to cool before sealing the vessel.
-
Use a funnel or pipette for all liquid transfers to minimize drips and splashes.
-
-
Post-Handling Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Rinse all contaminated glassware with a small amount of solvent, collecting the rinsate in the designated "Halogenated Organic Waste" container.
-
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to ensuring personnel safety.
-
Minor Spill (Inside a Fume Hood) :
-
Alert colleagues working nearby.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical absorbent pad).
-
Once fully absorbed, carefully collect the material using spark-proof tools and place it in a labeled, sealed waste bag.
-
Wipe the area with a suitable solvent and then decontaminate with soap and water.
-
Dispose of all contaminated materials as halogenated organic waste.
-
-
Major Spill (Outside a Fume Hood) :
-
EVACUATE the immediate area immediately.
-
Alert all personnel in the laboratory and activate the local emergency alarm.
-
Close the laboratory doors to contain the spill.
-
Call your institution's emergency response team.
-
Do not re-enter the area until cleared by safety professionals. Provide them with the chemical name and any available safety information.
-
Disposal Plan: A Critical Step
Due to their persistence and toxicity, halogenated organic compounds must not be disposed of down the drain.[6] Improper disposal poses a significant environmental risk.
-
Waste Segregation : All waste contaminated with this compound must be collected in a dedicated waste container clearly labeled "HALOGENATED ORGANIC WASTE" .[6]
-
Types of Waste : This includes:
-
Excess solid compound.
-
Solutions containing the compound.
-
Solvent rinses from contaminated glassware.
-
Contaminated PPE (gloves, weigh papers, absorbent pads, etc.).
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area with secondary containment, away from incompatible materials.[8]
-
Collection : Follow your institution's guidelines for the collection and disposal of hazardous chemical waste.
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Safe Handling & Disposal of Organic Substances . HSC Chemistry - Science Ready. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



